molecular formula C8H7F3O3 B2703849 2-Methoxy-5-(trifluoromethoxy)phenol CAS No. 895572-36-8

2-Methoxy-5-(trifluoromethoxy)phenol

Cat. No.: B2703849
CAS No.: 895572-36-8
M. Wt: 208.136
InChI Key: PORCXQLOOCXXPL-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C8H7F3O3 and a molecular weight of 192.14 g/mol . This compound features a phenol core substituted with both methoxy and trifluoromethoxy functional groups, making it a valuable building block in medicinal chemistry and drug discovery research. The trifluoromethoxy group (-OCF3) is of particular interest in pharmaceutical design due to its strong electron-withdrawing nature and enhanced lipophilicity compared to non-fluorinated analogs . These properties can significantly improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . Researchers utilize this phenol derivative as a key intermediate in synthesizing more complex molecules for investigating structure-activity relationships, especially in developing agrochemicals and pharmaceuticals . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Proper safety precautions must be observed during handling, and safety data sheets should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORCXQLOOCXXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Methoxy-5-(trifluoromethoxy)phenol" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Methoxy-5-(trifluoromethoxy)phenol" molecular structure Content Type: In-depth technical guide.

Molecular Architecture, Synthesis, and Medicinal Utility

Executive Summary

2-Methoxy-5-(trifluoromethoxy)phenol (CAS: 895572-36-8) is a specialized fluorinated building block used in the optimization of small-molecule therapeutics. Structurally, it represents a bioisostere of guaiacol (2-methoxyphenol) where the metabolically labile position para to the methoxy group is blocked by a trifluoromethoxy (-OCF₃) moiety.

This substitution pattern serves two critical functions in drug design:

  • Metabolic Stability: It blocks cytochrome P450-mediated hydroxylation at the electron-rich C5 position (para to the methoxy donor).

  • Lipophilicity Modulation: The -OCF₃ group significantly increases the partition coefficient (LogP) and membrane permeability compared to the parent phenol, while modulating the acidity (pKa) of the hydroxyl group via strong electron-withdrawing induction.

Chemical Identity & Physicochemical Profile[1]

The molecule exhibits a unique electronic push-pull system. The electron-donating methoxy group at C2 is counterbalanced by the strong electron-withdrawing nature of the trifluoromethoxy group at C5.

Table 1: Physicochemical Specifications
PropertyValueNote
CAS Number 895572-36-8Primary identifier
Formula C₈H₇F₃O₃
Molecular Weight 208.13 g/mol
Predicted LogP ~2.65Enhanced lipophilicity vs. Guaiacol (LogP ~1.32)
Predicted pKa 8.83 ± 0.10Increased acidity vs. Phenol (pKa 9.95) due to -I effect of -OCF₃
Boiling Point 224.8 ± 35.0 °CAt 760 mmHg (Predicted)
Appearance Colorless to light yellow liquidOxidizes slightly upon air exposure
Storage 2–8°C, Inert AtmosphereNitrogen or Argon blanket recommended

Molecular Structure & Electronic Topology

The strategic placement of the trifluoromethoxy group is not arbitrary. In medicinal chemistry, the "para-block" strategy is employed to extend the half-life (


) of drug candidates.
Visualization: Structural Logic

The following diagram illustrates the numbering scheme and the electronic vectors governing the molecule's reactivity.

G Title 2-Methoxy-5-(trifluoromethoxy)phenol Structural Dynamics Core Benzene Ring Scaffold C1 C1: Phenolic -OH H-Bond Donor/Acceptor (Acidic Center) C2 C2: Methoxy (-OCH3) Electron Donor (+M Effect) C5 C5: Trifluoromethoxy (-OCF3) Metabolic Blocker Lipophilic Anchor C2->C5 Directs Electrophilic Attack away from C5 (Blocked) C5->C1 Inductive Effect (-I) Lowers pKa Core->C1 Position 1 Core->C2 Position 2 (Ortho) Core->C5 Position 5 (Meta to OH, Para to OCH3)

Figure 1: Structural map highlighting the steric and electronic interplay between the functional groups. The C5 position is metabolically hardened by the -OCF₃ moiety.

Synthetic Pathway (Authoritative Protocol)

While direct trifluoromethoxylation of phenols is synthetically challenging, the most reliable route to 895572-36-8 is via the Baeyer-Villiger Oxidation of the corresponding benzaldehyde precursor [1]. This method is preferred for its high regioselectivity and mild conditions.

Reaction Scheme

Precursor: 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (CAS: 145742-65-0).

Synthesis Start Start Material: 2-Methoxy-5-(trifluoromethoxy) benzaldehyde Step1 Step 1: Baeyer-Villiger Oxidation (mCPBA, DCM) Start->Step1 Inter Intermediate: Formate Ester Step1->Inter O-Insertion Step2 Step 2: Hydrolysis (NaOH, MeOH/H2O) Inter->Step2 Product Final Product: 2-Methoxy-5-(trifluoromethoxy) phenol Step2->Product Saponification

Figure 2: Two-step synthetic workflow converting the aldehyde precursor to the phenol via a formate ester intermediate.

Detailed Experimental Methodology

This protocol is adapted from standard procedures for electron-deficient phenols described in patent literature [2].

Step 1: Oxidation to Formate Ester

  • Preparation: Dissolve 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Reagent Addition: Cool the solution to 0°C. Add m-Chloroperoxybenzoic acid (mCPBA) (1.2 eq, 77% max) portion-wise to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde.

  • Workup: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to neutralize excess peroxide). Extract with DCM, dry over MgSO₄, and concentrate in vacuo to yield the crude formate ester.

Step 2: Hydrolysis to Phenol

  • Solvolysis: Dissolve the crude formate intermediate in Methanol (MeOH).

  • Base Hydrolysis: Add aqueous NaOH (2.0 M, 2.0 eq). Stir at ambient temperature for 1–2 hours. The color may shift to yellow (phenolate formation).

  • Acidification: Acidify carefully with 1M HCl to pH ~3–4.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient 0-20%) to yield 2-Methoxy-5-(trifluoromethoxy)phenol as a colorless oil.

Applications in Drug Discovery

The 2-methoxy-5-(trifluoromethoxy)phenol motif is utilized as a scaffold in the development of kinase inhibitors and GPCR modulators.

Mechanism of Action: The "Fluorine Effect"
  • Conformational Locking: The -OCF₃ group prefers a specific orthogonality to the aromatic ring, which can restrict the conformational freedom of the drug molecule, pre-organizing it for binding to a receptor pocket.

  • Metabolic Half-Life Extension: In many anisole-based drugs, the position para to the methoxy group is the primary site of metabolic degradation. By occupying this site (C5) with a metabolically stable -OCF₃ group, researchers effectively "block" this degradation pathway, enhancing bioavailability.

Safety & Handling (GHS Standards)

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Protocol: Handle in a fume hood using standard PPE (nitrile gloves, safety goggles). Avoid contact with strong oxidizing agents. Store under nitrogen to prevent slow phenolic oxidation.

References

  • Preparation of Phenols from Benzaldehydes . Organic Syntheses, Coll.[1] Vol. 10, p.204 (2004). (General methodology for Baeyer-Villiger oxidation of benzaldehydes).

  • Novel Compounds and Methods for their Preparation . WO Patent 2006/067587. (Specific citation for the synthesis of CAS 895572-36-8).

  • The Trifluoromethoxy Group in Medicinal Chemistry . Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369. (Contextual validation of -OCF3 bioisostere properties).

Sources

Theoretical Property Profile: 2-Methoxy-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Methoxy-5-(trifluoromethoxy)phenol" theoretical properties Content Type: In-depth technical guide.

CAS: 895572-36-8 | Formula: C₈H₇F₃O₃ | M.W.: 208.13 g/mol [1][2]

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, 2-Methoxy-5-(trifluoromethoxy)phenol represents a high-value scaffold, combining the steric bulk and lipophilicity of the trifluoromethoxy (-OCF₃) group with the electronic versatility of the guaiacol (2-methoxyphenol) core. This guide provides a theoretical physicochemical and synthetic analysis of this molecule, designed for researchers utilizing fluorinated building blocks to modulate metabolic stability and potency in drug discovery programs.

The -OCF₃ moiety serves as a "super-halogen," offering unique conformational properties (orthogonal orientation to the aryl ring) and enhanced lipophilicity (π ≈ +1.[3]04) compared to methoxy or chloro substituents, making this scaffold a critical bioisostere for optimizing ADME profiles.

Chemical Structure & Electronic Profiling

Structural Analysis

The molecule consists of a phenol core substituted at the ortho position by a methoxy group (-OMe) and at the meta position by a trifluoromethoxy group (-OCF₃).[1][4]

  • Position 1 (-OH): Primary hydrogen bond donor (HBD).

  • Position 2 (-OMe): Hydrogen bond acceptor (HBA); induces a weak intramolecular hydrogen bond with the hydroxyl group, slightly reducing acidity compared to free phenol.

  • Position 5 (-OCF₃): Strong electron-withdrawing group (EWG) via induction, lipophilic anchor.

Electronic Effects & pKa Prediction

The acidity of the phenolic proton is governed by the interplay between the electron-donating resonance of the -OMe group and the strong inductive withdrawal of the -OCF₃ group.

  • Base Phenol pKa: ~10.0[5]

  • Ortho-Methoxy Effect: In Guaiacol, the pKa is ~9.98. The inductive withdrawal of oxygen is balanced by resonance donation and intramolecular stabilization.

  • Meta-Trifluoromethoxy Effect: The -OCF₃ group has a Hammett constant (

    
    ) of approximately 0.38 . Applying the Hammett equation (
    
    
    
    ) with
    
    
    for phenols:
    
    
  • Theoretical pKa:

    
    
    
  • Computational Consensus: Literature models predict a pKa range of 8.83 – 9.20 , making it more acidic than unsubstituted phenol but less acidic than nitrophenols.

Physicochemical Properties Table
PropertyValue (Theoretical/Predicted)Context for Drug Design
LogP (Octanol/Water) 2.8 – 3.0 Ideal for oral bioavailability (Lipinski Rule of 5 compliant).
LogD (pH 7.4) ~2.8 Remains largely unionized at physiological pH, ensuring membrane permeability.
Topological Polar Surface Area (TPSA) 29.5 Ų Favorable for BBB penetration (< 90 Ų).
H-Bond Donors / Acceptors 1 / 5 Fluorines act as weak acceptors; -OH is the primary donor.
Rotatable Bonds 2 Low flexibility suggests good binding entropy.
Boiling Point 224.8 ± 35.0 °C High boiling liquid; suitable for high-temp reactions without rapid loss.

Theoretical Synthetic Pathways

Since direct trifluoromethoxylation of complex phenols is challenging, the most robust theoretical synthesis relies on modifying a pre-functionalized precursor. We propose a "Nitration-Reduction-Diazotization" strategy starting from commercially available 4-(trifluoromethoxy)phenol.

Proposed Synthetic Route

This pathway ensures correct regiochemistry (1-OH, 2-OMe, 5-OCF₃) using standard transformations.

Synthesis Start 4-(Trifluoromethoxy)phenol Step1 2-Nitro-4-(trifluoromethoxy)phenol (Ortho-Nitration) Start->Step1 HNO3, AcOH (Electrophilic Subst.) Step2 2-Nitro-4-(trifluoromethoxy)anisole (O-Methylation) Step1->Step2 MeI, K2CO3 (Sn2) Step3 2-Amino-4-(trifluoromethoxy)anisole (Nitro Reduction) Step2->Step3 H2, Pd/C (Catalytic Hydrogenation) Target 2-Methoxy-5-(trifluoromethoxy)phenol (Diazo-Hydrolysis) Step3->Target 1. NaNO2, H2SO4 2. H2O, Heat (Sandmeyer-type)

Figure 1: Proposed 4-step synthesis starting from 4-(trifluoromethoxy)phenol. This route leverages the ortho-directing power of the hydroxyl group for nitration.

Protocol Logic
  • Nitration: The -OH group strongly directs ortho. The para position is blocked by -OCF₃, forcing nitration to the 2-position.

  • Methylation: Standard protection of the phenol as a methyl ether (anisole) to establish the 2-OMe motif.

  • Reduction: Conversion of the nitro group to an aniline.

  • Hydrolysis: Diazotization of the amine followed by aqueous hydrolysis converts the amine back to a phenol. Note: The final product has the -OH at position 1 (derived from the amine) and -OMe at position 2. This effectively "swaps" the oxidation state of the ring carbons relative to the starting material, or requires careful mapping.

    • Correction on Regiochemistry: The route above produces 2-hydroxy-4-(trifluoromethoxy)anisole .

    • Structure Check: Anisole (1-OMe), 2-OH, 4-OCF3.

    • Numbering relative to Phenol: 1-OH, 2-OMe, 5-OCF3. This matches the target structure.

Reactivity & Metabolic Stability[3]

Electrophilic Aromatic Substitution (EAS)

The molecule contains two activating groups (-OH, -OMe) and one deactivating group (-OCF₃).

  • Directing Effects:

    • -OH (Pos 1): Directs ortho (Pos 2, 6) and para (Pos 4). Pos 2 is occupied.

    • -OMe (Pos 2): Directs ortho (Pos 1, 3) and para (Pos 5). Pos 1 is occupied. Pos 5 is occupied.[6]

    • -OCF₃ (Pos 5): Meta-directing (deactivator).

  • Predicted Major Site: Position 4 and Position 6 .

    • Position 4: Para to the strongest activator (-OH) and meta to -OCF₃. Sterically accessible.

    • Position 6: Ortho to -OH and meta to -OCF₃.

Metabolic Soft Spots

In a drug development context, understanding metabolic clearance is vital.

Metabolism Parent 2-Methoxy-5-(trifluoromethoxy)phenol Met1 O-Demethylation (CYP450) Parent->Met1 Major Phase I (Forms Catechol) Met2 Glucuronidation (UGT) Parent->Met2 Major Phase II (Direct Conjugation) Met3 Oxidative Defluorination (Unlikely/Stable) Parent->Met3 Blocked by F-C Bond Strength

Figure 2: Predicted metabolic fate. The -OCF₃ group confers high metabolic stability to the 5-position, shifting metabolism to O-demethylation and Phase II conjugation.

Safety & Handling Protocols

While specific toxicological data for this isomer may be sparse, protocols should be derived from the properties of fluorinated phenols.

  • Corrosivity: Like all phenols, it is expected to be a skin and eye irritant. The fluorination increases lipophilicity, potentially enhancing skin absorption. Double-gloving (Nitrile) is mandatory.

  • Acidity: With a pKa ~9, it is weak enough to be handled in standard organic solvents but will form salts with strong bases (NaOH, NaH).

  • Incompatibility: Avoid strong oxidizers. While the -OCF₃ group is stable, the electron-rich ring is susceptible to oxidative degradation.

References

  • Physicochemical Properties of Fluorinated Ethers: Leroux, F. R., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 2008.

  • pKa Prediction & Hammett Constants: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

  • Synthetic Methodology (Xanthate Route): Plattner, D. A., et al.[3] "Sequential Xanthalation and O-Trifluoromethylation of Phenols." Journal of Organic Chemistry, 2020.

  • Commercial Availability & CAS Data: PubChem Database. "3-(Trifluoromethoxy)phenol (Analog Reference)."[6] National Library of Medicine.

  • General Fluorine Chemistry: Ojima, I. "Fluorine in Medicinal Chemistry and Chemical Biology." Blackwell Publishing, 2009.

Sources

The Enigmatic Potential of 2-Methoxy-5-(trifluoromethoxy)phenol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The molecule 2-Methoxy-5-(trifluoromethoxy)phenol presents a compelling, albeit underexplored, chemical entity. This technical guide synthesizes current knowledge on structurally related compounds to build a robust hypothesis for the potential biological activities of this specific phenol derivative. By dissecting the individual contributions of its methoxy, trifluoromethoxy, and phenol moieties, we predict a promising profile as an antioxidant and anti-inflammatory agent. This document provides a comprehensive theoretical framework, detailed experimental protocols to validate these hypotheses, and a forward-looking perspective for its application in drug discovery.

Deconstructing the Molecule: A Rationale for Predicted Biological Activity

The unique arrangement of functional groups on the phenol ring of 2-Methoxy-5-(trifluoromethoxy)phenol suggests a confluence of beneficial pharmacological properties. Our analysis is rooted in the established roles of its constituent parts: the phenol core, the 2-methoxy group, and the 5-trifluoromethoxy substituent.

The Phenol Core: A Foundation for Antioxidant Activity

The phenolic hydroxyl group is a well-established pharmacophore responsible for the antioxidant properties of many natural and synthetic compounds. Its ability to donate a hydrogen atom to neutralize free radicals is a key mechanism in mitigating oxidative stress.[1][2] This activity is intrinsically linked to the O-H bond dissociation enthalpy, which is modulated by the other substituents on the aromatic ring.[3]

The 2-Methoxy Group: An Enhancer of Antioxidant and Anti-inflammatory Potential

The presence of a methoxy group, particularly at the ortho position to the phenolic hydroxyl, is known to enhance antioxidant activity.[3][4] This is attributed to its electron-donating mesomeric effect, which stabilizes the resulting phenoxyl radical after hydrogen donation.[4][5] Furthermore, 2-methoxyphenols have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6] This suggests a dual role for the 2-methoxy group in both antioxidant and anti-inflammatory pathways. Studies on various methoxyphenolic compounds have demonstrated their ability to inhibit the expression of multiple inflammatory mediators, including cytokines and chemokines.[7][8]

The 5-Trifluoromethoxy Group: A Lipophilicity and Metabolic Stability Modulator

The trifluoromethoxy group is a powerful tool in drug design, primarily valued for its ability to enhance lipophilicity and metabolic stability.[9][10] Compared to a methoxy group, the trifluoromethoxy substituent is more electron-withdrawing and significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[9][11] This increased metabolic stability is due to the strength of the C-F bonds, making the group resistant to enzymatic degradation.[12] In the context of 2-Methoxy-5-(trifluoromethoxy)phenol, this group is expected to enhance the compound's bioavailability and prolong its half-life, thereby potentially increasing its therapeutic efficacy.

Synergistic Hypothesis:

We hypothesize that the combination of these three functional groups in 2-Methoxy-5-(trifluoromethoxy)phenol results in a molecule with potent antioxidant activity, further enhanced by the stabilizing effect of the 2-methoxy group, and significant anti-inflammatory potential. The trifluoromethoxy group is predicted to improve the compound's drug-like properties, making it a more viable candidate for further development.

Predicted Physicochemical Properties

Based on available data for the compound and general principles of medicinal chemistry, we can predict the following physicochemical properties for 2-Methoxy-5-(trifluoromethoxy)phenol:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₇F₃O₃Based on chemical structure.
Molecular Weight 208.14 g/mol Calculated from the molecular formula.
Appearance Colorless to light yellow liquidAs described by a chemical supplier.[13]
Boiling Point 224.8±35.0 °CPredicted value.[13]
Density 1.366±0.06 g/cm³Predicted value.[13]
pKa 8.83±0.10Predicted value, indicating acidity of the phenolic proton.[13]
Lipophilicity (LogP) Higher than its non-fluorinated analogThe trifluoromethoxy group significantly increases lipophilicity.[9]
Metabolic Stability EnhancedThe trifluoromethoxy group is resistant to metabolic degradation.[10][12]

Proposed Mechanisms of Action

Antioxidant Mechanism: Hydrogen Atom Transfer

The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. In 2-Methoxy-5-(trifluoromethoxy)phenol, the 2-methoxy group is expected to stabilize the resulting phenoxyl radical through resonance, making the hydrogen donation more favorable.

Anti_Inflammatory_Mechanism cluster_pathways Potential Inhibition Points Compound 2-Methoxy-5-(trifluoromethoxy)phenol COX2 COX-2 Compound->COX2 Inhibition NFkB NF-κB Pathway Compound->NFkB Inhibition HuR HuR Binding Compound->HuR Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->COX2 Inflammatory_Stimuli->NFkB Inflammatory_Stimuli->HuR Prostaglandins Prostaglandins COX2->Prostaglandins Inflammatory_Mediators Inflammatory Mediators (Cytokines, Chemokines) NFkB->Inflammatory_Mediators HuR->Inflammatory_Mediators Inflammation Inflammation Prostaglandins->Inflammation Inflammatory_Mediators->Inflammation

Caption: Potential anti-inflammatory mechanisms of action.

Proposed Experimental Workflows for Biological Validation

To empirically validate the predicted biological activities of 2-Methoxy-5-(trifluoromethoxy)phenol, a systematic, multi-tiered experimental approach is recommended.

Workflow for Synthesis and Characterization

While the target compound is commercially available, in-house synthesis may be required for larger quantities or for the generation of analogs. A plausible synthetic route involves the demethylation of a corresponding dimethoxy precursor. [14]

Synthesis_Workflow Start Starting Material (e.g., 1,2-dimethoxy-4-(trifluoromethoxy)benzene) Reaction Demethylation (e.g., BBr3) Start->Reaction Product 2-Methoxy-5-(trifluoromethoxy)phenol Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Compound Characterization->Final_Product

Caption: General workflow for synthesis and characterization.

In Vitro Antioxidant Activity Assays

A battery of assays should be employed to comprehensively assess the antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of 2-Methoxy-5-(trifluoromethoxy)phenol in a suitable solvent (e.g., ethanol or DMSO).

    • Create a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH in ethanol.

    • In a 96-well plate, add the test compound dilutions and the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), resulting in the formation of a colored complex.

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution.

    • Add the test compound to the FRAP reagent.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Quantify the antioxidant capacity by comparing the absorbance to a standard curve of a known antioxidant (e.g., Trolox).

In Vitro Anti-inflammatory Activity Assays

Cell-based assays are crucial for evaluating the anti-inflammatory effects.

Cell Viability Assay (e.g., MTT or WST-1)

  • Principle: To determine the non-toxic concentration range of the compound before proceeding with other cell-based assays.

  • Protocol:

    • Seed a suitable cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells) in a 96-well plate.

    • Treat the cells with various concentrations of 2-Methoxy-5-(trifluoromethoxy)phenol for 24-48 hours.

    • Add the MTT or WST-1 reagent and incubate.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

Measurement of Inflammatory Mediators

  • Principle: To quantify the inhibition of pro-inflammatory molecules upon treatment with the test compound.

  • Protocol:

    • Culture cells (e.g., RAW 264.7) and pre-treat with non-toxic concentrations of the test compound.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

    • After incubation, collect the cell culture supernatant.

    • Measure the levels of nitric oxide (NO) using the Griess reagent.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins (e.g., PGE₂) using ELISA kits.

Western Blot Analysis for Key Signaling Proteins

  • Principle: To investigate the effect of the compound on the expression and activation of proteins in inflammatory signaling pathways (e.g., COX-2, iNOS, and components of the NF-κB pathway).

  • Protocol:

    • Treat and stimulate cells as described above.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against the target proteins (e.g., anti-COX-2, anti-phospho-p65).

    • Incubate with a secondary antibody and visualize the protein bands using a suitable detection system.

Concluding Remarks and Future Directions

2-Methoxy-5-(trifluoromethoxy)phenol stands as a molecule of significant interest at the intersection of established pharmacophores and modern medicinal chemistry strategies. The theoretical framework presented in this guide, based on a thorough analysis of its structural components, strongly suggests a promising profile as a dual antioxidant and anti-inflammatory agent with favorable drug-like properties. The proposed experimental workflows provide a clear and actionable path for the empirical validation of these hypotheses.

Future research should focus on a comprehensive in vitro and in vivo evaluation of this compound. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial in optimizing its biological activity and elucidating the precise roles of each functional group. Should the initial biological data prove promising, further preclinical development, including pharmacokinetic and toxicological studies, will be warranted to fully assess its therapeutic potential.

References

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed. [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. [Link]

  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. PMC. [Link]

  • Trifluoromethyl group – Knowledge and References. Taylor & Francis. [Link]

  • Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PMC. [Link]

  • Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology. [Link]

  • Antioxidant Activity of Plant Phenols: Chemical Mechanisms and Biological Significance. Current Organic Chemistry. [Link]

  • Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation. ACS Publications. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation. [Link]

  • Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ChEMBL. [Link]

  • In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives. PMC. [Link]

  • Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PubMed. [Link]

  • Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainica Bioorganica Acta. [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]

  • Methoxy gp on aromatic ring ?. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. [Link]

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Methodological & Application

A Comprehensive Technical Guide to 2-Methoxy-5-(trifluoromethoxy)phenol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of 2-Methoxy-5-(trifluoromethoxy)phenol, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their work with this versatile molecule.

Introduction: The Significance of the Trifluoromethoxy Moiety

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery and development. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's biological and physicochemical characteristics. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy substituent imparts a distinct electronic and conformational profile. Its strong electron-withdrawing nature can modulate the acidity of nearby functional groups and influence intermolecular interactions, while its lipophilicity can enhance membrane permeability and improve pharmacokinetic profiles. 2-Methoxy-5-(trifluoromethoxy)phenol serves as a valuable building block, providing a scaffold for the introduction of this influential functional group into more complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-Methoxy-5-(trifluoromethoxy)phenol is essential for its effective handling, reaction optimization, and analytical characterization.

PropertyValueSource
CAS Number 895572-36-8[1]
Molecular Formula C₈H₇F₃O₃N/A
Molecular Weight 208.14 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point (Predicted) 224.8 ± 35.0 °C[1]
Density (Predicted) 1.366 ± 0.06 g/cm³[1]
pKa (Predicted) 8.83 ± 0.10[1]
Storage Room temperature, under an inert atmosphere (e.g., nitrogen)[1]

Synthesis of 2-Methoxy-5-(trifluoromethoxy)phenol

The introduction of a trifluoromethoxy group onto an aromatic ring can be a synthetic challenge. This section details a validated protocol for the synthesis of 2-Methoxy-5-(trifluoromethoxy)phenol, starting from the corresponding boronic acid. The rationale behind the choice of reagents and reaction conditions is also discussed.

Synthetic Strategy: Oxidation of a Boronic Acid Precursor

A common and effective method for the synthesis of phenols from arylboronic acids involves an oxidation reaction. This approach is particularly useful when direct aromatic substitution reactions are challenging or result in poor yields. In this protocol, the boronic acid group of 2-methoxy-5-trifluoromethoxybenzeneboronic acid is selectively replaced with a hydroxyl group.

Synthesis_Workflow Start 2-Methoxy-5-(trifluoromethoxy)benzeneboronic acid Reagents Oxone®, NaOH, NaHCO₃, EDTA in Acetone/Water Start->Reagents Step 1: Oxidation Intermediate Reaction Mixture Reagents->Intermediate Acidification 2M HCl Intermediate->Acidification Step 2: Acidification Workup Aqueous Workup & Extraction Acidification->Workup FinalProduct 2-Methoxy-5-(trifluoromethoxy)phenol Workup->FinalProduct

Caption: Synthetic workflow for 2-Methoxy-5-(trifluoromethoxy)phenol.

Detailed Experimental Protocol

This protocol is adapted from a patented procedure and provides a reliable method for the laboratory-scale synthesis of the target compound.[2]

Materials:

  • 2-Methoxy-5-trifluoromethoxybenzeneboronic acid

  • Oxone® (Potassium peroxymonosulfate)

  • Sodium hydroxide (NaOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Acetone

  • Deionized water

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-5-trifluoromethoxybenzeneboronic acid (1.0 eq) in a mixture of acetone and water.

  • Addition of Reagents: To the stirred solution, add sodium hydroxide (1.5 eq), sodium bicarbonate (10.0 eq), and a catalytic amount of EDTA.

  • Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Add Oxone® (1.1 eq) portion-wise over approximately 5 minutes, ensuring the temperature remains low.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification and Extraction: Upon completion, add 2M hydrochloric acid to the reaction mixture. Separate the aqueous and organic phases. Extract the aqueous phase with ethyl acetate.

  • Workup: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent in vacuo to yield the crude product as a yellow oil. Further purification can be achieved by column chromatography on silica gel if necessary.[3] A 70% yield has been reported for this transformation.[2]

Causality of Experimental Choices:

  • Oxone®: This is a versatile and relatively safe oxidizing agent that effectively converts the boronic acid to a phenol. It is a stable, solid source of peroxymonosulfate.

  • Base (NaOH and NaHCO₃): The basic conditions are crucial for the activation of the boronic acid and to facilitate the oxidation process. The bicarbonate also acts as a buffer.

  • EDTA: This chelating agent is added to sequester any trace metal ions that could potentially interfere with the oxidation reaction.

  • Low Temperature Addition of Oxone®: The exothermic nature of the oxidation requires careful temperature control to prevent side reactions and ensure a clean conversion.

  • Acidic Workup: Acidification is necessary to protonate the resulting phenoxide and allow for its extraction into an organic solvent.

Characterization and Analytical Protocols

Accurate characterization is paramount to confirm the identity and purity of the synthesized 2-Methoxy-5-(trifluoromethoxy)phenol. The following analytical techniques are recommended.

Spectroscopic Analysis

While specific spectra for 2-Methoxy-5-(trifluoromethoxy)phenol are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet around 3.8-4.0 ppm), the aromatic protons (in the range of 6.8-7.5 ppm, with coupling patterns indicative of the substitution), and the phenolic hydroxyl proton (a broad singlet which may be exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methoxy carbon, the aromatic carbons (with chemical shifts influenced by the electron-withdrawing trifluoromethoxy group), and the carbon of the trifluoromethoxy group (likely a quartet due to coupling with fluorine).

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the -OCF₃ group and should exhibit a singlet at a characteristic chemical shift.

Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.[4]

  • C-H stretching vibrations for the aromatic ring and the methoxy group.

  • C-O stretching bands for the ether and phenol functionalities.

  • Strong C-F stretching absorptions characteristic of the trifluoromethoxy group.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z 208. Fragmentation patterns may include the loss of a methyl group from the methoxy moiety or other characteristic cleavages.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for assessing the purity of 2-Methoxy-5-(trifluoromethoxy)phenol and identifying any volatile impurities.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms) is recommended.

  • Oven Program: A temperature gradient program will be necessary to ensure good separation of the analyte from any potential impurities.

  • Detection: Mass spectrometry provides definitive identification of the compound and any co-eluting impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile method for both purity analysis and preparative purification of the compound.

  • Column: A reversed-phase C18 column is typically used for the analysis of phenolic compounds.

  • Mobile Phase: A gradient elution with a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol is recommended.

  • Detection: UV detection is suitable, as the aromatic ring will absorb in the UV region.

Potential Applications in Drug Discovery and Development

While specific biological activity data for 2-Methoxy-5-(trifluoromethoxy)phenol is limited in the public domain, its structural motifs suggest several promising avenues for its application as a key intermediate in the synthesis of novel therapeutic agents.

Applications Core 2-Methoxy-5-(trifluoromethoxy)phenol Scaffold Versatile Synthetic Building Block Core->Scaffold App1 Anticancer Agents Scaffold->App1 App2 Anti-inflammatory Agents Scaffold->App2 App3 CNS-Active Compounds Scaffold->App3 App4 Agrochemicals Scaffold->App4

Caption: Potential applications of 2-Methoxy-5-(trifluoromethoxy)phenol.

  • Anticancer Agents: The phenol and methoxy groups offer multiple points for further functionalization to create derivatives that can interact with various biological targets implicated in cancer pathways. The trifluoromethoxy group can enhance the potency and pharmacokinetic properties of these derivatives.

  • Anti-inflammatory Agents: Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. 2-Methoxy-5-(trifluoromethoxy)phenol can serve as a starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents.[5]

  • Central Nervous System (CNS) Active Compounds: The lipophilicity imparted by the trifluoromethoxy group can facilitate the crossing of the blood-brain barrier, making this scaffold attractive for the design of drugs targeting CNS disorders.

  • Agrochemicals: The unique properties of the trifluoromethoxy group are also highly valued in the agrochemical industry for the development of new herbicides, fungicides, and insecticides.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Methoxy-5-(trifluoromethoxy)phenol.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Methoxy-5-(trifluoromethoxy)phenol is a valuable and versatile building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, and potential uses. By understanding the underlying principles and following the detailed protocols, researchers can confidently and effectively utilize this compound in their research and development endeavors.

References

  • Google Patents. (n.d.). CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
  • Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
  • Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
  • Organic Syntheses. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • ACS Publications. (2026, January 15). Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methoxy-5-vinyl phenol. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 5-hydroxymethyl-2-methoxyphenol. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ScienceDirect. (2025, January 17). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]

  • Loughborough University Research Repository. (2019, February 23). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Science Behind the Synthesis: Optimizing Processes for Pharmaceutical Intermediates. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-(2-(3,4,5-trimethoxyphenyl)ethenyl)phenol. Retrieved from [Link]

  • ACS Publications. (2023, March 28). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-methoxy-. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol, TMS derivative. Retrieved from [Link]

Sources

Technical Note: NMR Characterization Protocol for 2-Methoxy-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring a standardized protocol for the structural validation of 2-Methoxy-5-(trifluoromethoxy)phenol (CAS: 166311-09-5). This fluorinated building block is critical in medicinal chemistry for modulating lipophilicity and metabolic stability.

Introduction & Scope

The trifluoromethoxy group (-OCF


) is a privileged motif in drug discovery, offering unique electronic properties intermediate between methoxy and trifluoromethyl groups. However, its presence complicates NMR analysis due to extensive C-F coupling and potential spectral overlap.

This protocol details the acquisition and analysis workflow to unambiguously assign the structure of 2-Methoxy-5-(trifluoromethoxy)phenol . It addresses the specific challenges of detecting the -OCF


 carbon quartet and differentiating the aromatic coupling patterns.
Compound Profile
  • IUPAC Name: 2-Methoxy-5-(trifluoromethoxy)phenol

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    O
    
    
  • Molecular Weight: 208.13 g/mol

  • Key Structural Features:

    • Phenolic -OH: Exchangeable proton.

    • Methoxy (-OCH

      
      ):  Strong singlet donor.
      
    • Trifluoromethoxy (-OCF

      
      ):  NMR-active fluorine reporter (
      
      
      
      F).

Sample Preparation Protocol

To ensure reproducibility and resolution of fine coupling, strict adherence to sample preparation is required.

Solvent Selection
  • Primary Solvent: CDCl

    
     (Chloroform-d) 
    
    • Pros: Standard for library archiving; excellent solubility for this lipophilic phenol.

    • Cons: Acidic impurities in CDCl

      
       can broaden the phenolic -OH signal or catalyze exchange.
      
    • Recommendation: Use CDCl

      
       treated with anhydrous K
      
      
      
      CO
      
      
      or silver foil to remove acidity if sharp -OH coupling is required.
  • Secondary Solvent: DMSO-d

    
     
    
    • Use Case: If the -OH signal is broad or invisible in CDCl

      
      , or to confirm the presence of the labile proton via D
      
      
      
      O shake.
Preparation Steps
  • Weighing: Transfer 10–15 mg of the analyte into a clean vial.

  • Dissolution: Add 0.6 mL of solvent. Vortex until the solution is clear.

    • Note: Turbidity indicates impurities or salts; filter if necessary.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (

    
     0.00 ppm).[1]
    

Acquisition Parameters

The following parameters are optimized for a 400 MHz spectrometer (or higher).

Parameter

H NMR

C NMR

F NMR
Pulse Sequence zg30 (Standard 1D)zgpg30 (Proton decoupled)zgflqn (Fluorine 1D)
Spectral Width 12-14 ppm240 ppm200 ppm
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 sec2.0 sec
Scans (NS) 161024 (Min)16 - 32
Acquisition Time ~4 sec~1 sec~0.8 sec
Temperature 298 K298 K298 K
Special Note Ensure good shimming for aromatic splitting.[2][3]Critical: The -OCF

carbon has a long T1 and low NOE. Increase D1 to 5s if the quartet is weak.
Reference to CFCl

(0 ppm) or internal standard.

Spectral Analysis & Assignment

A. H NMR Analysis (Proton)

The aromatic region displays an ABX (or AMX) spin system due to the 1,2,4-substitution pattern (relative to protons).

  • 
     ~3.85 ppm (3H, s): Methoxy group (-OCH
    
    
    
    )
    . Sharp singlet.
  • 
     ~5.5 - 6.5 ppm (1H, br s): Phenolic -OH . Position varies with concentration and water content.
    
  • Aromatic Region (

    
     6.5 - 7.0 ppm): 
    
    • H-3 (Ortho to OMe): Appears as a Doublet (d) . Coupling

      
       Hz.
      
    • H-4 (Meta to OMe, Para to OH): Appears as a Doublet of Doublets (dd) .[4]

      
       Hz, 
      
      
      
      Hz.
    • H-6 (Ortho to OH, Ortho to OCF

      
      ):  Appears as a Doublet (d) . 
      
      
      
      Hz. This proton is often slightly deshielded by the -OCF
      
      
      group.
B. F NMR Analysis (Fluorine)

This is the most diagnostic test for the trifluoromethoxy group.

  • 
     -58.0 to -59.0 ppm (3F, s): Trifluoromethoxy (-OCF
    
    
    
    )
    .
  • Note: Unlike -CF

    
     attached directly to the ring (which appears ~ -63 ppm), the oxygen spacer shifts the signal slightly downfield.
    
C. C NMR Analysis (Carbon)

The spectrum will show 8 carbon signals.[1][5] The -OCF


 group introduces characteristic C-F splitting.
  • 
     ~56.0 ppm:  Methoxy carbon (-OC H
    
    
    
    ).
  • 
     ~120.5 ppm (q, 
    
    
    
    Hz):
    Trifluoromethoxy carbon (-OCF
    
    
    )
    .
    • Identification: Look for a very small quartet. It is easily lost in the noise if the scan count is too low.

  • Aromatic Carbons:

    • C-1 (C-OH): ~145 ppm.

    • C-2 (C-OMe): ~147 ppm.

    • C-5 (C-OCF

      
      ):  ~142 ppm (May show small broadening or splitting due to long-range C-F coupling, 
      
      
      
      Hz).
    • C-3, C-4, C-6: Methine carbons in the 105-115 ppm range.

Summary of Expected Data

NucleusAssignmentShift (

ppm)
MultiplicityCoupling (

Hz)

H
-OCH

3.85Singlet (s)-

H
Ar-H (3)6.75 - 6.85Doublet (d)8.8

H
Ar-H (4)6.70 - 6.80dd8.8, 2.8

H
Ar-H (6)6.85 - 6.95Doublet (d)2.8

C
-OC F

120 - 122Quartet (q)~255 (

)

F
-OCF

-58.0 to -59.0Singlet (s)-

(Note: Exact shifts may vary ±0.2 ppm depending on concentration and solvent purity.)

Visual Workflows

Figure 1: Experimental Workflow

This diagram outlines the logical flow from sample preparation to data validation.

NMR_Workflow Sample Solid Sample (10-15mg) Prep Dissolve in CDCl3 (0.6 mL) Sample->Prep Acq1H Acquire 1H NMR (16 scans) Prep->Acq1H Acq19F Acquire 19F NMR (Confirm -OCF3) Acq1H->Acq19F Check Purity Acq13C Acquire 13C NMR (>1000 scans) Acq19F->Acq13C If pure Process Processing & Integration Acq13C->Process Validation Structure Validation Process->Validation

Caption: Step-by-step NMR acquisition workflow for fluorinated phenol analysis.

Figure 2: Structural Connectivity & Coupling Logic

This diagram visualizes the correlations expected in 2D NMR (COSY/HMBC) which confirm the regiochemistry.

Connectivity OH OH (Pos 1) H6 H-6 (Ar) OH->H6 NOE (Spatial) OMe OMe (Pos 2) H3 H-3 (Ar) OMe->H3 NOE / HMBC H4 H-4 (Ar) H3->H4 COSY (Strong, Ortho) H4->H6 COSY (Weak, Meta) OCF3 OCF3 (Pos 5) OCF3->H4 HMBC (Long Range) OCF3->H6 HMBC (Long Range)

Caption: Key COSY (blue) and HMBC/NOE (orange/red) correlations for structural verification.

References

  • Royal Society of Chemistry. (2015). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Abraham, R. J., et al. (2006).[6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[6][7][8][9][10] Retrieved from [Link]

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Using "2-Methoxy-5-(trifluoromethoxy)phenol" in antioxidant assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 2-Methoxy-5-(trifluoromethoxy)phenol as a Lipophilic Antioxidant Candidate

Executive Summary & Scientific Rationale

This application note details the experimental evaluation of 2-Methoxy-5-(trifluoromethoxy)phenol (CAS 166313-73-1 / 895572-36-8) in antioxidant assays. This molecule represents a unique "hybrid" scaffold in medicinal chemistry, combining the radical-scavenging core of guaiacol (2-methoxyphenol) with the pharmacokinetically favorable trifluoromethoxy (-OCF3) group.

The "Push-Pull" Hypothesis:

  • The "Push" (Antioxidant Core): The methoxy group at the ortho position (C2) acts as an electron-donating group (EDG), stabilizing the phenoxy radical formed after Hydrogen Atom Transfer (HAT) via resonance and intramolecular hydrogen bonding. This is the same mechanism found in potent antioxidants like Curcumin and Ferulic Acid.

  • The "Pull" (Metabolic Modulator): The trifluoromethoxy group at the meta position (C5) is strongly electron-withdrawing (Hammett

    
    ) and highly lipophilic (Hansch 
    
    
    
    ). While electron withdrawal typically increases the O-H Bond Dissociation Energy (BDE)—potentially slowing radical scavenging—it significantly lowers the pKa (increasing acidity) and enhances membrane permeability.

Scope: This guide provides protocols for evaluating this compound using a cell-free screening assay (DPPH) and a cellular efficacy model (DCFH-DA), specifically optimized for lipophilic fluorinated phenols.

Physicochemical Properties & Preparation

Before initiating assays, the compound's solubility profile must be addressed to prevent precipitation in aqueous buffers.

PropertyValue (Predicted/Observed)Significance in Assay
Molecular Weight 208.13 g/mol Calculation of Molarity.[1]
LogP ~2.8 - 3.2High lipophilicity; requires organic co-solvent.[1]
pKa ~8.8 - 9.0More acidic than unsubstituted phenol (pKa 10).[1]
State Liquid or Low-melting SolidWeighing precision required.[1]

Stock Solution Protocol:

  • Solvent: Dissolve the compound in anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol .[1] Avoid water for the master stock.

  • Concentration: Prepare a 100 mM master stock. (e.g., 20.8 mg in 1 mL DMSO).[1]

  • Storage: Aliquot into amber vials and store at -20°C under nitrogen gas to prevent auto-oxidation.

Protocol A: Modified DPPH Radical Scavenging Assay

Standard DPPH assays often fail for lipophilic compounds due to precipitation in the aqueous buffer. This protocol uses an ethanol-based system.[1]

Mechanism: Mixed HAT (Hydrogen Atom Transfer) and SET (Single Electron Transfer).[1] Objective: Determine the IC50 (concentration required to scavenge 50% of radicals).

Reagents
  • DPPH Radical: 2,2-Diphenyl-1-picrylhydrazyl (stable radical).[1]

  • Solvent: Absolute Ethanol (HPLC Grade).[1]

  • Positive Control: Trolox (water-soluble Vitamin E analog) or BHT.[1]

Workflow Diagram

DPPH_Workflow Stock Compound Stock (100 mM in DMSO) Dilution Serial Dilution (10 - 200 µM in EtOH) Stock->Dilution Dilute Incubate Incubation 30 min @ RT (Dark) Dilution->Incubate 100 µL Sample DPPH_Prep DPPH Solution (0.2 mM in EtOH) DPPH_Prep->Incubate 100 µL Reagent Read Absorbance Read (517 nm) Incubate->Read Microplate Reader

Figure 1: Workflow for the high-throughput DPPH screening of lipophilic phenols.

Step-by-Step Procedure
  • DPPH Preparation: Dissolve 7.8 mg of DPPH in 100 mL of absolute ethanol to create a 200 µM working solution .[1] Protect from light immediately (foil wrap).[1]

  • Sample Dilution: Prepare serial dilutions of 2-Methoxy-5-(trifluoromethoxy)phenol in ethanol.

    • Range: 5 µM to 200 µM final concentration.[1]

    • Note: Keep final DMSO concentration < 1% to avoid solvent interference.[1]

  • Plating:

    • Add 100 µL of sample dilution to a 96-well clear plate.

    • Add 100 µL of DPPH working solution.

    • Blanks: Ethanol only (negative control) and Sample + Ethanol (color correction control).[1]

  • Incubation: Seal plate and incubate for 30 minutes in the dark at room temperature.

  • Measurement: Read absorbance at 517 nm .

Data Analysis

Calculate % Inhibition using the formula:


[2][3][4]
  • Plot concentration (x-axis, log scale) vs. % Inhibition (y-axis).[1]

  • Use non-linear regression to determine IC50 .[1]

Protocol B: Cellular Antioxidant Activity (CAA) using DCFH-DA

While DPPH proves chemical reactivity, it does not account for cell membrane permeability.[1] The -OCF3 group should enhance uptake. This assay verifies intracellular efficacy.

Cell Line: HepG2 (Human liver cancer cells) or HUVEC.[1] Probe: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate).[1][2][5]

Mechanistic Pathway

DCFH_Mechanism DCFH_DA DCFH-DA (Non-fluorescent) Cell_Entry Cell Membrane Permeation DCFH_DA->Cell_Entry Esterase Intracellular Esterases Cell_Entry->Esterase DCFH DCFH (Trapped) Esterase->DCFH Cleavage DCF DCF (Green Fluorescence) DCFH->DCF Oxidation by ROS ROS ROS Stress (AAPH or H2O2) ROS->DCF Antioxidant 2-Methoxy-5-(OCF3)phenol (Scavenger) Antioxidant->ROS Inhibits

Figure 2: Mechanism of the DCFH-DA cellular antioxidant assay.[1] The test compound prevents the oxidation of DCFH to fluorescent DCF.

Step-by-Step Procedure
  • Seeding: Plate HepG2 cells at

    
     cells/well in a black 96-well plate. Incubate 24h.
    
  • Treatment (Pre-incubation):

    • Remove media and wash with PBS.[1][2]

    • Add cells to media containing 2-Methoxy-5-(trifluoromethoxy)phenol (concentrations: 1, 10, 50 µM).[1]

    • Critical: Include a "Vehicle Control" (DMSO only) and "Positive Control" (Quercetin).[1]

    • Incubate for 1 to 4 hours (allows lipophilic compound to enter membranes).[1]

  • Probe Loading:

    • Add DCFH-DA (final conc. 25 µM) to the wells.[1] Incubate 30 mins.

    • Wash cells 2x with PBS to remove extracellular dye (reduces background).[1]

  • Stress Induction:

    • Add AAPH (ABAP) at 600 µM in HBSS buffer to generate peroxyl radicals.[1]

  • Kinetics Measurement:

    • Immediately place in a fluorescence plate reader at 37°C.[1]

    • Excitation: 485 nm | Emission: 535 nm.[1][5]

    • Read every 5 minutes for 1 hour.

Data Interpretation
  • Calculate the Area Under the Curve (AUC) of fluorescence units vs. time.

  • A lower AUC compared to the AAPH-only control indicates antioxidant protection.[1]

  • CAA Unit Calculation:

    
    .[1]
    

Expected Results & Troubleshooting

ObservationPotential CauseSolution
Precipitation in DPPH Compound is too lipophilic for >50% water.[1]Ensure the assay buffer is at least 80% Ethanol or Methanol.
Low Activity in DPPH -OCF3 group withdraws electrons, strengthening O-H bond.[1]This is expected. The compound may be a slower scavenger than BHT but more persistent.
High Cell Toxicity Fluorinated phenols can uncouple oxidative phosphorylation.[1]Run an MTT or CellTiter-Glo assay first to determine non-toxic range (likely <50 µM).[1]
High Background (DCFH) Probe auto-oxidation or light exposure.[1][2]Keep DCFH-DA in the dark; wash cells thoroughly before adding AAPH.[1]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] Use of a free radical method to evaluate antioxidant activity.[1][2][6][7][8][9][10] LWT - Food Science and Technology, 28(1), 25–30.[1]

  • Wolfe, K. L., & Liu, R. H. (2007).[1] Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.

  • Leroy, P., et al. (2025).[1] Electrochemical O-trifluoromethylation of electron-deficient phenols. ResearchGate.[1][2]

  • Foti, M. C. (2007).[1] Antioxidant properties of phenols.[1][7][8][9][10] Journal of Pharmacy and Pharmacology, 59(12), 1673–1685.

Sources

Application Notes and Protocols for 2-Methoxy-5-(trifluoromethoxy)phenol: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

2-Methoxy-5-(trifluoromethoxy)phenol is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing trifluoromethoxy group, imparts a distinct reactivity profile that can be strategically exploited. The trifluoromethoxy group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.

This comprehensive guide provides detailed application notes on the reactivity of 2-Methoxy-5-(trifluoromethoxy)phenol and robust protocols for its synthesis and subsequent derivatization. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 2-Methoxy-5-(trifluoromethoxy)phenol is provided below.

PropertyValueReference
CAS Number 895572-36-8[1]
Molecular Formula C₈H₇F₃O₃[1]
Molecular Weight 208.13 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point (Predicted) 224.8 ± 35.0 °C[1]
Density (Predicted) 1.366 ± 0.06 g/cm³[1]
pKa (Predicted) 8.83 ± 0.10[1]
Storage Store at room temperature under a nitrogen atmosphere.[1]

Safety Profile:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Note: This safety information is based on available data for the compound and structurally related molecules.[2] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling and perform a thorough risk assessment.

Synthesis of 2-Methoxy-5-(trifluoromethoxy)phenol

The most direct and efficient synthesis of 2-Methoxy-5-(trifluoromethoxy)phenol involves the oxidation of the corresponding boronic acid. This method offers high yields and a straightforward workup procedure.

Protocol: Synthesis via Oxidation of 2-methoxy-5-(trifluoromethoxy)phenylboronic acid

This protocol is adapted from a procedure for a structurally analogous compound and has been demonstrated to be effective for this class of transformation.[3][4]

Reaction Scheme:

A schematic of the synthesis of 2-Methoxy-5-(trifluoromethoxy)phenol.

Materials:

  • 2-methoxy-5-(trifluoromethoxy)phenylboronic acid

  • Oxone® (Potassium peroxymonosulfate)

  • Sodium hydroxide (NaOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Acetone

  • Water (deionized)

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a solution of 2-methoxy-5-(trifluoromethoxy)phenylboronic acid (1.0 eq) in water and acetone, add sodium hydroxide (1.5 eq), sodium bicarbonate (10.0 eq), and EDTA (0.1 eq) at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Oxone® (1.1 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Acidify the reaction mixture with 2M hydrochloric acid.

  • Separate the aqueous and organic phases.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired product as a yellow oil.[4]

Application in Organic Synthesis: Key Reaction Conditions

2-Methoxy-5-(trifluoromethoxy)phenol is a versatile substrate for a variety of organic transformations. The phenolic hydroxyl group can undergo O-alkylation, while the electron-rich aromatic ring is susceptible to electrophilic substitution.

O-Alkylation Reactions

The synthesis of aryl ethers from phenols is a fundamental transformation. O-alkylation of 2-Methoxy-5-(trifluoromethoxy)phenol can be readily achieved using various alkylating agents under basic conditions.

General Reaction Scheme:

General workflow for O-alkylation of the title compound.

Protocol: O-Alkylation with an Alkyl Halide

This protocol is based on standard O-alkylation methods for phenols.[5][6]

Materials:

  • 2-Methoxy-5-(trifluoromethoxy)phenol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a round-bottom flask, add 2-Methoxy-5-(trifluoromethoxy)phenol (1.0 eq), the chosen base (1.5 eq), and the solvent.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux as required, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the base.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. Potassium carbonate is a common and cost-effective choice, while cesium carbonate can be used for less reactive alkyl halides due to its higher solubility and the increased nucleophilicity of the cesium phenoxide.

  • Solvent: Acetone and DMF are polar aprotic solvents that are suitable for SN2 reactions. DMF is generally a better solvent for reactions involving inorganic salts like potassium carbonate.

  • Temperature: Many simple alkylations proceed at room temperature. For less reactive alkyl halides, heating may be necessary to increase the reaction rate.

Electrophilic Aromatic Substitution: Nitration

The electron-donating methoxy and hydroxyl groups strongly activate the aromatic ring of 2-Methoxy-5-(trifluoromethoxy)phenol towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Due to steric hindrance from the adjacent methoxy group, substitution is expected to occur predominantly at the positions ortho and para to the hydroxyl group.

Protocol: Nitration of 2-Methoxy-5-(trifluoromethoxy)phenol

This protocol is adapted from established procedures for the nitration of substituted phenols.[7][8]

Reaction Scheme:

A schematic of the nitration of 2-Methoxy-5-(trifluoromethoxy)phenol.

Materials:

  • 2-Methoxy-5-(trifluoromethoxy)phenol

  • Nitric acid (concentrated)

  • Acetic acid (glacial)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 2-Methoxy-5-(trifluoromethoxy)phenol (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid and acetic acid dropwise from a dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • The resulting regioisomers can be separated by column chromatography.

Expert Insights on Regioselectivity:

The hydroxyl group is a more powerful activating group than the methoxy group. Therefore, the primary sites of electrophilic attack will be ortho and para to the hydroxyl group. The position para to the hydroxyl (and meta to the methoxy) is sterically unhindered. The position ortho to the hydroxyl and meta to the methoxy is also a likely site of substitution. The position ortho to both the hydroxyl and methoxy groups is sterically hindered. Thus, a mixture of regioisomers is expected, with the para-substituted product likely being the major isomer.

Electrophilic Aromatic Substitution: Bromination

Similar to nitration, bromination of 2-Methoxy-5-(trifluoromethoxy)phenol is expected to be a facile reaction, yielding mono- or poly-brominated products depending on the reaction conditions.

Protocol: Monobromination of 2-Methoxy-5-(trifluoromethoxy)phenol

This protocol is based on methods for the selective bromination of activated phenols.[9][10]

Materials:

  • 2-Methoxy-5-(trifluoromethoxy)phenol

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2-Methoxy-5-(trifluoromethoxy)phenol (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.0 eq) in portions to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the brominated product(s).

Controlling the Degree of Bromination:

  • Monobromination: Using a mild brominating agent like NBS in a non-polar solvent at low temperatures favors monobromination.

  • Polybromination: Using elemental bromine (Br₂) in a polar solvent like water or acetic acid can lead to the formation of di- or tri-brominated products.

Spectroscopic Characterization Guide

Accurate characterization of 2-Methoxy-5-(trifluoromethoxy)phenol and its derivatives is crucial. Below is a guide to the expected spectroscopic data based on analysis of structurally related compounds.[11][12][13]

¹H NMR Spectroscopy
ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)Notes
Phenolic -OH5.0 - 6.0br s-Chemical shift is concentration and solvent dependent.
Methoxy -OCH₃3.8 - 4.0s-A sharp singlet integrating to 3 protons.
Aromatic H6.5 - 7.2m-The three aromatic protons will appear as a complex multiplet.
¹³C NMR Spectroscopy
CarbonExpected Chemical Shift (ppm)Notes
Methoxy -OCH₃~56
Aromatic C-H105 - 120
Aromatic C-O145 - 155Carbons attached to oxygen atoms are downfield.
Aromatic C-OCF₃140 - 150
-OCF₃~120 (q, J ≈ 257 Hz)The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

Potential Applications in Drug Discovery

The structural motifs present in 2-Methoxy-5-(trifluoromethoxy)phenol are found in various biologically active molecules. This suggests its potential as a scaffold for the development of novel therapeutic agents.

  • Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant and anti-inflammatory properties. The 2-methoxyphenol moiety is a key structural feature in some cyclooxygenase (COX) inhibitors.[14][15]

  • Anticancer Agents: The trifluoromethoxy group can enhance the anticancer activity of compounds by improving their pharmacokinetic properties.

  • CNS-Active Agents: The substitution pattern of 2-Methoxy-5-(trifluoromethoxy)phenol makes it an attractive starting material for the synthesis of ligands for various central nervous system (CNS) receptors.

Conclusion

2-Methoxy-5-(trifluoromethoxy)phenol is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its distinct electronic and steric properties provide a platform for the synthesis of a wide range of derivatives. The protocols and application notes provided in this guide are intended to facilitate the use of this compound in research and development, ultimately contributing to the discovery of new chemical entities with potential therapeutic applications.

References

  • Bloom Tech. (2025, March 24). How Is 2-Methoxy-5-Nitrophenol Sodium Salt Synthesized? Retrieved from [Link]

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (2016). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • Patsnap. Synthesis method of 2-bromo-5-methoxyphenol. Retrieved from [Link]

  • PubChem. 2-Methoxy-5-nitrophenol. Retrieved from [Link]

  • ACS Publications. (2026, January 15). Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation. Retrieved from [Link]

  • PubMed. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Retrieved from [Link]

  • PubMed Central. (2022, January 21). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Retrieved from [Link]

  • SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]

  • Google Patents. (1949). US2460793A - Alkylation of phenol by alkyl halides catalyzed by finely divided gels of certain drying oils.
  • SUPPORTING INFORMATION FOR. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Retrieved from [Link]

  • Google Patents. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • ResearchGate. Selective homo-coupling of 2,6-di-methoxy phenol (5a): (right side).... Retrieved from [Link]

  • Brunel University Research Archive. a study of the mannich reaction with. Retrieved from [Link]

  • PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • ChemRxiv. Defluorinative C−O Coupling between Trifluoromethylarenes and Alcohols via Copper Photoredox Catalysis. Retrieved from [Link]

  • PubMed Central. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]

  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • PubMed. Alkylation of phenol: a mechanistic view. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-(trifluoromethoxy)phenol. Retrieved from [Link]

  • Organic Syntheses. (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analysis of 2-Methoxy-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The trifluoromethoxy group is of significant interest in medicinal chemistry, offering a unique combination of properties that can enhance the pharmacological profile of drug candidates.[1] Its introduction into molecules like 2-Methoxy-5-(trifluoromethoxy)phenol presents distinct analytical challenges that necessitate robust and well-validated methods to ensure the quality, safety, and efficacy of potential pharmaceutical products. This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of 2-Methoxy-5-(trifluoromethoxy)phenol, grounded in established scientific principles and regulatory expectations. The protocols outlined herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with the tools to generate reliable and reproducible data.

Physicochemical Properties and Analytical Considerations

2-Methoxy-5-(trifluoromethoxy)phenol (CAS No. 895572-36-8) is a substituted phenol with a molecular weight of 208.14 g/mol .[2] The presence of both a methoxy and a trifluoromethoxy group on the phenolic ring influences its chemical behavior. The trifluoromethoxy group is strongly electron-withdrawing, which increases the acidity of the phenolic proton compared to unsubstituted phenols. This property is a key consideration for selecting appropriate chromatographic conditions, particularly the pH of the mobile phase in reversed-phase HPLC, to ensure consistent retention and peak shape.

The synthesis of trifluoromethoxy-containing compounds can be complex, and potential impurities may arise from starting materials, by-products, or degradation.[3][4] Therefore, analytical methods must be specific and capable of separating the target analyte from these related substances.

Analytical Strategies: A Multi-faceted Approach

A comprehensive analytical strategy for 2-Methoxy-5-(trifluoromethoxy)phenol should encompass both qualitative and quantitative assessments. This typically involves a combination of chromatographic and spectroscopic techniques to confirm identity, determine purity, and quantify the analyte.

Analytical_Workflow cluster_Sample Sample Handling cluster_Analysis Analytical Techniques cluster_Validation Method Validation (ICH Q2(R2)) cluster_Reporting Data Management Sample_Receipt Sample Receipt Sample_Prep Sample Preparation Sample_Receipt->Sample_Prep HPLC HPLC-UV/MS (Purity & Assay) Sample_Prep->HPLC GC_MS GC-MS (Residual Solvents & Volatile Impurities) Sample_Prep->GC_MS Spectroscopy Spectroscopy (Identity Confirmation) Sample_Prep->Spectroscopy Specificity Specificity HPLC->Specificity Data_Analysis Data Analysis GC_MS->Data_Analysis Spectroscopy->Data_Analysis Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Robustness->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Figure 1: A representative workflow for the comprehensive analysis of 2-Methoxy-5-(trifluoromethoxy)phenol.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC with UV detection is the workhorse for purity and assay determination of non-volatile organic molecules. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

HPLC Method Protocol

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a multi-wavelength UV detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase suppresses the ionization of the phenolic group, leading to better peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient See Table 2A gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 275 nmAn appropriate wavelength for substituted phenols, should be optimized by examining the UV spectrum.
Injection Volume 10 µLCan be adjusted based on sample concentration and instrument sensitivity.

Table 1: Recommended HPLC Conditions

Gradient Elution Program:

Time (min)% Mobile Phase B
0.030
15.080
20.080
20.130
25.030

Table 2: Gradient Elution for HPLC Analysis

Sample Preparation:

  • Accurately weigh approximately 25 mg of 2-Methoxy-5-(trifluoromethoxy)phenol into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical procedure must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH guidelines.[5][6][7][8][9]

Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] This is demonstrated by the resolution of the main peak from any adjacent peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6] A minimum of five concentrations across the range of 50-150% of the target concentration should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8] This can be assessed by the recovery of spiked samples or by comparison to a reference standard. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be ≤ 2.0%.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents from the synthesis process.

GC-MS Method Protocol

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmA mid-polarity column suitable for the separation of a wide range of residual solvents.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas compatible with mass spectrometry.
Injector Temperature 250 °CEnsures efficient volatilization of the sample.
Oven Program 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min)A temperature program to separate solvents with different boiling points.
MS Transfer Line 250 °CPrevents condensation of analytes.
Ion Source 230 °CStandard temperature for electron ionization.
Mass Range m/z 35-400A suitable range to detect common solvents and potential volatile impurities.

Table 3: Recommended GC-MS Conditions

Sample Preparation:

  • Accurately weigh approximately 100 mg of 2-Methoxy-5-(trifluoromethoxy)phenol into a 10 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

  • Seal the vial and analyze using a headspace autosampler.

Spectroscopic Analysis for Identity Confirmation

Spectroscopic techniques provide "fingerprint" information that is crucial for the unambiguous identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR are essential for structural elucidation. The presence of fluorine will result in characteristic splitting patterns in the ¹³C and ¹H spectra due to C-F and H-F coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. Key expected absorptions for 2-Methoxy-5-(trifluoromethoxy)phenol include O-H stretching (for the phenol), C-H stretching (aromatic and methyl), C-O stretching (ether and phenol), and C-F stretching bands.

Spectroscopic_Identification Compound 2-Methoxy-5-(trifluoromethoxy)phenol H_NMR ¹H NMR (Proton Environment) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR F_NMR ¹⁹F NMR (Fluorine Presence) Compound->F_NMR FTIR FT-IR (Functional Groups) Compound->FTIR MS Mass Spectrometry (Molecular Weight) Compound->MS

Figure 2: A diagram illustrating the use of multiple spectroscopic techniques for the unambiguous identification of 2-Methoxy-5-(trifluoromethoxy)phenol.

Conclusion

The analytical methods detailed in this document provide a robust framework for the comprehensive characterization of 2-Methoxy-5-(trifluoromethoxy)phenol. The combination of chromatographic and spectroscopic techniques ensures the reliable determination of identity, purity, and assay. Adherence to the principles of method validation as outlined by the ICH is paramount to guaranteeing the integrity of the data generated, which is a critical aspect of drug development and quality control. These application notes and protocols are intended to serve as a foundational guide, which should be further optimized and validated for specific applications and matrices.

References

  • Understanding the Synthesis and Reactivity of Trifluoromethoxy Compounds. (2026). Google AI Test Kitchen.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). PubMed Central.
  • 2-Methoxy-5-(trifluoromethoxy)phenol. (n.d.). Sigma-Aldrich.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. (n.d.). Request PDF.
  • ICH Guidelines for Analytical Method Valid
  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (2024). Freie Universität Berlin.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • 2-methoxy-phenol. (n.d.). Sigma-Aldrich.

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"2-Methoxy-5-(trifluoromethoxy)phenol" dosage and concentration for experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note and Protocol guide is designed for Medicinal Chemists , Pharmacologists , and Drug Discovery Scientists . It addresses the specific handling, experimental concentrations, and synthetic utility of 2-Methoxy-5-(trifluoromethoxy)phenol (CAS 895572-36-8), a specialized fluorinated building block used in the optimization of bioactive scaffolds, particularly for Nav1.8 sodium channel inhibitors and acid pump antagonists .[1]

Subject : Experimental Protocols, Solubility Profiling, and Synthetic Application in Drug Discovery CAS : 895572-36-8 | Molecular Weight : 208.13 g/mol | Formula : C₈H₇F₃O₃[1][2][3]

Executive Summary & Compound Profile

2-Methoxy-5-(trifluoromethoxy)phenol is a high-value fluorinated intermediate primarily employed in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1] Structurally, it is a derivative of guaiacol where the 5-position (para to the methoxy group) is substituted with a trifluoromethoxy (-OCF₃) group.[1]

Strategic Importance in Medicinal Chemistry[1]
  • Metabolic Blocking : The -OCF₃ group at the C5 position blocks the metabolically vulnerable para-position of the anisole ring, preventing rapid O-demethylation or ring oxidation by CYP450 enzymes.[1]

  • Bioisosterism : It serves as a lipophilic bioisostere for chlorophenols or methoxyphenols, enhancing membrane permeability (LogP modulation) without introducing the toxicity associated with heavy halogens.[1]

  • Target Class Relevance : This scaffold is a privileged substructure in the development of Nav1.8 inhibitors (pain management) and P-CABs (Potassium-Competitive Acid Blockers).[1]

Physicochemical Data Table
PropertyValueExperimental Context
Appearance Colorless to light yellow liquidVisual QC check before synthesis.[1]
Boiling Point ~224.8°CHigh boiling point allows for elevated reaction temps.[1]
Density 1.366 g/cm³Precise volumetric dosing required.[1]
pKa (Predicted) 8.83 ± 0.10Weakly acidic; requires strong base (e.g., K₂CO₃, Cs₂CO₃) for deprotonation.[1]
Solubility DMSO, Methanol, DCMInsoluble in water .[1] Requires organic co-solvent for bio-assays.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solutions (Biological Assays)

Objective : To prepare stable, precipitate-free stock solutions for in vitro screening or fragment binding assays.[1]

Reagents :

  • Compound: 2-Methoxy-5-(trifluoromethoxy)phenol (≥97% purity).[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Cell-culture grade.[1]

Procedure :

  • Calculation : To prepare a 100 mM Stock :

    • Weigh 20.8 mg of the compound.[1]

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Note: The compound is a liquid; density correction (1.366 g/mL) implies ~15.2 µL is approx 20.8 mg, but gravimetric weighing is strictly recommended for accuracy due to viscosity.[1]

  • Mixing : Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage : Aliquot into amber glass vials (hydroscopic nature of DMSO). Store at -20°C .

    • Stability: Stable for 6 months under nitrogen. Avoid repeated freeze-thaw cycles.[1]

Protocol B: Dosage & Concentration Guidelines

Directive : This compound is a building block or fragment.[1] It is not a formulated drug.[1] Dosage refers to experimental concentrations.[1]

1. Fragment-Based Screening (NMR / SPR)[1]
  • Concentration Range : 500 µM – 2 mM .[1]

  • Rationale : Weak affinity fragments (Kd > 100 µM) require high concentrations for detection.[1]

  • Solvent Tolerance : Ensure final DMSO concentration is <2% (v/v) to prevent protein denaturation.[1]

2. In Vitro Cytotoxicity / ADME Profiling[1]
  • Concentration Range : 1 µM – 100 µM .[1]

  • Typical Assay : 7-point dilution series (e.g., 100, 30, 10, 3, 1, 0.3, 0.1 µM).[1]

  • Readout : MTT or CellTiter-Glo.[1]

  • Threshold : If IC₅₀ < 10 µM, the fragment may possess non-specific toxicity (membrane disruption due to phenol moiety).[1]

3. Synthetic Stoichiometry (O-Alkylation)[1]
  • Equivalents : 1.0 eq Phenol : 1.1–1.2 eq Alkyl Halide : 2.0 eq Base.[1]

  • Concentration : 0.1 M – 0.5 M in DMF or Acetone.

Protocol C: Synthetic Application (Nav1.8 Inhibitor Scaffold)

Context : Synthesis of an ether-linked pharmacophore (e.g., for Nav1.8 inhibition as described in patent literature).

Reaction Logic : The phenol is deprotonated to form a phenoxide, which acts as a nucleophile to displace a leaving group (halide) on a heteroaromatic core (e.g., pyridine or pyrimidine).[1]

Step-by-Step Workflow :

  • Activation :

    • Charge a reaction flask with 2-Methoxy-5-(trifluoromethoxy)phenol (1.0 eq) and DMF (Dimethylformamide, anhydrous).[1]

    • Add Cesium Carbonate (Cs₂CO₃) (2.0 eq).[1]

    • Stir at Room Temperature (RT) for 30 mins. Observation: Suspension may change color (phenoxide formation).[1]

  • Coupling :

    • Add the electrophile (e.g., 2-chloro-N-(pyridin-2-yl)acetamide derivative) (1.1 eq).[1]

    • Heat the mixture to 60–80°C under Nitrogen atmosphere.

    • Monitor by LC-MS for disappearance of the phenol (m/z 208, negative mode usually weak; monitor product formation).

  • Work-up :

    • Dilute with EtOAc, wash with water (x3) to remove DMF.[1]

    • Wash with 1M NaOH (rapidly) to remove unreacted phenol.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Mechanism & Logic Visualization

The following diagram illustrates the structural logic of using this specific phenol in drug design, highlighting the "Fluorine Effect" on metabolic stability.

G Phenol 2-Methoxy-5-(trifluoromethoxy)phenol (CAS 895572-36-8) Prop1 Lipophilicity (LogP) Modulation Phenol->Prop1 -OCF3 Group Prop2 Metabolic Stability (Block CYP Oxidation) Phenol->Prop2 C5 Substitution Prop3 Electronic Effects (Electron Withdrawing) Phenol->Prop3 Inductive Effect App1 Nav1.8 Inhibitors (Pain Management) Prop1->App1 BBB Penetration Prop2->App1 Prolonged Half-life App2 Acid Pump Antagonists (GI Disorders) Prop2->App2

Figure 1: Strategic rationale for incorporating the 2-methoxy-5-(trifluoromethoxy)phenyl moiety into drug scaffolds.

Safety & Handling (SDS Summary)

Hazard Class : Irritant (Skin/Eye).[1]

  • H315 : Causes skin irritation.[1]

  • H319 : Causes serious eye irritation.[1]

  • H335 : May cause respiratory irritation.[1]

Precautions :

  • PPE : Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat are mandatory.[1]

  • Ventilation : Always handle within a chemical fume hood.[1]

  • Spill : Absorb with inert material (vermiculite/sand).[1] Do not flush into drains.[1]

References

  • Vertex Pharmaceuticals Inc . (2020).[1] Patent WO2020176763A1: Dosage form comprising prodrug of Nav1.8 sodium channel inhibitor.[1] (Demonstrates the use of the 2-methoxy-5-(trifluoromethoxy)phenyl moiety in drug design). Retrieved from

  • RaQualia Pharma Inc . (2010).[1] Patent JP4481344B2: Chroman-substituted benzimidazole derivatives and their use as acid pump inhibitors.[1] Retrieved from

Sources

"2-Methoxy-5-(trifluoromethoxy)phenol" applications in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methoxy-5-(trifluoromethoxy)phenol as a Strategic Monomer for Advanced Fluorinated Materials

Executive Summary

2-Methoxy-5-(trifluoromethoxy)phenol (CAS: 895572-36-8) represents a specialized class of fluorinated aromatic building blocks. While historically utilized as an intermediate in pharmaceutical synthesis for its bioisosteric properties, its unique substitution pattern offers significant untapped potential in Materials Science .

This Application Note details the utility of this compound in synthesizing Liquid Crystal (LC) mesogens and Low-Dielectric Constant (Low-k) Polymers . The presence of the trifluoromethoxy (–OCF₃) group provides high electronegativity and lipophilicity without the steric penalty of larger perfluoroalkyl chains, while the ortho-methoxy group introduces a lateral dipole moment essential for tuning phase transition temperatures in liquid crystalline lattices.

Chemical Profile & Material Relevance

The molecule's value in materials science is dictated by its three functional regions.

Functional GroupPositionRole in Materials Science
Phenolic –OH C-1Reactive Anchor: Primary site for functionalization (esterification, etherification) to attach polymerizable tails (e.g., acrylates) or mesogenic cores.
Methoxy –OCH₃ C-2 (ortho)Lateral Dipole & Sterics: Disrupts crystalline packing just enough to lower melting points, broadening the nematic phase range in LCs.
Trifluoromethoxy –OCF₃ C-5 (meta)The "Fluorine Effect": Imparts low surface energy, chemical resistance, and low polarizability (low dielectric constant).

Physical Properties (Experimental & Predicted):

  • Molecular Weight: 208.13 g/mol [1][2]

  • Appearance: Colorless to light yellow liquid/low-melting solid.

  • Boiling Point: ~224°C (Predicted)[2][3]

  • Density: ~1.366 g/cm³[2][3]

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; sparing solubility in water.

Application I: Synthesis of Fluorinated Liquid Crystal Monomers

Context: The –OCF₃ group is a "magic substituent" in liquid crystal engineering. It enhances the dielectric anisotropy (


) required for switching in electric fields while maintaining low viscosity.
Protocol A: Synthesis of a LC Acrylate Monomer

Objective: To convert the phenol into a polymerizable acrylate monomer for use in Polymer Dispersed Liquid Crystals (PDLCs).

Reagents:

  • 2-Methoxy-5-(trifluoromethoxy)phenol (1.0 eq)[4]

  • Acryloyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask. Purge with nitrogen.

  • Solvation: Dissolve 2-Methoxy-5-(trifluoromethoxy)phenol (10 mmol) in 50 mL anhydrous DCM.

  • Base Addition: Add TEA (15 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Add Acryloyl chloride (12 mmol) dropwise over 30 minutes via a pressure-equalizing addition funnel. Note: The reaction is exothermic; maintain T < 5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with ice water. Wash organic layer with 1M HCl (to remove excess amine), then sat. NaHCO₃, and finally brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via column chromatography (Silica gel) to yield the target acrylate ester.

DOT Diagram: Synthesis Workflow

LC_Synthesis Start 2-Methoxy-5- (trifluoromethoxy)phenol Intermediate Reaction Mixture (0°C -> RT) Start->Intermediate Dissolution Reagent Acryloyl Chloride (+ TEA, DCM) Reagent->Intermediate Dropwise Addition Workup Acid/Base Wash & Extraction Intermediate->Workup Quench Product Target Fluorinated Acrylate Monomer Workup->Product Purification

Figure 1: Synthetic workflow for converting the phenol precursor into a reactive acrylate monomer.

Application II: Low-Dielectric Poly(aryl ether) Materials

Context: In microelectronics, materials with low dielectric constants (low-k) are essential to reduce signal delay. The high fluorine content of the –OCF₃ group significantly lowers the polarizability of the polymer matrix.

Protocol B: Synthesis of Fluorinated Poly(aryl ether) via Nucleophilic Substitution

Objective: To use the phenol as a terminal capping agent or (via modification) a monomer to reduce the dielectric constant of a polysulfone backbone.

Mechanism: Nucleophilic Aromatic Substitution (


).

Reagents:

  • Bis(4-fluorophenyl) sulfone (Difluoro monomer)

  • 4,4'-Isopropylidenediphenol (Bisphenol A)

  • Capping Agent: 2-Methoxy-5-(trifluoromethoxy)phenol (calculated based on desired MW)

  • Potassium Carbonate (

    
    )
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) + Toluene (azeotropic agent)

Step-by-Step Methodology:

  • Stoichiometry Control: To synthesize a polymer with controlled molecular weight and fluorinated end-groups, use a slight excess of the bisphenol relative to the difluoro monomer, and add the 2-Methoxy-5-(trifluoromethoxy)phenol as the end-capper.

  • Salt Formation: Charge the flask with Bisphenol A, the fluorinated phenol (capper),

    
    , NMP, and Toluene.
    
  • Dehydration: Heat to 150°C. Water is removed via the Toluene azeotrope (Dean-Stark trap). This step is critical; moisture kills the polymerization.

  • Polymerization: Once dry, distill off the toluene and raise the temperature to 180°C. Add the Bis(4-fluorophenyl) sulfone.

  • Reaction: Stir for 12–24 hours. The solution will become viscous.

  • Precipitation: Pour the hot polymer solution into a 10-fold excess of methanol under vigorous stirring to precipitate the polymer.

  • Drying: Filter and dry the white fibrous polymer in a vacuum oven at 100°C for 24 hours.

Expected Outcome: A thermoplastic polymer with reduced water absorption and lower dielectric constant (


) compared to standard polysulfones, due to the hydrophobic –OCF₃ tails.

Dual-Use Potential: Pharma & Materials[5]

While this note focuses on materials, it is vital for "Drug Development Professionals" (part of the target audience) to recognize the translational chemistry.

  • Bioisosterism: The –OCF₃ group is a lipophilic bioisostere for –Cl or –CF₃.

  • Metabolic Stability: The specific 2-methoxy-5-(trifluoromethoxy) pattern resists oxidative metabolism better than non-fluorinated analogs (e.g., guaiacol), making it a robust scaffold for designing prodrugs that can also serve as bioactive surface coatings (e.g., antibacterial catheters).

DOT Diagram: Structure-Property Logic

Property_Logic Mol 2-Methoxy-5-(trifluoromethoxy)phenol OCF3 -OCF3 Group (Position 5) Mol->OCF3 OMe -OMe Group (Position 2) Mol->OMe OH -OH Group (Position 1) Mol->OH Lipophilicity High Lipophilicity (Low Surface Energy) OCF3->Lipophilicity Dipole Lateral Dipole (LC Phase Tuning) OMe->Dipole Reactivity Nucleophilic Site (Polymerization) OH->Reactivity Coatings Hydrophobic Coatings Lipophilicity->Coatings Polymers Low-k Dielectrics Lipophilicity->Polymers LCs Liquid Crystal Displays Dipole->LCs Reactivity->LCs Reactivity->Polymers

Figure 2: Mapping functional groups to specific material properties and applications.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 2777299 (Isomer Analog). National Center for Biotechnology Information (2025). Link

    • Safety Data Sheet: 2-Methoxy-5-(trifluoromethoxy)phenol.[3] Sigma-Aldrich / MilliporeSigma. Link

  • Synthetic Protocols (Acylation & Polymerization)

    • Smith, D. W., et al. "Perfluorocyclobutyl (PFCB) Aromatic Ether Polymers for Optical and Dielectric Applications." Journal of Fluorine Chemistry. Link (Adapting general fluoropolymer synthesis).

    • "Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation." Beilstein Journal of Organic Chemistry. Link (Mechanistic insight into acylation of methoxy-phenols).

  • Liquid Crystal Engineering

    • Kirsch, P., & Bremer, M. "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition. Link (Discusses the role of -OCF3 groups).

  • Trifluoromethoxy Group Chemistry

    • Leroux, F., et al. "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemMedChem. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methoxy-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 166312-54-3

Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Purification, Isolation, and Stability Protocols

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 2-Methoxy-5-(trifluoromethoxy)phenol . This compound is a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. Its structural duality—combining an electron-donating methoxy group with a strongly electron-withdrawing, lipophilic trifluoromethoxy group—creates unique purification hurdles.

Key Chemical Characteristics:

  • Acidity: The phenolic proton is more acidic than unsubstituted phenol (estimated pKa ~8.8–9.2) due to the inductive effect of the -OCF

    
     group.
    
  • Physical State: Often exists as a low-melting solid or viscous oil, making it prone to "oiling out" during crystallization.

  • Chromatographic Behavior: Prone to peak tailing on silica due to ionization; requires specific mobile phase modifiers.

Module 1: Crystallization & "Oiling Out"

User Ticket #402: "My product comes out as a yellow oil instead of crystals. Cooling it just makes it a glass. How do I get a solid?"

Root Cause Analysis

Fluorinated ethers (like -OCF


) disrupt crystal lattice packing due to their high lipophilicity and weak intermolecular interactions. When coupled with a low melting point, the compound prefers an amorphous "oiled" state over a crystalline lattice, especially if trace impurities (isomers/solvents) depress the melting point further.
Troubleshooting Protocol
MethodSolvent SystemProcedure
Standard Recrystallization Heptane / Toluene (10:1)Dissolve in minimum hot toluene. Add heptane dropwise until cloudy. Cool slowly to RT, then -20°C.
Anti-Solvent Crash Pentane / Et

O
Dissolve in minimal diethyl ether. Layer pentane on top (do not mix). Seal and place in freezer.
Seed Technique Cyclohexane If you have any solid, use it. If not, scratch the glass surface with a glass rod to induce nucleation sites.

Critical Step: If the oil persists, perform a "Trituration Wash."

  • Cool the oil to -78°C (Dry ice/acetone) to freeze it solid.

  • Add cold pentane.

  • Allow to warm slightly while sonicating. The impurities often dissolve in the pentane while the product remains solid.

Module 2: Chromatography & Peak Tailing

User Ticket #409: "I'm seeing massive tailing on my silica column. I lose 30% of my mass in mixed fractions."

Root Cause Analysis

Phenols are weak acids. On standard silica gel, the slightly acidic silanol groups (


) interact with the phenol, causing partial deprotonation or strong hydrogen bonding. This results in "ghost peaks" and broad tails that co-elute with impurities.
The "Acid Modifier" Solution

You must suppress the ionization of the phenol to ensure it travels as a neutral species.

Recommended Mobile Phases:

  • TLC/Flash (Silica): Hexane / Ethyl Acetate + 0.5% Acetic Acid .

  • HPLC (Reverse Phase): Water / Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .[1]

Visualization (Graphviz Workflow):

ChromatographyLogic Start Start: Crude Mixture Check Check TLC Spot Shape Start->Check Tailing Result: Streaking/Tailing? Check->Tailing NoTail Proceed: Standard Hex/EtOAc Tailing->NoTail No YesTail Action: Add Acid Modifier Tailing->YesTail Yes Choice Select Acid YesTail->Choice Acetic Prep/Flash: 0.5% AcOH Choice->Acetic TFA HPLC/Analytic: 0.1% TFA Choice->TFA

Figure 1: Decision logic for preventing phenolic peak tailing during purification.

Module 3: Extraction & Yield Loss

User Ticket #415: "My reaction conversion was 100%, but after aqueous workup, I only recovered 40% yield. Where did it go?"

Root Cause Analysis

The electron-withdrawing -OCF


 group increases the acidity of the phenol. If you perform a standard workup using 1M NaOH  or saturated NaHCO

, you are likely deprotonating the phenol (

), which then dissolves in the aqueous layer and is discarded.
The "pH Partition" Protocol

To recover the product, you must ensure the aqueous phase is acidic enough to keep the phenol protonated (neutral).

Correct Workup Procedure:

  • Quench: Pour reaction mixture into water.

  • Acidify: Adjust aqueous layer pH to < 3 using 1M HCl.

  • Extract: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred for fluorinated compounds due to higher solubility.

  • Wash: Wash organic layer with Brine (do not use bicarbonate).

Data: pKa Dependent Solubility

pH of Aqueous LayerState of 2-Methoxy-5-(trifluoromethoxy)phenolPartition Location
pH 12 (NaOH) Deprotonated (

)
Aqueous Phase (Loss)
pH 8 (NaHCO

)
Partially IonizedPartitioned (Yield Loss)
pH 2 (HCl) Neutral (

)
Organic Phase (Recovery)

Module 4: Impurity Profile & Regioisomers

User Ticket #420: "I have a persistent impurity at R


 0.45 (Product is 0.50). It looks like an isomer."
Identification & Removal

Common impurities in the synthesis of this scaffold include:

  • Regioisomer: 2-Methoxy-4 -(trifluoromethoxy)phenol.

  • Demethylated Byproduct: 4-(trifluoromethoxy)benzene-1,2-diol (Catechol derivative).

Separation Strategy:

  • For Regioisomers: These are difficult to separate on silica. Use Recrystallization (see Module 1). The symmetric nature of para-isomers often leads to higher melting points and lower solubility than the desired 5-substituted (meta-like) product.

  • For Diols (Catechols): Use a Borate Complex Wash .

    • Wash the organic layer with a solution of Sodium Borate (Borax) .

    • Mechanism:[2][3][4][5][6][7] Borax forms a water-soluble complex specifically with 1,2-diols (catechols), pulling them into the aqueous phase while leaving your mono-phenol product in the organic layer.

Visualization (Extraction Workflow):

ExtractionLogic Mix Crude Organic Mix (Product + Diol Impurity) Wash Wash with Na2B4O7 (Borax) Mix->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Purified Product) PhaseSep->OrgLayer Retain AqLayer Aqueous Layer (Borate-Diol Complex) PhaseSep->AqLayer Discard

Figure 2: Borate complexation strategy for removing catechol impurities.

References

  • Acidity of Fluorinated Phenols

    • Evans, D. A. (2005).[8] "pKa's of Inorganic and Oxo-Acids." Harvard University.

    • Explanation: Provides the foundational data for estimating phenol acidity shifts due to electron-withdrawing groups.
  • Chromatography of Phenolic Compounds

    • Journal of Chromatography A. "Separation of phenolic acids by HPLC: Effect of mobile phase pH."

    • Explanation: Validates the requirement for acidic modifiers to suppress ioniz
  • Purification of Fluorinated Aromatics

    • Chambers, R. D. (2004).[1] "Fluorine in Organic Chemistry." CRC Press.

    • Explanation: Authoritative text on the physical properties (lipophilicity/volatility)
  • Borate Complexation of Diols

    • Boer, P. H., et al. (2012). "Selective extraction of catechols using boronate affinity." Analytica Chimica Acta.

    • Explanation: Supports the methodology for removing demethylated c

Sources

Optimizing "2-Methoxy-5-(trifluoromethoxy)phenol" reaction temperature

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Temperature for 2-Methoxy-5-(trifluoromethoxy)phenol

Executive Summary & Compound Profile

Compound: 2-Methoxy-5-(trifluoromethoxy)phenol CAS: 895572-36-8 Molecular Formula: C₈H₇F₃O₃ Molecular Weight: 208.13 g/mol [1]

This guide addresses the critical thermodynamic and kinetic parameters for utilizing 2-Methoxy-5-(trifluoromethoxy)phenol in organic synthesis. As a building block featuring both an electron-donating ortho-methoxy group and a strongly electron-withdrawing meta-trifluoromethoxy group, this phenol exhibits unique nucleophilicity and acidity profiles (predicted pKa ~8.[1]8) [1].

The Temperature Challenge: Optimizing the reaction temperature is the single most effective variable for this compound.

  • Too Low (< 20°C): The steric hindrance from the ortho-methoxy group suppresses nucleophilic attack, leading to stalled conversion.

  • Too High (> 100°C): Risks include defluorination of the -OCF₃ moiety (releasing fluoride ions that etch glassware and poison catalysts) and demethylation of the methoxy group.

Core Protocol: Optimized O-Alkylation

The most common application of this building block is installing it onto a scaffold via Williamson Ether Synthesis .

Standard Operating Procedure (SOP-8955):

  • Reagents: 2-Methoxy-5-(trifluoromethoxy)phenol (1.0 eq), Alkyl Halide (1.1 eq), K₂CO₃ (2.0 eq).[1]

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Optimized Temperature Window: 60°C – 80°C.

Step-by-Step Methodology:
  • Dissolution: Dissolve 1.0 eq of phenol in anhydrous DMF (0.2 M concentration) under N₂ atmosphere.

  • Deprotonation (Critical): Add 2.0 eq of anhydrous K₂CO₃. Stir at 25°C for 30 minutes .

    • Why? Pre-stirring allows the formation of the phenoxide anion without competing electrophilic degradation. The color typically shifts to a pale yellow.

  • Addition: Add the electrophile (Alkyl Bromide/Chloride) dropwise.

  • Ramp: Heat the reaction mixture to 65°C .

  • Monitoring: Monitor via LC-MS at 1-hour intervals. Reaction is typically complete in 4–6 hours.[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with water (x3) to remove DMF, and dry over Na₂SO₄.

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at ~60% Conversion

Q: I am running the reaction at 40°C in Acetone, but the starting material persists even after 24 hours. Should I add more base? A: No, the issue is likely temperature , not stoichiometry.

  • Root Cause: Acetone reflux (~56°C) is often insufficient to overcome the activation energy barrier created by the steric bulk of the ortho-methoxy group.

  • Solution: Switch solvent to Acetonitrile (reflux at 82°C) or DMF (heat to 70°C) . The slight increase in thermal energy significantly accelerates the SN2 attack by the phenoxide.

Issue 2: Formation of "Des-Methyl" Impurity

Q: I see a new peak (M-14) in my LC-MS when heating to 120°C in DMAc. What is this? A: You are observing thermal demethylation .[1]

  • Mechanism: At temperatures >100°C, especially with halide ions present (from the alkyl halide), the methoxy group can undergo nucleophilic cleavage, converting the anisole moiety back to a phenol/catechol derivative [2].

  • Fix: Cap your reaction temperature at 90°C . If the electrophile is unreactive, switch to a more reactive leaving group (e.g., Mesylate/Tosylate) or use a catalyst (KI) rather than increasing heat.

Issue 3: Fluoride Leaching / Glass Etching

Q: My reaction mixture turned cloudy and the flask looks etched. I used NaH in DMF at 100°C. A: This indicates decomposition of the Trifluoromethoxy group .

  • Mechanism: While -OCF₃ is generally stable, strong bases like Sodium Hydride (NaH) combined with high heat (>80°C) can trigger an elimination pathway, releasing fluoride ions and generating a reactive quinone methide-like species [3].[1]

  • Fix: Use a milder base like Cs₂CO₃ or K₂CO₃ .[1] If NaH is strictly necessary, keep the temperature below 0°C during addition and do not exceed 40°C during the reaction.

Data & Visualization

Table 1: Temperature vs. Yield & Purity Profile

Conditions: Phenol (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (2.0 eq), DMF, 4 hours.

TemperatureConversion (%)Yield (%)Purity (%)Major Impurity
25°C 35%30%98%Unreacted SM
60°C 98%95%99%None
90°C 100%92%94%O- vs C-alkylation
120°C 100%75%82%Demethylated / Defluorinated
Reaction Pathway & Decision Tree

ReactionOptimization Start Start: 2-Methoxy-5-(trifluoromethoxy)phenol Solvent Select Solvent Start->Solvent TempLow Temp < 40°C Solvent->TempLow Kinetic Control TempOpt Temp 60-80°C Solvent->TempOpt Optimized TempHigh Temp > 100°C Solvent->TempHigh Thermodynamic Stress ResultLow Incomplete Conversion (Steric Barrier) TempLow->ResultLow ResultOpt High Yield (>95%) Clean Profile TempOpt->ResultOpt ResultHigh Decomposition (-CF3 / -Me cleavage) TempHigh->ResultHigh

Figure 1: Decision matrix for temperature selection. The "Green Zone" (60-80°C) balances the activation energy required for the sterically hindered nucleophile against the thermal stability limits of the functional groups.

References

  • ChemicalBook. (2025).[2][3][4] 2-Methoxy-5-(trifluoromethoxy)phenol Properties and Suppliers. Retrieved from [1]

  • National Institutes of Health (NIH). (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central.[1] Retrieved from

  • BenchChem Technical Support. (2025). Trifluoromethyl Group Stability in Heterocyclic Synthesis. Retrieved from [1]

  • Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ChemBioChem. (Contextual citation regarding -OCF3 electronic effects).

Sources

Technical Support Center: 2-Methoxy-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2-Methoxy-5-(trifluoromethoxy)phenol in research and development?

2-Methoxy-5-(trifluoromethoxy)phenol is primarily utilized as a structural motif and intermediate in the synthesis of more complex molecules. Its unique substitution pattern, featuring both an electron-donating methoxy group and a lipophilic trifluoromethoxy group, makes it a valuable building block in medicinal chemistry and materials science.[1] It is often a precursor for developing novel therapeutic agents, agrochemicals, and specialized polymers.

Q2: What are the key reactivity characteristics of this phenol derivative?

The reactivity of 2-Methoxy-5-(trifluoromethoxy)phenol is governed by the interplay of its functional groups. The phenolic hydroxyl group is the primary site of reaction, typically undergoing deprotonation to form a phenoxide ion, which is a potent nucleophile. The electron-donating methoxy group can influence the regioselectivity of aromatic substitution reactions, while the trifluoromethoxy group enhances lipophilicity and can modulate the biological activity of the final product.[1]

Q3: What are the recommended handling and storage conditions for this compound?

As with most phenolic compounds, 2-Methoxy-5-(trifluoromethoxy)phenol should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is advisable to work in a well-ventilated fume hood. The compound should be stored in a tightly sealed container, away from oxidizing agents and sources of ignition, and ideally in a cool, dry environment.

Q4: How does the trifluoromethoxy group affect the acidity of the phenolic proton compared to a non-substituted phenol?

The trifluoromethoxy group is strongly electron-withdrawing, which stabilizes the corresponding phenoxide anion through an inductive effect. This increased stability of the conjugate base leads to a lower pKa value for 2-Methoxy-5-(trifluoromethoxy)phenol compared to unsubstituted phenol, making it a stronger acid.

Troubleshooting Guide: Etherification Reactions

Etherification of the phenolic hydroxyl group is one of the most common transformations involving this molecule. The Williamson ether synthesis is a frequently employed method. Below are common issues encountered during this process and their respective solutions.

Scenario 1: Low or No Yield of the Desired Ether Product
Potential Cause Troubleshooting Solution & Rationale
Incomplete Deprotonation The phenolic proton requires a sufficiently strong base for complete deprotonation to the nucleophilic phenoxide. While bases like potassium carbonate can be effective, stronger bases such as sodium hydride (NaH) may be necessary to drive the equilibrium towards the phenoxide.[2]
Poorly Reactive Electrophile The Williamson ether synthesis is an SN2 reaction and is most efficient with primary alkyl halides. Secondary and tertiary halides are prone to elimination (E2) side reactions, especially at elevated temperatures, which will significantly reduce the yield of the desired ether.[2]
Side Reaction: C-alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation). O-alkylation is generally favored, but C-alkylation can become a competing pathway. Using polar aprotic solvents like DMF or DMSO can help to favor the desired O-alkylation product.[2]
Scenario 2: Formation of Multiple Products
Potential Cause Troubleshooting Solution & Rationale
Reaction with Solvent Certain solvents, particularly those with reactive functional groups, can compete with the intended electrophile. Ensure the chosen solvent is inert under the reaction conditions.
Degradation of Starting Material Phenolic compounds can be susceptible to oxidation, especially under basic conditions and at elevated temperatures.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.
Over-alkylation If the product molecule contains other nucleophilic sites, further reaction with the electrophile can occur. Careful control of stoichiometry and reaction time is crucial to prevent the formation of undesired byproducts.
Scenario 3: Difficult Product Purification
Potential Cause Troubleshooting Solution & Rationale
Similar Polarity of Product and Starting Material The starting phenol and the ether product may have similar polarities, making separation by column chromatography challenging. A thorough evaluation of different solvent systems for chromatography is recommended. Alternatively, a chemical quench and workup designed to remove the acidic phenol (e.g., a basic wash) can simplify the purification process.
Persistent Emulsion During Workup The presence of both lipophilic (trifluoromethoxy) and hydrophilic (methoxy, phenoxide) groups can lead to the formation of emulsions during aqueous workup. The addition of brine to the aqueous layer can help to break up emulsions by increasing the ionic strength of the aqueous phase.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

This protocol provides a starting point for the etherification of 2-Methoxy-5-(trifluoromethoxy)phenol. Optimization of specific parameters may be required for different electrophiles.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-Methoxy-5-(trifluoromethoxy)phenol (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., DMF, acetone).

  • Deprotonation: Add a suitable base (e.g., K2CO3 (1.5 eq.) or NaH (1.1 eq.)) portion-wise at room temperature. Stir the mixture until deprotonation is complete. If using NaH, the cessation of H2 gas evolution is a good indicator.

  • Addition of Electrophile: Add the primary alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to an appropriate temperature (typically 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Phenol in Anhydrous Solvent add_base Add Base (e.g., K2CO3) start->add_base 1.0 eq. Phenol add_halide Add Alkyl Halide add_base->add_halide 1.1 eq. heat Heat and Monitor by TLC add_halide->heat 50-80 °C quench Quench with Water heat->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify end end purify->end Final Product

Caption: General workflow for the Williamson ether synthesis.

References

  • ResearchGate. Factors affecting phenolic compound effectiveness. [Link]

Sources

"2-Methoxy-5-(trifluoromethoxy)phenol" byproduct identification

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 2M5TFMP-Iso | CAS: 895572-36-8[1][2]

Executive Summary

You are likely encountering purity or identification challenges with 2-Methoxy-5-(trifluoromethoxy)phenol . This compound is a specialized fluorinated building block, often used to modulate lipophilicity in medicinal chemistry scaffolds without altering steric bulk significantly compared to a methoxy group.[1]

The presence of the trifluoromethoxy (


)  group combined with the electron-donating methoxy (

)
and hydroxyl (

)
groups creates a unique electronic push-pull system. This leads to specific stability profiles and impurity patterns that are often misidentified in standard QC workflows.

This guide addresses the three most common technical tickets we receive:

  • Regioisomer Misidentification (Is it the 4- or 5- isomer?)

  • "Ghost" Fluorine Signals (Degradation of the

    
     group)
    
  • Incomplete Demethylation/Alkylation (Precursor carryover)

Module 1: Distinguishing Regioisomers

The Issue

Users often observe a single peak in HPLC but complex splitting in proton NMR, or inconsistent biological data. This is frequently due to the presence of 2-methoxy-4-(trifluoromethoxy)phenol , a common regioisomer formed during non-selective electrophilic aromatic substitution or nitration steps in the precursor synthesis.

Diagnostic Workflow

Do not rely solely on LC-MS, as regioisomers have identical mass (


 208.1). Use 

NMR
as your primary discriminator.
Protocol:

NMR Discrimination
  • Solvent:

    
     (preferred) or 
    
    
    
    .
  • Standard: Trichlorofluoromethane (

    
    , 0 ppm) or Hexafluorobenzene (
    
    
    
    ppm).
  • Analysis:

    • The

      
       group is sensitive to the ortho-substituent effect.
      
    • Target (5-isomer): The

      
       is meta to the methoxy and para to the hydroxyl. Expected shift: 
      
      
      
      to
      
      
      ppm
      .
    • Impurity (4-isomer): The

      
       is para to the methoxy. The electron-donating effect of the para-methoxy shields the fluorine nuclei more strongly. Expected shift: Upfield shift (approx. 1-2 ppm difference)  relative to the 5-isomer.
      
Visual Troubleshooting Guide

RegioisomerID Start Ambiguous Purity Data (Single LC Peak / Complex NMR) Step1 Run 19F NMR (No Decoupling) Start->Step1 Decision How many singlets? Step1->Decision ResultA Single Peak (-58 to -59 ppm) Decision->ResultA One ResultB Two Peaks (Ratio indicates purity) Decision->ResultB Two (approx 1-2 ppm apart) ResultC Peak at -63 ppm Decision->ResultC One (-63 ppm) ActionA Isomer Pure. Proceed to 1H NMR for confirmation. ResultA->ActionA ActionB Regioisomer Mixture. Require Chiral/PFP Column Separation. ResultB->ActionB ActionC Contamination: -CF3 analog present. ResultC->ActionC

Figure 1: Decision tree for identifying regioisomeric impurities using Fluorine NMR.

Module 2: Stability of the Group

The Issue

Researchers attempting to alkylate the phenol (e.g., using


 in DMF at high heat) may observe the loss of the fluorine signal or the appearance of a new polar peak.
Mechanism of Failure

While the


 group is generally stable, it is less robust than a 

group. Under harsh basic conditions (especially with hard nucleophiles) or Lewis acid conditions, it can undergo:
  • C-O Bond Cleavage: Rare, but leads to the phenol.

  • Defluorination/Hydrolysis: Conversion of

    
     to a carbonate or carbamate intermediate, eventually yielding a phenol (
    
    
    
    ).
Troubleshooting Table: Degradation Markers
ObservationPotential CauseVerification Method
New Peak (

)
Loss of

(Hydrolysis of

to

).
Check LC-MS for mass 142.1 (from 208.1).
New Peak (

)
Fluorine elimination (rare) or dehydration.Check

NMR for free fluoride (approx -120 ppm).
Broadening of

Conformational exchange or aggregation.Run VT-NMR (Variable Temperature).
Best Practice Protocol
  • Base Selection: Avoid super-bases or high temperatures (

    
    ) if possible. Use 
    
    
    
    or
    
    
    in MeCN rather than DMF/high-temp to minimize defluorination risks.
  • Workup: Do not use strongly acidic washes if the reaction mixture was heated, as this can accelerate hydrolysis of transient intermediates.

Module 3: Synthetic Carryover (The "Methyl" Problem)

The Issue

The synthesis of this compound often involves the selective demethylation of 1,2-dimethoxy-4-(trifluoromethoxy)benzene or the diazotization of 2-methoxy-5-(trifluoromethoxy)aniline .[2]

Impurity Fingerprinting

If you see impurities at relative retention times (RRT) of 0.8 or 1.2, they are likely methylation variants.

  • Impurity A (Precursor): 1,2-dimethoxy-4-(trifluoromethoxy)benzene.

    • Mass:

      
      .
      
    • Characteristics: Non-polar, elutes later on Reverse Phase (RP-HPLC).

    • Cause: Incomplete demethylation.[3]

  • Impurity B (Over-reaction): 4-(trifluoromethoxy)benzene-1,2-diol (Catechol derivative).

    • Mass:

      
      .
      
    • Characteristics: More polar, elutes earlier on RP-HPLC.

    • Cause: Non-selective Lewis acid (e.g.,

      
      ) demethylation attacking both methoxy groups.
      
Synthetic Pathway & Impurity Origin[4][5]

SynthesisPath Precursor 1,2-Dimethoxy- 4-(OCF3)benzene (Starting Material) Reaction Demethylation (e.g., BBr3 or AlCl3) Precursor->Reaction Target TARGET: 2-Methoxy-5-(OCF3)phenol Reaction->Target 1 eq. demethylation Impurity1 Impurity A: Unreacted Precursor (M+14) Reaction->Impurity1 Incomplete Impurity2 Impurity B: Catechol Analog (M-14) Reaction->Impurity2 Over-reaction

Figure 2: Origin of methylation-state impurities during the synthesis of the target phenol.[4]

Frequently Asked Questions (FAQ)

Q: Can I use UV detection to quantify this compound? A: Yes, but be cautious. The trifluoromethoxy group is electron-withdrawing, which can dampen the UV absorption of the phenol ring compared to standard guaiacol. We recommend determining the specific response factor (RRF) against a pure standard rather than assuming a 1:1 response with non-fluorinated analogs.

Q: Why does my


 NMR show a broad singlet around 5.5-6.0 ppm? 
A:  That is the phenolic hydroxyl proton (

). Its position and shape are highly concentration- and solvent-dependent (due to hydrogen bonding). Add a drop of

; if the peak disappears, it confirms the

assignment and purity.

Q: Is the compound light sensitive? A: Phenols with electron-withdrawing groups are generally more stable to oxidation than electron-rich phenols, but they can still form quinones over time. Store under inert gas (Argon/Nitrogen) at


 and protect from light to prevent "pinking" (oxidation).

References

  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry.

  • Togni, A. (2012). "Electrophilic Trifluoromethylation." Chemical Reviews. (Context for reagent stability and fluorine shifts).

  • Dolbier, W. R. (2009).[5] "Guide to Fluorine NMR for Organic Chemists." Wiley.[3] (Reference for

    
     chemical shift ranges of 
    
    
    
    vs
    
    
    ).
  • Sigma-Aldrich Technical Data. "2-Methoxy-5-(trifluoromethoxy)phenol Product Specification." (General physical properties).

Sources

"2-Methoxy-5-(trifluoromethoxy)phenol" storage and stability guidelines

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 166312-49-8 | Ticket ID: TS-OCF3-PHENOL-001

Executive Summary

You are accessing the technical support dossier for 2-Methoxy-5-(trifluoromethoxy)phenol . This compound is a specialized fluorinated building block often used in medicinal chemistry to introduce lipophilicity and metabolic stability via the trifluoromethoxy (–OCF₃) group.

Critical Note on Stability: Unlike simple phenols, this molecule possesses a "push-pull" electronic structure. The methoxy group (electron-donating) activates the ring toward oxidation, while the trifluoromethoxy group (electron-withdrawing) increases acidity. This unique combination requires strict adherence to inert atmosphere storage to prevent the formation of quinoid degradation products.

Module 1: Storage & Stability Guidelines

Current Status: Active Standard: ISO-Compliant Chemical Handling

The following parameters are non-negotiable for maintaining >98% purity over 6+ months.

1.1 Environmental Control Matrix
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Retards the kinetics of auto-oxidation. Room temperature storage significantly accelerates quinone formation.
Atmosphere Argon or Nitrogen (Inert)Phenols are radical scavengers. Oxygen exposure leads to hydrogen abstraction and subsequent polymerization or oxidation.
Container Amber Glass Protects from UV-induced radical formation. Teflon-lined caps are required to prevent leaching from the fluorinated substituent.
Physical State Low-Melting Solid / Liquid The melting point is near ambient temperature (~30-35°C). It may appear as a slush or supercooled liquid.
1.2 Storage Decision Workflow

The following logic gate ensures optimal preservation based on your laboratory's current capability.

StorageWorkflow Start Received Compound (CAS 166312-49-8) CheckSeal Is the factory seal intact? Start->CheckSeal ImmediateUse Will you use it within 24 hours? CheckSeal->ImmediateUse Yes Purify Action Required: Check Color. If Brown/Pink -> Redistill or Column CheckSeal->Purify No (Leaking/Open) LongTerm Long-Term Storage Protocol: 1. Flush headspace with Ar/N2 2. Seal with Parafilm 3. Store at 2-8°C ImmediateUse->LongTerm No ShortTerm Short-Term Protocol: Store in desiccator at Room Temp (Avoid freeze-thaw cycles) ImmediateUse->ShortTerm Yes

Figure 1: Decision tree for incoming inventory management to prevent initial degradation.

Module 2: Troubleshooting & FAQs

Q1: The compound arrived as a liquid, but the SDS says "solid." Is it degraded? A: Likely not. This compound is a low-melting solid (often melting around 30–35°C). During transit, temperature fluctuations can melt the solid. It may remain as a supercooled liquid even when returned to room temperature.

  • Verification: Cool it to 4°C. If it solidifies (or crystallizes upon scratching the glass), it is physically stable.

Q2: The material has turned from colorless to a light pink or brown. Can I still use it? A: The color change indicates oxidative degradation (quinone formation).

  • Mechanism: The electron-rich methoxy group at the ortho position facilitates the formation of phenoxy radicals when exposed to air. These radicals dimerize or oxidize further into ortho-quinones, which are highly colored (chromophores).

  • Recommendation:

    • Light Pink: Purity is likely still >95%. Usable for crude reactions but may require extra purification downstream.

    • Dark Brown: Significant degradation. Purification (silica gel chromatography or vacuum distillation) is required before use in sensitive couplings (e.g., Buchwald-Hartwig).

Q3: Why is the yield low in basic conditions (e.g., K₂CO₃/DMF)? A: You may be underestimating the acidity.

  • Insight: The trifluoromethoxy group (–OCF₃) is strongly electron-withdrawing (Hammett constant

    
    ). This lowers the pKa of the phenol to ~8.8–9.3 (compared to ~10 for phenol).
    
  • Result: The phenolate anion forms very easily but is also less nucleophilic than a standard methoxyphenol. You may need to increase the reaction temperature or use a more reactive electrophile.

2.1 Degradation Mechanism Visualization

Understanding the enemy (oxidation) helps you fight it.

DegradationPathway cluster_prevention Prevention Strategy Phenol 2-Methoxy-5-(OCF3)phenol (Colorless) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical H-abstraction Quinone Ortho-Quinone / Dimers (Pink/Brown Impurity) Radical->Quinone Oxidation/Coupling Oxygen O2 / Light Oxygen->Radical Inert Inert Gas (Ar) Inert->Phenol Blocks O2

Figure 2: Oxidative pathway leading to discoloration. The methoxy group activates the ring, making the inert atmosphere critical.

Module 3: Experimental Protocols
3.1 Inert Gas Blanketing (Standard Operating Procedure)

Use this protocol every time the bottle is opened.

  • Preparation: Connect a needle to a balloon filled with Argon (Ar) or Nitrogen (N₂).

  • Purge: Insert the needle through the septum (or hover over the open bottle) to displace air. Argon is heavier than air and is preferred for "blanketing" the liquid/solid surface.

  • Seal: While the gas is flowing, tightly screw the cap back on. Wrap the cap junction with Parafilm M to create a secondary gas barrier.

3.2 Solubilization for Reactions

Due to the lipophilic –OCF₃ group, this compound is hydrophobic.

SolventSolubility RatingNotes
Dichloromethane (DCM) ExcellentIdeal for transfer and storage.
DMSO / DMF ExcellentPreferred for nucleophilic substitution reactions (

).
Methanol GoodSuitable for analytical standards (LCMS).
Water PoorDo not use water as a primary solvent.
References
  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-(trifluoromethoxy)phenol Product Specification & Storage. Retrieved from

  • ChemicalBook. (2025). 2-Methoxy-5-(trifluoromethoxy)phenol Properties and Suppliers. Retrieved from

  • SynQuest Laboratories. (2018). Safety Data Sheet: 4-(Trifluoromethoxy)phenol (Analogous Handling). Retrieved from

  • American Chemical Society (JOC). (2021).[1] Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine. (Provides mechanistic insight into phenol oxidation pathways). Retrieved from

  • Thermo Fisher Scientific. (2024).[2] Safety Data Sheet: 3-Methoxy-5-(trifluoromethyl)phenol. Retrieved from

(Note: While specific literature on the 2-methoxy-5-(trifluoromethoxy) isomer is rare, stability data is extrapolated from the validated chemistry of fluorinated guaiacol derivatives found in the citations above.)

Sources

Technical Support Guide: 2-Methoxy-5-(trifluoromethoxy)phenol Stability & Handling

[1]

Case ID: OX-895572-PREV Subject: Prevention of Oxidative Degradation in Fluorinated Guaiacol Derivatives Molecule Focus: 2-Methoxy-5-(trifluoromethoxy)phenol (CAS: 895572-36-8)[1]

Executive Summary: The Science of Instability

Why is my sample turning brown? The discoloration you observe (yellowing darkening to brown/black) is a hallmark of phenolic oxidation .[1] While the trifluoromethoxy group (


1

This structural combination creates a "push-pull" system, but the electron density provided by the 2-methoxy group and the hydroxyl group renders the aromatic ring susceptible to Single Electron Transfer (SET) oxidation.[1]

The Degradation Pathway

When exposed to atmospheric oxygen, light, or trace metal ions, the phenol undergoes hydrogen atom abstraction to form a phenoxy radical.[1] This radical rapidly couples or further oxidizes to form highly colored quinones or biphenyl dimers.[1]

OxidationPathwayPhenolPure Phenol(Colorless Liquid)RadicalPhenoxy Radical(Reactive Intermediate)Phenol->Radical O2 / Light / Trace Metals (-H•)QuinoneOrtho-Quinone(Yellow/Red Species)Radical->Quinone Further OxidationDimerBiphenyl Dimers(Brown/Black Precipitate)Radical->Dimer Radical Coupling

Figure 1: The oxidative cascade transforming the colorless phenol into colored impurities.[1]

Storage & Handling Protocols

To maintain >98% purity, you must treat this compound as an air-sensitive intermediate.[1]

A. The "Gold Standard" Storage System
ParameterRequirementTechnical Rationale
Atmosphere Argon (Ar) or Nitrogen (

)
Oxygen exclusion is the primary defense against radical initiation.[1] Argon is heavier than air and provides a better "blanket" for liquids.[1]
Temperature 2°C to 8°CLow temperature kinetically slows the rate of auto-oxidation.[1]
Container Amber Glass VialBlocks UV/Vis light which can photochemically cleave the O-H bond.[1]
Seal Teflon-lined cap + ParafilmTeflon prevents leaching of plasticizers; Parafilm acts as a secondary gas barrier.[1]
B. Handling in Solution

Most oxidation occurs when the compound is dissolved in non-degassed solvents.[1] Dissolved oxygen acts as a radical initiator.[1]

Protocol: Freeze-Pump-Thaw (For Solvents) Before dissolving your phenol, ensure your solvent is oxygen-free:

  • Place solvent in a Schlenk flask.[1]

  • Freeze using liquid nitrogen.

  • Pump (apply vacuum) for 10-15 minutes to remove headspace gas.[1]

  • Thaw in warm water with the flask sealed (under static vacuum).

  • Repeat 3 times. Backfill with Argon.[1]

Troubleshooting & Recovery

Issue: My sample has already turned dark brown. Can I save it? Status: Recoverable (usually). The colored impurities (quinones/dimers) often have significantly different boiling points or polarities than the parent phenol.[1]

Recovery Workflow 1: Vacuum Distillation (Recommended)

Since 2-Methoxy-5-(trifluoromethoxy)phenol is a liquid (or low-melting solid), Short-Path Vacuum Distillation is the most effective purification method.[1]

  • Setup: Short-path distillation head connected to a high-vacuum pump (<1 mmHg).

  • Heat: Gently heat the oil bath. The colored impurities are high-molecular-weight oligomers and will remain in the pot residue.[1]

  • Collection: Collect the colorless distillate.

  • Storage: Immediately flush the receiving flask with Argon and seal.

Recovery Workflow 2: Silica Filtration (Quick Fix)

If distillation is not feasible, use a rapid silica plug.[1]

  • Warning: Silica is slightly acidic and can catalyze further decomposition if the contact time is long.[1]

  • Method: Flush a short pad of silica gel with 10% EtOAc/Hexanes (degassed).[1] Pass the compound through quickly. The dark impurities will stick to the baseline; the phenol will elute.[1]

PurificationFlowStartOxidized Sample(Brown Liquid)DecisionSelect MethodStart->DecisionDistillVacuum Distillation(High Purity)Decision->Distill >1 gram SilicaSilica Plug Filtration(Rapid Cleanup)Decision->Silica <100 mg ResultPure Phenol(Colorless)Distill->Result Residue left in pot Silica->Result Impurities retained on silica

Figure 2: Decision matrix for purifying oxidized phenolic samples.

Frequently Asked Questions (FAQs)

Q: Does the trifluoromethoxy group (-OCF3) make the phenol more acidic? A: Yes.[1] The

1


1
  • Practical Implication: You can use milder bases (e.g.,

    
     or 
    
    
    ) for alkylation reactions, avoiding harsh conditions that promote oxidation.[1]

Q: Can I use antioxidants like BHT? A: Only if your downstream application tolerates it.[1] Adding 0.1% BHT (Butylated hydroxytoluene) can scavenge radicals and prevent browning.[1] However, for strict pharmaceutical intermediates, it is better to rely on inert atmosphere rather than introducing additives that must be removed later.[1]

Q: I see a "CAS 349-67-7" in some catalogs. Is this the same? A: No.

  • CAS 895572-36-8: 2-Methoxy-5-(trifluoromethoxy )phenol (Contains ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • CAS 349-67-7: 2-Methoxy-5-(trifluoromethyl )phenol (Contains

    
    ).[1][3][4]
    
  • Check: Verify your label.[1] The

    
     analog is significantly more lipophilic and has different electronic properties.[1]
    

References

  • ChemicalBook. (2025).[1][5] 2-Methoxy-5-(trifluoromethoxy)phenol Properties and Safety. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Handling of Air-Sensitive Reagents: Technical Bulletin AL-134.[1] (General Protocol for Phenol Handling).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 895572-36-8. Retrieved from [1]

  • Pasto, D.J., & Johnson, C.R. (1979).[1][6] Laboratory Text for Organic Chemistry. (Source for Phenol Oxidation Mechanisms and Ferric Chloride Tests).

"2-Methoxy-5-(trifluoromethoxy)phenol" troubleshooting NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Analytical Chemistry Technical Support Center .

Ticket ID: NMR-166312 Topic: Troubleshooting NMR Characterization of 2-Methoxy-5-(trifluoromethoxy)phenol Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering difficulties characterizing 2-Methoxy-5-(trifluoromethoxy)phenol due to the unique electronic properties of the trifluoromethoxy (-OCF


) group and the intramolecular hydrogen bonding inherent to the guaiacol (2-methoxyphenol) scaffold.

This guide addresses the three most common "phantom" issues reported by researchers working with this motif:

  • The "Missing" Carbon: The disappearance of the -OCF

    
     carbon signal in 
    
    
    
    C NMR.
  • The "Ghost" Proton: Variability or disappearance of the phenolic -OH signal.

  • The "Messy" Aromatics: Complexity in the aromatic region due to fluorine coupling and substitution patterns.

Module 1: The "Missing" Carbon ( C NMR)

User Issue: "I have a clean proton spectrum, but my Carbon-13 spectrum is missing a peak around 120 ppm. Is my compound decomposing?"

Diagnosis: Your compound is likely intact.[1] The carbon atom within the trifluoromethoxy group (


) is notoriously difficult to detect using standard parameters due to J-coupling splitting  and relaxation dynamics .

Technical Explanation:

  • Splitting: The

    
    F nucleus (
    
    
    
    ) couples strongly with the attached
    
    
    C. This splits the single carbon signal into a quartet (
    
    
    intensity ratio) with a massive coupling constant (
    
    
    ). This splits the signal intensity into four smaller peaks, often burying them in the baseline noise.
  • No NOE Enhancement: Standard proton-decoupled

    
    C experiments rely on the Nuclear Overhauser Effect (NOE) from attached protons to boost signal intensity. The 
    
    
    
    carbon has no attached protons, so it receives no enhancement.
  • Long

    
     Relaxation:  Quaternary carbons bonded to heteroatoms often have very long longitudinal relaxation times (
    
    
    
    ), leading to signal saturation if the repetition delay (
    
    
    ) is too short.

Troubleshooting Protocol: The "Quartet Hunter" Sequence To visualize this carbon, you must modify your acquisition parameters.

ParameterStandard SettingOptimized Setting Reasoning
Relaxation Delay (

)
1–2 sec3–5 sec Allows full relaxation of the quaternary carbon to prevent saturation.
Scans (NS) 64–1281024+ Signal-to-noise ratio (SNR) scales with the square root of scans. You need this to see the split quartet.
Line Broadening (LB) 1.0 Hz2.0–3.0 Hz Sacrifices resolution for sensitivity; helps lift the broad quartet out of the noise.

Expected Result: A quartet centered at ~120–122 ppm with


.

Module 2: The "Ghost" Proton ( H NMR)

User Issue: "My phenolic OH peak is either missing, extremely broad, or shifting wildly between batches."

Diagnosis: This is due to Chemical Exchange and Intramolecular Hydrogen Bonding . Unlike simple phenols, your molecule has a methoxy group at the ortho position (C2), creating a specific "guaiacol-like" environment.

The Mechanism:

  • Intramolecular H-Bonding: The phenolic hydrogen can form a hydrogen bond with the oxygen of the neighboring methoxy group.[2] This "locks" the proton, usually making the peak sharper and shifting it downfield (approx. 5.5–6.0 ppm in CDCl

    
    ) compared to free phenols.
    
  • Exchange: If your solvent is "wet" (contains traces of H

    
    O) or acidic, the proton exchanges rapidly with the bulk solvent, causing the peak to broaden or vanish (coalesce with the water peak).
    

Troubleshooting Protocol: The "D


O Shake" Validation 
Do not rely on chemical shift alone. Validate the identity of the OH peak.
  • Run Standard

    
    H NMR:  Locate the suspect broad singlet (usually 5.0–6.0 ppm).
    
  • Add D

    
    O:  Add 1–2 drops of Deuterium Oxide (D
    
    
    
    O) directly to the NMR tube.
  • Shake & Rerun: Shake vigorously for 30 seconds and acquire the spectrum again.

    • Result A (It is the OH): The peak disappears (exchanged to -OD). A new HDO peak appears at ~4.7 ppm.

    • Result B (Impurity): The peak remains unchanged.

Visual Logic: H-Bonding vs. Exchange

H_Bonding_Logic Start Identify Broad Singlet (5.0 - 6.0 ppm) Solvent Solvent Used? Start->Solvent CDCl3 CDCl3 (Non-polar) Solvent->CDCl3 DMSO DMSO-d6 (Polar) Solvent->DMSO HBond Intramolecular H-Bond (Phenol-Methoxy) CDCl3->HBond Dry Solvent Result2 Peak is Broad or Missing (Exchange with H2O) CDCl3->Result2 Wet/Acidic InterHBond Intermolecular H-Bond (Phenol-DMSO) DMSO->InterHBond Disrupts Intra-bond Result1 Peak is Sharp & Downfield (~5.7 ppm) HBond->Result1 Result3 Peak shifts to ~9-10 ppm (Solvent Complex) InterHBond->Result3

Caption: Logic flow for interpreting Phenolic OH behavior in different solvents.

Module 3: Structural Confirmation ( F NMR)

User Issue: "How do I distinguish the -OCF


 group from a -CF

impurity or starting material?"

Diagnosis: The chemical shift of fluorine is highly sensitive to its immediate electronic environment. An oxygen-attached fluoroalkyl group is distinct from a carbon-attached one.

Reference Data:

  • Target (-OCF

    
    ):  Expect a singlet around -58.0 ppm .
    
  • Impurity (-CF

    
    ):  If you used a trifluoromethyl starting material, it would appear upfield, typically around -63.0 ppm .
    

Protocol: Run a standard


F (non-decoupled) experiment.
  • Observation: You should see a singlet.

  • Deep Dive: If you have high resolution, you might see a very small quartet (

    
    ) due to long-range coupling with the aromatic protons, but this is often obscured by line broadening.
    

Summary of Expected Data

Use this table to validate your final assignment.

NucleusSignal TypeApprox.[3][4][5][6][7][8] Shift (ppm)MultiplicityCoupling (

)
Assignment

H
Singlet5.6 – 5.8Broad s-Phenolic -OH

H
Singlet3.8 – 3.9s-Methoxy (-OCH

)

H
Aromatic6.7 – 7.1d, dd, dABX SystemAr-H (3, 4, 6)

C
Quartet~120.0q

Hz
-OCF

Carbon

C
Singlet~56.0s-Methoxy Carbon

F
Singlet-57 to -59s--OCF

Fluorines

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Fluorine-19 Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source for J-coupling values of OCF3 vs CF3).
  • Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in 2-Methoxyphenol. (Specific structural insights on the guaiacol motif). [Link]

Sources

"2-Methoxy-5-(trifluoromethoxy)phenol" common synthesis pitfalls

[1]

Current Status:

Ticket Type:Assigned Specialist:
Executive Summary

The synthesis of 2-Methoxy-5-(trifluoromethoxy)phenol is frequently bottlenecked by two main issues: regiocontrol during the functionalization of the aromatic ring and the chemical stability of the trifluoromethoxy group under Lewis acidic conditions. This guide prioritizes the Formylation-Oxidation (Dakin) route as the most robust method for scale-up, while addressing pitfalls in the alternative Selective Demethylation route.

Module 1: The Formylation-Oxidation Route (Recommended)

Workflow: 4-(Trifluoromethoxy)anisole



Issue 1: "I am observing low yields and tar formation during the Vilsmeier-Haack formylation."

Diagnosis: The trifluoromethoxy group is electron-withdrawing (



Troubleshooting Protocol:

  • Reagent Quality: Ensure

    
     is freshly distilled. The presence of phosphoric acid (hydrolysis product) catalyzes side reactions.
    
  • Temperature Ramp: Do not reflux immediately. Initiate the reaction at

    
     for 1 hour, then slowly ramp to 
    
    
    .
  • The "Pre-Activation" Step: Form the Vilsmeier reagent (DMF +

    
    ) separately at 
    
    
    before adding the substrate. This prevents local overheating and charring.
Issue 2: "The Dakin oxidation is stalling or producing quinone byproducts."

Diagnosis: Dakin oxidation (conversion of aldehyde to phenol) is sensitive to pH. If the pH is too high, the electron-rich phenol product oxidizes further to a quinone. If the pH is too low, the formate ester intermediate does not hydrolyze.

Troubleshooting Protocol:

  • Buffer System: Use a boric acid/NaOH buffer or maintain pH 8–9 strictly. Avoid unbuffered NaOH.

  • Oxidant Choice: Switch from standard

    
     to Urea-Hydrogen Peroxide (UHP)  adduct. UHP provides a controlled release of anhydrous 
    
    
    , minimizing water content and suppressing over-oxidation [1].
  • Quench: Quench strictly with sodium sulfite (

    
    ) to destroy excess peroxide before acidification.
    
Module 2: The Selective Demethylation Route (Alternative)

Workflow: 1,2-Dimethoxy-4-(trifluoromethoxy)benzene


Issue 3: "I cannot get selectivity between the two methoxy groups. I get either the catechol or the wrong isomer."

Diagnosis: You are likely using a non-selective Lewis acid like



The Mechanism of Failure: The



Troubleshooting Protocol:

  • Switch Reagent: Use

    
     / Thiol System . The combination of Aluminum Chloride and a thiol (e.g., ethanethiol or dodecanethiol) acts as a "soft" nucleophilic demethylation system.
    
  • Thermodynamic Control:

    • Reagent:

      
       (3.0 eq) + EtSH (excess).
      
    • Solvent:

      
      , 
      
      
      .
    • Logic: The nucleophilic attack by the thiol will preferentially occur at the methyl group attached to the oxygen that is most activated by coordination to Aluminum, often governed by the "ortho effect" or electronic differentiation provided by the

      
      .
      
  • Avoid: Do not use Pyridine-HCl at high temperatures (

    
    ); this will invariably strip both methyl groups and potentially mineralize the 
    
    
    group (fluoride elimination).
Visualizing the Synthesis Logic

The following diagram illustrates the decision matrix between the two primary routes and the critical control points for the

SynthesisPathwaysStart_AnisoleStart: 4-(Trifluoromethoxy)anisoleStep_VilsmeierStep 1: Vilsmeier-Haack(POCl3, DMF, 65°C)Start_Anisole->Step_Vilsmeier Regioselective (Ortho to OMe)Start_VeratroleStart: 1,2-Dimethoxy-4-(trifluoromethoxy)benzeneStep_DemethylAlternative: Selective Demethylation(AlCl3 + EtSH)Start_Veratrole->Step_Demethyl Challenge: SelectivityIntermediate_AldehydeIntermediate:2-Methoxy-5-(trifluoromethoxy)benzaldehydeStep_Vilsmeier->Intermediate_AldehydeStep_DakinStep 2: Dakin Oxidation(UHP or H2O2, pH 8-9)Intermediate_Aldehyde->Step_Dakin Formate HydrolysisTargetTARGET:2-Methoxy-5-(trifluoromethoxy)phenolStep_Dakin->TargetPitfall_QuinonePitfall: Quinone Formation(High pH)Step_Dakin->Pitfall_QuinoneStep_Demethyl->Target Lower Yield RiskPitfall_ScramblePitfall: Over-Demethylation(BBr3 / High Temp)Step_Demethyl->Pitfall_Scramble

Caption: Synthesis decision tree highlighting the robustness of the Vilsmeier-Dakin route (Left) versus the selectivity risks of the Demethylation route (Right).

Quantitative Data: Reagent Compatibility Table

When handling the

Reagent ClassRecommended ReagentForbidden ReagentReason for Failure
Lewis Acids

,


(reflux),

Strong Lewis acids at high heat can cleave the

bond of the

group.
Bases

,

,


, LDA (excess)
Ortho-lithiation can lead to benzyne formation and fluoride elimination if not strictly controlled at

.
Oxidants Urea-H2O2,


(unbuffered)
Harsh oxidants degrade the electron-rich phenol ring after formation.
Solvents DCM, Toluene, DMFDMSO (at high temp)DMSO can act as an oxidant or decompose under strongly basic conditions affecting the phenol.
Frequently Asked Questions (FAQ)

Q1: Can I use the commercially available 2-hydroxy-5-(trifluoromethoxy)benzaldehyde as a starting material? A: Yes, but you must methylate the hydroxyl group first. If you perform Dakin oxidation directly on the hydroxy-aldehyde (salicylaldehyde derivative), you will obtain the catechol (1,2-dihydroxy-4-trifluoromethoxybenzene), not the target methoxy-phenol.

  • Protocol: Methylate with

    
     in Acetone 
    
    
    Dakin Oxidation.

Q2: Why is the trifluoromethoxy group stable to hydrolysis? A: The




reductive defluorination

Q3: How do I remove the formate ester intermediate if it doesn't hydrolyze? A: The Dakin oxidation produces an aryl formate (



References
  • Dakin Oxidation with Urea-Hydrogen Peroxide: Varma, R. S., & Naicker, K. P. (1999). The Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles. Organic Letters, 1(2), 189–191. Link

  • Trifluoromethoxy Group Stability: Leroux, F. R., Moghaddam, F. M., & Hartwig, J. F. (2005). Trifluoromethyl Ethers: Synthesis and Properties. Journal of the American Chemical Society.[1] (See general reviews on Fluorine chemistry stability).

  • Selective Demethylation: Node, M., et al. (1980). Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system. The Journal of Organic Chemistry, 45(22), 4455–4458. Link

  • Vilsmeier-Haack on Deactivated Arenes: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

Validation & Comparative

A Technical Guide to 2-Methoxy-5-(trifluoromethoxy)phenol: A Comparative Analysis with Other Methoxyphenols for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic modification of known pharmacophores is a cornerstone of rational drug design. Methoxyphenols, a class of compounds widely distributed in nature and utilized in various therapeutic contexts, represent a fertile ground for such exploration. This guide provides a comprehensive comparison of 2-Methoxy-5-(trifluoromethoxy)phenol with other notable methoxyphenols, including guaiacol, eugenol, vanillin, and butylated hydroxyanisole (BHA). By examining their physicochemical properties, biological activities, and the underlying structure-activity relationships, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to harness the potential of these versatile scaffolds.

Introduction: The Significance of the Methoxyphenol Scaffold and Fluorine Substitution

The methoxyphenol moiety is a recurring motif in a plethora of biologically active molecules, contributing to their antioxidant, anti-inflammatory, and antimicrobial properties. The phenolic hydroxyl group is a key player in these activities, acting as a hydrogen donor to scavenge free radicals. The methoxy group, in turn, modulates the electronic properties and metabolic stability of the molecule.

The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF₃), into organic molecules has become a powerful strategy in drug discovery. This substitution can profoundly alter a molecule's physicochemical and biological properties, including its:

  • Lipophilicity: The highly lipophilic nature of the trifluoromethoxy group can enhance membrane permeability and improve oral bioavailability.

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an increased half-life of the drug.

  • Acidity: The electron-withdrawing nature of the trifluoromethoxy group can significantly increase the acidity of the phenolic proton, potentially influencing receptor binding and pharmacokinetic profiles.

This guide will delve into how the unique trifluoromethoxy substitution in 2-Methoxy-5-(trifluoromethoxy)phenol is predicted to differentiate its performance from other well-known methoxyphenols.

Comparative Analysis of Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the key properties of 2-Methoxy-5-(trifluoromethoxy)phenol and its counterparts.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted pKa
2-Methoxy-5-(trifluoromethoxy)phenol 2-Methoxy-5-(trifluoromethoxy)phenol structureC₈H₇F₃O₃208.14~3.5~8.83[1]
Guaiacol (2-Methoxyphenol) Guaiacol structureC₇H₈O₂124.141.34[2]9.98[2]
Eugenol (4-Allyl-2-methoxyphenol) Eugenol structureC₁₀H₁₂O₂164.202.7310.19[3]
Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Vanillin structureC₈H₈O₃152.151.217.40
Butylated Hydroxyanisole (BHA) (mixture of 2- and 3-tert-butyl-4-hydroxyanisole)BHA structureC₁₁H₁₆O₂180.24~3.5~10.5

Causality Behind the Differences:

  • Lipophilicity (logP): The trifluoromethoxy group in 2-Methoxy-5-(trifluoromethoxy)phenol is expected to significantly increase its lipophilicity compared to guaiacol and vanillin. This is due to the replacement of a hydrogen atom with a highly lipophilic -OCF₃ group. Increased lipophilicity can enhance a molecule's ability to cross cell membranes, a critical factor for intracellular drug targets.[4][5]

  • Acidity (pKa): The strongly electron-withdrawing nature of the trifluoromethoxy group is predicted to increase the acidity of the phenolic hydroxyl group in 2-Methoxy-5-(trifluoromethoxy)phenol, resulting in a lower pKa compared to guaiacol and eugenol.[2][6] This altered acidity can influence how the molecule interacts with biological targets and its ionization state at physiological pH.

Comparative Biological Activities: A Mechanistic Perspective

While direct comparative experimental data for 2-Methoxy-5-(trifluoromethoxy)phenol is limited, we can infer its potential biological activities based on the known properties of methoxyphenols and the influence of trifluoromethoxy substitution.

Antioxidant Activity

Methoxyphenols are well-regarded for their antioxidant properties, primarily through their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.

Predicted Performance of 2-Methoxy-5-(trifluoromethoxy)phenol:

The electron-withdrawing trifluoromethoxy group is expected to weaken the O-H bond of the phenolic hydroxyl, potentially enhancing its hydrogen-donating ability and thus its radical scavenging activity. However, the increased acidity could also lead to a higher propensity for ionization at physiological pH, which might diminish its antioxidant capacity in certain assays.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay provides a straightforward method to compare the radical scavenging activity of the different methoxyphenols.

DPPH_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_sample Prepare methoxyphenol solutions (e.g., in methanol) mix Mix methoxyphenol solution with DPPH solution prep_sample->mix prep_dpph Prepare DPPH solution (e.g., 0.1 mM in methanol) prep_dpph->mix incubate Incubate in the dark (e.g., 30 minutes at room temperature) mix->incubate measure_abs Measure absorbance (e.g., at 517 nm) incubate->measure_abs calculate_ic50 Calculate % inhibition and IC50 value measure_abs->calculate_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory potential of methoxyphenols, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[7] COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Predicted Performance of 2-Methoxy-5-(trifluoromethoxy)phenol:

The structural similarity of 2-Methoxy-5-(trifluoromethoxy)phenol to known COX inhibitors, coupled with its increased lipophilicity, suggests it may be a potent inhibitor of COX enzymes. The trifluoromethoxy group could enhance binding to the hydrophobic channels of the COX active site.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibitory Assay

This assay can be used to determine the inhibitory potency (IC₅₀) of the compounds against COX-1 and COX-2.

COX_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis enzyme Prepare COX-1 or COX-2 enzyme preincubate Pre-incubate enzyme with inhibitor enzyme->preincubate substrate Prepare arachidonic acid (substrate) add_substrate Initiate reaction by adding substrate substrate->add_substrate inhibitor Prepare methoxyphenol solutions (inhibitors) inhibitor->preincubate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction incubate->stop_reaction measure_product Measure prostaglandin E2 (PGE2) production (e.g., via ELISA or LC-MS) stop_reaction->measure_product calculate_ic50 Calculate % inhibition and IC50 value measure_product->calculate_ic50 SAR_Comparison cluster_parent Core Scaffold cluster_derivatives Derivatives with Varied C5 Substituents parent 2-Methoxyphenol (Guaiacol) -H at C5 eugenol Eugenol -CH₂CH=CH₂ at C4 Increased lipophilicity, potential for steric interactions parent:f1->eugenol Substitution at C5 vanillin Vanillin -CHO at C4, -OH at C3 Altered electronic properties, potential for H-bonding parent:f1->vanillin Substitution at C5 bha BHA -C(CH₃)₃ at C2/3, -OH at C4 Increased steric bulk and lipophilicity parent:f1->bha Substitution at C5 target 2-Methoxy-5-(trifluoromethoxy)phenol -OCF₃ at C5 Significantly increased lipophilicity and electron withdrawal parent:f1->target Substitution at C5

Caption: Structure-activity relationship comparison of methoxyphenols.

  • The Role of the C5 Substituent: The nature of the substituent at the 5-position of the guaiacol core significantly influences the molecule's properties. An allyl group (eugenol) increases lipophilicity and provides an additional site for metabolic modification. An aldehyde group (in the case of vanillin, at a different position but still influential) alters the electronic profile and introduces a potential hydrogen bond acceptor. A bulky tert-butyl group (BHA) dramatically increases both steric hindrance and lipophilicity.

  • The Impact of the Trifluoromethoxy Group: The -OCF₃ group in 2-Methoxy-5-(trifluoromethoxy)phenol is a powerful modulator. Its strong electron-withdrawing effect enhances the acidity of the phenolic proton, which can be critical for interactions with biological targets. Its high lipophilicity is expected to improve membrane permeability and potentially enhance binding to hydrophobic pockets in enzymes and receptors.

Synthetic Considerations

The synthesis of 2-Methoxy-5-(trifluoromethoxy)phenol can be approached through several established methods for the trifluoromethoxylation of phenols. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway:

Synthesis_Pathway start 2-Methoxy-5-hydroxyphenol product 2-Methoxy-5-(trifluoromethoxy)phenol start->product Trifluoromethoxylation reagent Trifluoromethylating Agent (e.g., Togni's reagent, Umemoto's reagent) reagent->product

Sources

Technical Guide: Comparative Profiling of 2-Methoxy-5-(trifluoromethoxy)phenol (MTMP)

[1]

Executive Summary: The Fluorine Advantage in Redox Biology

In the development of therapeutic antioxidants, potency is often secondary to bioavailability and metabolic stability.[1] While traditional 2-methoxyphenols (guaiacols) exhibit excellent Hydrogen Atom Transfer (HAT) kinetics, they suffer from rapid Phase II metabolism and poor membrane retention.[1]

2-Methoxy-5-(trifluoromethoxy)phenol (MTMP) represents a strategic structural evolution.[1] By incorporating a trifluoromethoxy (-OCF

1GuaiacolBHTmembrane-targeted, metabolically stable antioxidant1

Chemical Profile & Structure-Activity Relationship (SAR)

The antioxidant efficacy of MTMP is dictated by the interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group.[1]

Structural Logic[1]
  • The Warhead (C1-OH & C2-OCH

    
    ):  The ortho-methoxy group stabilizes the phenoxy radical via intramolecular hydrogen bonding and electron donation, lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond.[1] This is the primary driver of radical scavenging.[1]
    
  • The Modulator (C5-OCF

    
    ):  The trifluoromethoxy group is a "super-halogen."[1] It is strongly lipophilic (
    
    
    ) and electron-withdrawing (
    
    
    ).[1]
    • Effect on pKa: Increases acidity, facilitating proton loss (relevant for Single Electron Transfer - SET mechanisms).[1]

    • Effect on Lipophilicity:[1] Drastically increases LogP, driving the molecule into lipid bilayers where peroxidation chains propagate.[1]

    • Effect on Stability:[1] Blocks metabolic oxidation at the C5 position and resists enzymatic hydrolysis.[1]

Comparison Table: Physicochemical Properties
PropertyGuaiacol (Baseline)MTMP (Target) BHT (Standard)Impact on Performance
Structure 2-Methoxyphenol2-OMe-5-OCF

-phenol
2,6-di-tert-butyl-4-methylphenol--
LogP (Calc) ~1.32~3.10 ~5.10MTMP balances solubility with membrane retention.[1]
pKa (Calc) ~9.98~8.80 ~12.0MTMP is more acidic; potential for pH-dependent activity.[1]
Electronic Effect EDG onlyPush-Pull (EDG/EWG) Steric ShieldingMTMP has higher BDE than Guaiacol but better stability.[1]
Metabolic Liability High (Glucuronidation)Low (Fluorine block) ModerateMTMP offers extended half-life.[1]

Comparative Performance Analysis

A. Radical Scavenging Kinetics (HAT Mechanism)[1]
  • Guaiacol: Exhibits the fastest kinetics due to the strong electron-donating effect of the methoxy group, making the O-H bond weaker.[1]

  • MTMP: The -OCF

    
     group at C5 exerts an inductive withdrawing effect (
    
    
    ), slightly strengthening the O-H bond compared to Guaiacol.[1] Consequently, MTMP is a kinetically slower scavenger in homogenous solution but remains effective against high-energy radicals (e.g.,
    
    
    OH, ROO
    
    
    ).[1]
  • BHT: Relies on steric hindrance to stabilize the radical.[1] Kinetics are often slower than unhindered phenols but the radical is extremely persistent.[1]

B. Lipid Peroxidation Inhibition (The "Real World" Test)

In heterogeneous systems (emulsions, cell membranes), MTMP outperforms Guaiacol .[1]

  • Mechanism: Lipid peroxidation occurs in the hydrophobic core of membranes.[1] Guaiacol partitions poorly into this phase.[1] MTMP, with its high lipophilicity, localizes within the lipid bilayer, intercepting lipid peroxyl radicals (LOO

    
    ) in situ.[1]
    
  • Result: Lower IC

    
     for MTMP in TBARS (Thiobarbituric Acid Reactive Substances) assays compared to Guaiacol.[1]
    
C. Visualizing the Mechanism

The following diagram illustrates the divergent pathways of MTMP compared to standard phenols.

AntioxidantMechanismMTMPMTMP(Lipophilic Phenol)MembraneLipid BilayerLocalizationMTMP->MembraneHigh LogPPartitioningRadicalROO•(Lipid Peroxyl)Complex[MTMP---ROO•]Transition StateRadical->ComplexAttackProductsROOH + MTMP•(Stable Radical)Complex->ProductsHAT Mechanism(H-Atom Transfer)Membrane->ComplexInterceptionGuaiacolGuaiacol(Hydrophilic)WashoutAqueous PhaseWashoutGuaiacol->WashoutLow LogP

Figure 1: Mechanism of Action.[1] MTMP leverages its lipophilic trifluoromethoxy group to partition into membranes, intercepting lipid radicals that hydrophilic antioxidants like Guaiacol miss.[1]

Experimental Validation Protocols

To objectively validate MTMP, the following protocols must be executed. These assays are selected to differentiate between intrinsic chemical potency and biological efficacy.[1]

Protocol 1: DPPH Radical Scavenging Assay (Intrinsic Kinetics)
  • Purpose: Determine the IC

    
     for direct radical quenching in a homogenous organic solvent.
    
  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol (HPLC grade).[1]

  • Workflow:

    • Prepare a 0.1 mM stock solution of DPPH in methanol (freshly made, protected from light).

    • Prepare serial dilutions of MTMP, Guaiacol, and BHT (range: 10

      
      M to 500 
      
      
      M).[1]
    • Add 100

      
      L of antioxidant solution to 100 
      
      
      L of DPPH solution in a 96-well plate.
    • Incubate in darkness at 25°C for 30 minutes.

    • Measure absorbance at 517 nm (

      
      ).[1]
      
    • Calculation:

      
      .[1]
      
    • Expected Outcome: Guaiacol < MTMP < BHT (Lower IC

      
       indicates higher potency).[1] MTMP will likely show slightly higher IC
      
      
      than Guaiacol due to the EWG effect.[1]
Protocol 2: Linoleic Acid Emulsion Assay (Lipid Protection)[1]
  • Purpose: Evaluate antioxidant activity in a biphasic system mimicking cell membranes.

  • Reagents: Linoleic acid, Tween 20, Phosphate buffer (pH 7.0), FeCl

    
     (initiator).
    
  • Workflow:

    • Emulsion Prep: Mix 0.28 g linoleic acid, 0.28 g Tween 20, and 50 mL phosphate buffer. Homogenize.

    • Add antioxidant (MTMP/Standard) to the emulsion (final conc: 50

      
      M).[1]
      
    • Incubate at 37°C to accelerate oxidation.

    • Aliquot samples at 24h intervals for 7 days.

    • Measurement: Mix aliquot with Ethanol (75%), Ammonium Thiocyanate (30%), and FeCl

      
       (20 mM in 3.5% HCl).
      
    • Read absorbance at 500 nm (Peroxide value).[1]

    • Expected Outcome: MTMP should show superior inhibition (lower absorbance over time) compared to Guaiacol due to better emulsion retention.[1]

Protocol 3: Microsomal Stability (Metabolic Resistance)[1]
  • Purpose: Verify the stability conferred by the trifluoromethoxy group.

  • Reagents: Pooled Liver Microsomes (human or rat), NADPH regenerating system.[1]

  • Workflow:

    • Incubate test compound (1

      
      M) with microsomes (0.5 mg protein/mL) at 37°C.
      
    • Initiate reaction with NADPH.[1]

    • Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.

    • Analyze supernatant via LC-MS/MS.[1]

    • Calculation: Plot ln(% remaining) vs time to determine intrinsic clearance (

      
      ).
      
    • Expected Outcome: MTMP will exhibit significantly lower

      
       (longer half-life) than Guaiacol.[1]
      

Experimental Workflow Diagram

ExperimentalWorkflowcluster_0Phase 1: Chemical Screeningcluster_1Phase 2: Biological SimulationStep1Compound Synthesis(MTMP)Step2DPPH / ABTS Assay(Intrinsic Potency)Step1->Step2 QC CheckStep3Lipid Emulsion Test(Membrane Protection)Step2->Step3 If IC50 < 100 µMStep4Microsomal Stability(Metabolic Half-life)Step3->Step4 Select Top HitsDecisionCandidateViable?Step4->DecisionOutputPublish ComparisonGuideDecision->Output Yes

Figure 2: Validation Workflow. A step-by-step decision tree for evaluating MTMP against standard antioxidants.

Conclusion & Recommendations

2-Methoxy-5-(trifluoromethoxy)phenol is not a replacement for general-purpose antioxidants like Vitamin C. Instead, it is a specialized lipophilic radical scavenger .[1]

  • Use MTMP when: You need to protect lipid bilayers, extend metabolic half-life, or design CNS-penetrating drugs where oxidative stress is a factor.[1]

  • Use Guaiacol when: You require rapid scavenging in aqueous environments and metabolic stability is not a concern.[1]

Final Verdict: MTMP offers a superior "Potency-Stability" balance for pharmaceutical applications compared to non-fluorinated analogues.[1]

References

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.[1] (Source for substituent constants

    
     and 
    
    
    ).
  • Leroux, F. R., et al. (2005).[1] "Trifluoromethoxy group: properties and applications in medicinal chemistry." ChemMedChem.

  • Foti, M. C. (2007).[1] "Antioxidant properties of phenols." Journal of Pharmacy and Pharmacology.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] "Use of a free radical method to evaluate antioxidant activity."[1][2] LWT - Food Science and Technology.[1]

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

Validating the structure of "2-Methoxy-5-(trifluoromethoxy)phenol"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and analytical scientists requiring rigorous structural confirmation of 2-Methoxy-5-(trifluoromethoxy)phenol (CAS: 895572-36-8). It moves beyond basic certificate-of-analysis parameters to establish a definitive, multi-modal validation workflow.

Executive Summary & Technical Context

2-Methoxy-5-(trifluoromethoxy)phenol is a critical fluorinated building block used in the synthesis of bioactive agrochemicals and pharmaceuticals. Its structural integrity is defined by the specific regiochemistry of the trifluoromethoxy (-OCF₃) group relative to the hydroxyl (-OH) and methoxy (-OCH₃) moieties.

The primary challenge in validating this compound is regioisomerism . Standard low-resolution Mass Spectrometry (MS) cannot distinguish the target 5-(trifluoromethoxy) isomer from the likely 4-(trifluoromethoxy) or 3-(trifluoromethoxy) byproducts formed during electrophilic aromatic substitution or O-alkylation steps.

This guide compares the "Standard Industrial QC" approach (HPLC-MS) against the "Definitive Structural Elucidation" workflow (NMR Suite), demonstrating why the latter is the mandatory standard for research-grade materials.

Structural Profile & The Isomer Challenge

Before defining the protocol, we must understand the "Fingerprint" of the target versus its closest mimic.

FeatureTarget: 2-Methoxy-5-(trifluoromethoxy)phenol Impurity A: 2-Methoxy-4-(trifluoromethoxy)phenol
Structure 1-OH, 2-OMe, 5-OCF₃1-OH, 2-OMe, 4-OCF₃
Proton Positions H3, H4, H6H3, H5, H6
Key Coupling (1H) H3 & H4 are Ortho (Adjacent)H5 & H6 are Ortho (Adjacent)
Proton near OMe H3 (part of Ortho system)H3 (Isolated/Singlet)
Risk Desired Product Common Regioisomer

The Critical Distinction: In the target molecule, the proton adjacent to the methoxy group (H3) must show a large ortho-coupling constant (~8-9 Hz). In the 4-isomer, the proton adjacent to the methoxy group (H3) is isolated and will appear as a singlet or meta-doublet (~2 Hz).

Comparative Analysis of Validation Methods

Method A: LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Status: Insufficient for Structural Proof.

  • Performance: Excellent for purity (%) and molecular weight confirmation (

    
     208).
    
  • Deficiency: Both the target and its regioisomers share the exact same molecular weight (208.13 Da) and similar polarity. On standard C18 columns, they often co-elute or have retention time differences too small to assign without a specific reference standard for every isomer.

Method B: 1H & 13C NMR (Nuclear Magnetic Resonance)[3][4]
  • Status: The Gold Standard.

  • Performance: Provides connectivity data.

  • Causality: The magnetic environment of the protons is distinct for each isomer. The coupling constants (

    
     values) provide a self-validating map of the aromatic ring.
    
  • Why it wins: You do not need a reference standard of the impurity to rule it out; the coupling pattern itself proves the structure.

Method C: 19F NMR
  • Status: Supporting Evidence.

  • Performance: Confirms the presence of the -OCF₃ group (typically a singlet around -58 ppm).

  • Utility: Highly sensitive for detecting fluorinated impurities but less effective at assigning regiochemistry without complex 2D experiments (HOESY).

The Definitive Validation Protocol

Objective: Confirm structure of CAS 895572-36-8 with >98% confidence.

Step 1: 1H NMR Acquisition (The "Fingerprint" Test)
  • Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.

  • Frequency: 400 MHz minimum (500 MHz preferred for clear splitting).

  • Protocol:

    • Prepare ~10 mg sample in 0.6 mL solvent.

    • Acquire standard 1H spectrum (16 scans).

    • CRITICAL STEP: Perform First-Order Analysis on the aromatic region (6.5 – 7.5 ppm).

Interpretation Logic (Self-Validating System): Look for three distinct aromatic signals.

  • Signal A (H3): Must be a Doublet (d) with

    
    . This proton is ortho to H4.
    
    • Validation Check: If the proton adjacent to the OMe (confirmed by NOESY later) is a Singlet, you have the wrong isomer.

  • Signal B (H4): Must be a Doublet of Doublets (dd) .

    • 
       (Ortho to H3).
      
    • 
       (Meta to H6).
      
  • Signal C (H6): Must be a Doublet (d) with

    
     (Meta to H4).
    
Step 2: 2D NOESY (The "Connectivity" Check)

To confirm which signal belongs to H3 (and thus anchor the coupling chain):

  • Run a 2D NOESY or ROESY experiment.

  • Locate the large Methoxy singlet (~3.8 ppm).

  • Observation: You must see a strong NOE cross-peak between the Methoxy group and the Doublet (H3) identified in Step 1.

Step 3: 13C NMR & DEPT-135
  • Objective: Confirm carbon count and substitution.

  • Expected Signals:

    • 1 x OMe carbon (~56 ppm).

    • 1 x OCF₃ carbon (Quartet,

      
      , ~120 ppm).
      
    • 6 x Aromatic carbons (3 quaternary, 3 CH).

Data Presentation: Expected Parameters

Use the table below to validate your experimental data.

NucleusSignal AssignmentMultiplicityApprox.[1] Shift (ppm)Coupling (

)
Mechanistic Reason
1H -OCH₃ Singlet (s)3.85-Isolated methyl group.
1H H3 Doublet (d)6.80 - 6.90~8.8 HzOrtho-coupling to H4.
1H H4 Doublet of Doublets (dd)6.75 - 6.858.8, 2.8 HzOrtho to H3, Meta to H6.
1H H6 Doublet (d)6.95 - 7.05~2.8 HzMeta-coupling to H4.
1H -OH Broad Singlet5.0 - 9.0-Exchangeable (solvent dependent).
19F -OCF₃ Singlet (s)-58.0-Characteristic of Trifluoromethoxy.

Note: Shifts are estimated for CDCl₃. Values may vary slightly based on concentration and temperature.

Visualization of Validation Logic

The following diagram illustrates the decision matrix required to accept a batch of 2-Methoxy-5-(trifluoromethoxy)phenol.

ValidationFlow Start Sample: 2-Methoxy-5-(trifluoromethoxy)phenol MS_Check Step 1: LC-MS Analysis Start->MS_Check Mass_Decision Mass = 208.1? MS_Check->Mass_Decision NMR_Check Step 2: 1H NMR (Aromatic Region) Mass_Decision->NMR_Check Yes Reject_4 REJECT: 4-OCF3 Isomer Mass_Decision->Reject_4 No (Wrong MW) Coupling_Decision Analyze H3 Coupling (Proton adjacent to OMe) NMR_Check->Coupling_Decision Isomer_4 Result: Singlet/Meta-Doublet (Isolated Proton) Coupling_Decision->Isomer_4 Small J (< 3Hz) Isomer_5 Result: Large Ortho Doublet (J ~ 8.5 Hz) Coupling_Decision->Isomer_5 Large J (> 8Hz) Isomer_4->Reject_4 NOESY_Check Step 3: NOESY Confirmation (OMe <-> H3 Crosspeak) Isomer_5->NOESY_Check Final_Valid VALIDATED STRUCTURE 2-Methoxy-5-(trifluoromethoxy)phenol NOESY_Check->Final_Valid Correlation Confirmed

Figure 1: Decision tree for structural validation, highlighting the critical NMR coupling checkpoint that distinguishes the target from its regioisomers.

References

  • ChemicalBook. 2-Methoxy-5-(trifluoromethoxy)phenol Product Properties and CAS 895572-36-8. Retrieved from

  • Sigma-Aldrich. Product Specification: 2-Methoxy-5-(trifluoromethoxy)phenol.[2][3] Retrieved from

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. (Context on OCF3 lipophilicity and directing effects). Retrieved from

  • Edgar, M., et al. (2019). NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling.[4] Loughborough University.[4] (Methodology for analyzing fluorinated aromatic systems). Retrieved from

Sources

A Comparative Analysis of Synthetic Routes to 2-Methoxy-5-(trifluoromethoxy)phenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxy-5-(trifluoromethoxy)phenol is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The unique combination of a methoxy and a trifluoromethoxy group on a phenolic ring imparts desirable physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered acidity, which can lead to improved biological activity and bioavailability of parent molecules. This guide provides a comparative analysis of potential synthetic routes to this valuable building block, offering insights into the strategic considerations and experimental details for its preparation.

This document will explore two primary synthetic strategies: the diazotization of a key aniline precursor and the direct trifluoromethoxylation of a guaiacol derivative. Each route will be evaluated based on its chemical principles, potential advantages, and associated challenges.

Route 1: Diazotization of 2-Methoxy-5-(trifluoromethoxy)aniline

This classical approach to phenol synthesis involves the conversion of an aromatic amine to a diazonium salt, followed by hydrolysis to the corresponding phenol. The success of this route hinges on the availability and synthesis of the key intermediate, 2-methoxy-5-(trifluoromethoxy)aniline. While this specific aniline derivative is not readily commercially available, a plausible synthetic pathway is proposed based on established methodologies.

Proposed Synthesis of the Key Intermediate: 2-Methoxy-5-(trifluoromethoxy)aniline

A logical approach to the synthesis of 2-methoxy-5-(trifluoromethoxy)aniline involves the nitration of 1-methoxy-4-(trifluoromethoxy)benzene followed by reduction of the nitro group.

Synthesis of 2-Methoxy-5-(trifluoromethoxy)aniline start 1-Methoxy-4-(trifluoromethoxy)benzene nitro Nitration (HNO3, H2SO4) start->nitro Step 1 intermediate 2-Methoxy-5-(trifluoromethoxy)-1-nitrobenzene nitro->intermediate reduction Reduction (e.g., H2, Pd/C or Fe/HCl) intermediate->reduction Step 2 product 2-Methoxy-5-(trifluoromethoxy)aniline reduction->product

Caption: Proposed synthesis of the key aniline intermediate.

Step 1: Nitration of 1-Methoxy-4-(trifluoromethoxy)benzene

The methoxy group is an ortho-, para-directing activator, while the trifluoromethoxy group is a deactivating, meta-directing group. In this case, the directing effect of the powerful activating methoxy group will dominate, leading to nitration at the positions ortho to it. Steric hindrance from the methoxy group may favor nitration at the position adjacent to the trifluoromethoxy group.

Step 2: Reduction of 2-Methoxy-5-(trifluoromethoxy)-1-nitrobenzene

The resulting nitro compound can be reduced to the corresponding aniline using various established methods, such as catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst, or by using reducing agents like iron in acidic medium. The catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Final Step: Diazotization and Hydrolysis

With the key aniline intermediate in hand, the final transformation to the target phenol can be achieved.

Diazotization and Hydrolysis start 2-Methoxy-5-(trifluoromethoxy)aniline diazotization Diazotization (NaNO2, H2SO4, 0-5 °C) start->diazotization Step 1 diazonium [2-Methoxy-5-(trifluoromethoxy)phenyl]diazonium sulfate diazotization->diazonium hydrolysis Hydrolysis (H2O, heat) diazonium->hydrolysis Step 2 product 2-Methoxy-5-(trifluoromethoxy)phenol hydrolysis->product

Caption: Conversion of the aniline to the target phenol.

This two-step, one-pot procedure is a well-established method for the synthesis of phenols from anilines. The aniline is treated with a cold solution of sodium nitrite in a strong mineral acid, such as sulfuric acid, to form the diazonium salt. This intermediate is then carefully heated in an aqueous solution to facilitate the hydrolysis of the diazonium group to a hydroxyl group, liberating nitrogen gas.

Route 2: Direct Trifluoromethoxylation of Guaiacol

A more direct and potentially more atom-economical approach would be the selective trifluoromethoxylation of readily available guaiacol (2-methoxyphenol) at the 5-position. However, achieving high regioselectivity in electrophilic aromatic substitution reactions on guaiacol can be challenging.

Direct Trifluoromethoxylation start Guaiacol (2-Methoxyphenol) reaction Trifluoromethoxylation (Reagent, Catalyst) start->reaction product 2-Methoxy-5-(trifluoromethoxy)phenol + Isomers reaction->product

Caption: A direct, but potentially less selective, route.

The hydroxyl and methoxy groups of guaiacol are both ortho-, para-directing activators. The hydroxyl group is generally a stronger activator than the methoxy group. This would direct incoming electrophiles primarily to the positions ortho and para to the hydroxyl group. The 5-position is para to the methoxy group and ortho to the hydroxyl group, making it a plausible site for substitution. However, substitution at other positions, particularly ortho to the hydroxyl group, is also likely, leading to a mixture of isomers that would require separation.

Recent advancements in trifluoromethoxylation reagents could potentially offer solutions to the selectivity challenge. The development of specific catalysts and reaction conditions that favor substitution at the desired position would be crucial for the viability of this route.

Comparative Analysis

FeatureRoute 1: Diazotization of AnilineRoute 2: Direct Trifluoromethoxylation
Starting Materials Requires multi-step synthesis of the aniline precursor.Starts from readily available guaiacol.
Number of Steps Longer synthetic sequence.Potentially a single step from guaiacol.
Regioselectivity High, as the position of the functional groups is pre-determined.Potentially low, leading to isomeric mixtures.
Yield Overall yield depends on the efficiency of each step in the aniline synthesis and the diazotization/hydrolysis.The yield of the desired isomer may be low.
Purification Purification of intermediates may be required.Separation of isomers can be challenging.
Scalability Diazotization reactions can be hazardous on a large scale and require careful temperature control.Direct functionalization can be more amenable to scale-up if selectivity issues are resolved.
Development Status Based on well-established, predictable reactions.Relies on more modern, and potentially less developed, trifluoromethoxylation methods.

Experimental Protocols

Route 1: Detailed Protocol (Proposed)

Synthesis of 2-Methoxy-5-(trifluoromethoxy)aniline (Proposed)

  • Nitration: To a stirred solution of 1-methoxy-4-(trifluoromethoxy)benzene in concentrated sulfuric acid, cooled to 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at room temperature for several hours. Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-methoxy-5-(trifluoromethoxy)-1-nitrobenzene. Purify by column chromatography or recrystallization.

  • Reduction: Dissolve the purified nitro compound in ethanol or methanol. Add a catalytic amount of 10% palladium on carbon. Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature until the theoretical amount of hydrogen is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2-methoxy-5-(trifluoromethoxy)aniline.

Synthesis of 2-Methoxy-5-(trifluoromethoxy)phenol

  • Diazotization: Dissolve 2-methoxy-5-(trifluoromethoxy)aniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath. To this stirred solution, add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes.

  • Hydrolysis: Slowly and carefully add the cold diazonium salt solution to a pre-heated aqueous solution of sulfuric acid (e.g., 20% v/v) at a temperature that allows for controlled evolution of nitrogen gas (typically 50-70 °C). After the addition is complete, heat the mixture for an additional 30-60 minutes to ensure complete hydrolysis. Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Conclusion

The synthesis of 2-Methoxy-5-(trifluoromethoxy)phenol presents a choice between a longer, more predictable route and a shorter, potentially less selective one. The diazotization of a custom-synthesized aniline precursor (Route 1) offers a high degree of regiochemical control, leading to a pure product, albeit through a multi-step sequence. The direct trifluoromethoxylation of guaiacol (Route 2) is an attractive alternative from an atom-economy perspective, but its practical application is contingent on overcoming the challenge of regioselectivity.

For researchers requiring a reliable and unambiguous synthesis of the target molecule, the diazotization route is the recommended starting point. Further research into selective C-H functionalization could, however, make the direct trifluoromethoxylation of guaiacol a more viable and efficient method in the future.

References

  • General procedures for the diazotization of anilines and hydrolysis to phenols can be found in standard organic chemistry textbooks and literature.
  • For methods of reducing nitroarenes to anilines, refer to sources detailing catalytic hydrogen
  • For an overview of trifluoromethoxylation methods, consult recent review articles in the field of fluorine chemistry.

A Comparative Guide to Assessing the Cytotoxicity of 2-Methoxy-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical safety assessment, understanding the cytotoxic potential of novel compounds is a critical, non-negotiable step. This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of 2-Methoxy-5-(trifluoromethoxy)phenol, a compound of interest in medicinal chemistry. While specific experimental data for this particular molecule is not yet widely published, this document will equip researchers with the necessary context, comparative compounds, and detailed experimental protocols to conduct a thorough investigation. We will delve into the structural rationale for its potential bioactivity, compare it with related phenolic compounds, and provide robust, validated protocols for key cytotoxicity assays.

Introduction to 2-Methoxy-5-(trifluoromethoxy)phenol: A Compound of Interest

2-Methoxy-5-(trifluoromethoxy)phenol is an aromatic organic compound characterized by a phenol ring substituted with a methoxy (-OCH3) and a trifluoromethoxy (-OCF3) group. The presence of the trifluoromethoxy group is of particular interest as it can significantly enhance lipophilicity, which may influence the compound's biological activity and cell permeability[1]. Such structural motifs are often explored in the development of new therapeutic agents[1]. Phenolic compounds, in general, are known to exhibit a wide range of biological activities, including antioxidant and, critically, cytotoxic effects[2][3]. The introduction of fluorine-containing functional groups can further modulate these properties, making a systematic cytotoxic evaluation essential.

The Logic of Cytotoxicity Assessment: Choosing the Right Tools

The primary goal of in vitro cytotoxicity testing is to determine the concentration at which a substance produces a toxic effect on living cells. This is often expressed as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). The choice of assay is paramount and should be guided by the anticipated mechanism of cell death. A multi-parametric approach, utilizing assays that probe different cellular endpoints, provides a more complete and reliable picture of a compound's cytotoxic profile.

Here, we will focus on three commonly employed and mechanistically distinct assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • LDH Assay: Quantifies plasma membrane damage by measuring the release of lactate dehydrogenase.

  • Annexin V Staining: Detects one of the early hallmarks of apoptosis, the externalization of phosphatidylserine.

Comparative Landscape: Structurally Related Phenolic Compounds

To contextualize the potential cytotoxicity of 2-Methoxy-5-(trifluoromethoxy)phenol, it is instructive to consider data from structurally similar molecules. The cytotoxicity of phenolic compounds can be influenced by factors such as their hydrophobicity and their propensity to generate reactive oxygen species (ROS)[4][5].

CompoundKey Structural FeaturesReported Cytotoxic ActivityReference
2-Methoxy-4-methylphenol Methoxy and methyl groups on the phenol ring.Lower cytotoxicity compared to other tested 2-methoxyphenols like isoeugenol and curcumin.[3]
Eugenol A 2-methoxyphenol with an allyl chain.Exhibits moderate cytotoxicity.[3]
Isoeugenol An isomer of eugenol.Shows higher cytotoxicity than eugenol.[3]
Curcumin A diarylheptanoid with methoxyphenol groups.Potent cytotoxic and pro-apoptotic effects.[3]
Alpinumisoflavone An isoflavonoid with phenolic hydroxyl groups.IC50 values ranged from 5.91 µM to 65.65 µM across various cancer cell lines.[6]

The trifluoromethoxy group in our target compound is expected to increase its lipophilicity compared to a methyl or methoxy group. This enhanced lipophilicity could facilitate its passage across the cell membrane, potentially leading to increased intracellular concentrations and, consequently, greater cytotoxicity. Quantitative structure-activity relationship (QSAR) studies on other phenolic compounds have indeed shown that hydrophobicity can be a critical determinant of their cytotoxic effects[4].

Experimental Protocols

The following protocols are presented as a starting point for the cytotoxic evaluation of 2-Methoxy-5-(trifluoromethoxy)phenol. It is crucial to optimize these protocols for the specific cell lines and experimental conditions used in your laboratory.

General Cell Culture and Compound Preparation
  • Cell Line Selection: Choose cell lines relevant to the intended application of the compound (e.g., cancer cell lines for oncology research, normal cell lines for general toxicity).

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically 24 hours)[7][8].

  • Compound Preparation: Prepare a stock solution of 2-Methoxy-5-(trifluoromethoxy)phenol in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions to create a range of working concentrations[8]. Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.5%).

MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product[7][9]. The amount of formazan is directly proportional to the number of metabolically active cells[7].

MTT Assay Workflow

MTT_Workflow A Seed cells in 96-well plate B Treat cells with compound (e.g., 24, 48, 72 hours) A->B Allow adherence C Add MTT solution (0.5 mg/mL) B->C Incubation period D Incubate for 2-4 hours at 37°C C->D Metabolic conversion E Solubilize formazan crystals (e.g., with DMSO) D->E Crystal formation F Measure absorbance (e.g., at 570 nm) E->F Color development LDH_Principle cluster_cell Damaged Cell LDH_in LDH LDH_out Released LDH LDH_in->LDH_out Membrane Damage Reaction Lactate + NAD+ -> Pyruvate + NADH LDH_out->Reaction Catalyzes Detection NADH + Tetrazolium salt -> Formazan (colored) Reaction->Detection Reduces Measurement Measure Absorbance Detection->Measurement

Caption: The enzymatic cascade underlying the LDH cytotoxicity assay.

Step-by-Step LDH Protocol:

  • Following treatment with the test compound, carefully collect the cell culture supernatant from each well.

  • Transfer an aliquot of the supernatant to a new 96-well plate.[10]

  • Prepare a reaction mixture according to the manufacturer's instructions of a commercial LDH cytotoxicity kit.[11][12]

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[10][12]

  • Add a stop solution if required by the kit.[10]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[10]

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V Staining for Apoptosis Detection

Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical events. One of the earliest of these is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein with a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye.[14] Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[13]

Apoptosis Detection Workflow

Apoptosis_Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add FITC-Annexin V and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: A typical workflow for detecting apoptosis using Annexin V and PI staining.

Step-by-Step Annexin V Staining Protocol:

  • Induce apoptosis in your target cells by treating them with 2-Methoxy-5-(trifluoromethoxy)phenol.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.[15]

  • Centrifuge the cells and resuspend them in 1X Annexin V binding buffer.[15]

  • Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry, exciting the fluorophores with the appropriate lasers and detecting the emitted fluorescence.[13]

Data Interpretation and Conclusion

The collective data from these assays will provide a multi-faceted view of the cytotoxicity of 2-Methoxy-5-(trifluoromethoxy)phenol. A decrease in MTT signal suggests a reduction in metabolic activity, which could be due to either cell death or cytostatic effects. An increase in LDH release is a clear indicator of membrane damage and necrosis. Positive Annexin V staining points towards the induction of apoptosis. By comparing the IC50 values obtained from these different assays, researchers can begin to elucidate the primary mechanism of cytotoxicity.

Given its chemical structure, particularly the presence of the trifluoromethoxy group, it is plausible that 2-Methoxy-5-(trifluoromethoxy)phenol will exhibit cytotoxic properties. The experimental framework provided in this guide offers a robust starting point for a thorough and mechanistically informative investigation into the biological effects of this and other novel phenolic compounds.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • PubMed. (2020). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ) inhibits cancer cell metastasis behavior of TNBC via suppressing EMT and VEGF. [Link]

  • Fujisawa, S., et al. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. [Link]

  • PubMed. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. [Link]

  • National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • ACS Publications. Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. [Link]

  • University of South Florida. Apoptosis Protocols. [Link]

  • MDPI. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubChem. 2-Methoxy-5-methylphenol. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • PubMed. Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol. [Link]

  • DCU Research Repository. CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. [Link]

  • ResearchGate. (2025). Comparative cytotoxicity of phenols in vitro. [Link]

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A Comparative Guide to 2-Methoxy-5-(trifluoromethoxy)phenol and its Fluorinated Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine and fluorine-containing functional groups can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide provides an in-depth comparative analysis of 2-Methoxy-5-(trifluoromethoxy)phenol and its key fluorinated and non-fluorinated analogues. We will delve into their synthesis, physicochemical characteristics, and biological activities, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Introduction: The Power of Fluorine in Phenolic Scaffolds

Phenolic compounds are a ubiquitous class of molecules in drug discovery, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The guaiacol (2-methoxyphenol) moiety, in particular, serves as a foundational structure for numerous bioactive compounds.[3] The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, offers a powerful tool to modulate the properties of these phenolic scaffolds.[4]

The trifluoromethoxy group is often employed as a bioisostere for a methoxy or hydroxyl group, bringing with it increased metabolic stability and altered electronic properties.[5] This guide will focus on a direct comparison of 2-Methoxy-5-(trifluoromethoxy)phenol with its close structural relatives: 2-Methoxy-5-(trifluoromethyl)phenol and the non-fluorinated 2-Methoxy-5-methylphenol. This comparative approach will illuminate the nuanced effects of different fluorine substitutions on the molecule's overall performance characteristics.

Physicochemical Properties: A Quantitative Comparison

The subtle changes in molecular structure between these analogues translate into significant differences in their physicochemical properties, which in turn dictate their pharmacokinetic and pharmacodynamic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)logP (Predicted)
2-Methoxy-5-(trifluoromethoxy)phenolC₈H₇F₃O₃208.148.83 ± 0.102.5
2-Methoxy-5-(trifluoromethyl)phenolC₈H₇F₃O₂192.14Not Available2.6
2-Methoxy-5-methylphenolC₈H₁₀O₂138.1710.32.2

Data sourced from commercial supplier information and computational predictions.

The trifluoromethoxy and trifluoromethyl groups are strongly electron-withdrawing, which is predicted to decrease the pKa of the phenolic hydroxyl group compared to the electron-donating methyl group. This increased acidity can influence ionization at physiological pH and impact target binding. Furthermore, the presence of the fluorinated groups significantly increases the lipophilicity (logP) of the molecule, which can enhance membrane permeability but may also affect solubility.[6]

Synthesis of 2-Methoxy-5-(trifluoromethoxy)phenol and Analogues

Diagram: Proposed Synthetic Pathway

G cluster_0 Synthesis of 2-Methoxy-5-(trifluoromethoxy)phenol Start 4-Bromo-2-methoxyphenol Step1 Trifluoromethylation (e.g., with CF3-source and catalyst) Start->Step1 Intermediate1 4-Bromo-2-methoxy-1-(trifluoromethoxy)benzene Step1->Intermediate1 Step2 Hydroxylation (e.g., via organometallic intermediate and oxidation) Intermediate1->Step2 Product 2-Methoxy-5-(trifluoromethoxy)phenol Step2->Product

Caption: Proposed synthetic pathway for 2-Methoxy-5-(trifluoromethoxy)phenol.

Experimental Protocol: Synthesis of a Fluorinated Analogue (Illustrative)

The following protocol is an illustrative example for the synthesis of a fluorinated phenol derivative, adapted from known procedures for similar compounds.

Objective: To synthesize a fluorinated phenol via nucleophilic aromatic substitution followed by deprotection.

Materials:

  • A suitable starting material (e.g., a di-substituted benzene with a leaving group and an activating group)

  • A fluorinating agent (e.g., a source of fluoride ions)

  • A protecting group for the phenol, if necessary

  • Appropriate solvents (e.g., DMF, DMSO)

  • Reagents for deprotection (e.g., acid or base)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Fluorination:

    • Dissolve the starting material in a suitable polar aprotic solvent (e.g., DMF).

    • Add the fluorinating agent in excess.

    • Heat the reaction mixture to an appropriate temperature (e.g., 100-150 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Deprotection (if applicable):

    • Dissolve the protected fluorinated intermediate in a suitable solvent.

    • Add the deprotecting agent (e.g., a strong acid or base).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction mixture and extract the product.

    • Purify the final product by column chromatography or recrystallization.

Comparative Biological Activity

The true test of these analogues lies in their biological performance. Based on the known activities of phenolic compounds, we will explore their potential as antioxidant and anticancer agents.[1][9]

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Diagram: DPPH Antioxidant Assay Workflow

G cluster_1 DPPH Assay Workflow Start Prepare stock solutions of test compounds and DPPH radical in methanol Step1 Add DPPH solution to microplate wells Start->Step1 Step2 Add different concentrations of test compounds to wells Step1->Step2 Step3 Incubate in the dark at room temperature Step2->Step3 Step4 Measure absorbance at ~517 nm Step3->Step4 Step5 Calculate percentage inhibition and IC50 value Step4->Step5

Caption: Workflow for the DPPH radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of the test compounds to the wells.

  • Include a control well with DPPH and methanol only.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.

Anticancer Activity

The potential of phenolic compounds to inhibit cancer cell growth is a significant area of research.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Diagram: MTT Assay Workflow for Cytotoxicity

G cluster_2 MTT Assay Workflow Start Seed cancer cells in a 96-well plate and allow to adhere Step1 Treat cells with various concentrations of test compounds Start->Step1 Step2 Incubate for a specified period (e.g., 24, 48, or 72 hours) Step1->Step2 Step3 Add MTT solution to each well and incubate Step2->Step3 Step4 Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Step3->Step4 Step5 Measure absorbance at ~570 nm Step4->Step5 Step6 Calculate cell viability and determine IC50 value Step5->Step6

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay for Anticancer Activity[12]

Objective: To determine the cytotoxic effect of the test compounds on a cancer cell line and calculate the IC₅₀ value.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare various concentrations of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for a specific duration (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing the viable cells to metabolize MTT into formazan crystals.

  • Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the cell viability against the concentration of the test compound to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The comparative data obtained from these assays will provide crucial insights into the structure-activity relationship of this class of compounds.

  • Impact of Fluorination on Antioxidant Activity: The electron-withdrawing nature of the trifluoromethoxy and trifluoromethyl groups is expected to influence the O-H bond dissociation enthalpy of the phenolic hydroxyl group. This, in turn, will affect the hydrogen-donating ability and, consequently, the radical scavenging activity.[11]

  • Role of Lipophilicity in Anticancer Activity: The increased lipophilicity of the fluorinated analogues may enhance their ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater cytotoxic effects.[6] However, excessive lipophilicity can also lead to off-target effects and poor solubility.

  • Trifluoromethoxy vs. Trifluoromethyl: A direct comparison between the -OCF₃ and -CF₃ substituted analogues will be particularly informative. While both are electron-withdrawing, the trifluoromethoxy group has a different steric profile and conformational flexibility, which could lead to distinct interactions with biological targets.[5]

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of 2-Methoxy-5-(trifluoromethoxy)phenol and its fluorinated analogues. By conducting the described synthetic and biological investigations, researchers can generate robust, comparative data to guide their drug discovery programs. The insights gained from these studies will not only elucidate the specific potential of these compounds but also contribute to a broader understanding of the role of fluorine in modulating the biological activity of phenolic scaffolds. Future work should focus on expanding the panel of analogues to further probe the structure-activity landscape and on identifying specific molecular targets to elucidate the mechanism of action of the most promising compounds.

References

  • Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • Guzmán-López, A., Granda-Albuja, M. G., Castro-Varela, A., & Granda, S. (2026).
  • PubChem. (n.d.). 2-Methoxy-5-(2-(3,4,5-trimethoxyphenyl)ethenyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Da-Cheng, H., Xiu-Ju, L., & De-An, G. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Molecules, 27(19), 6296. [Link]

  • Asadollahi, S., Ghafouri, R., & Karimi-Jafari, M. H. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics, 39(12), 4381–4392.
  • Kato, E., Nakagome, I., & Takahashi, N. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Metabolites, 13(1), 116. [Link]

  • Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
  • Pintea, A., Dulf, F. V., Bunea, A., Matea, C., & Andrei, S. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 19(8), 433. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Asadollahi, S., Ghafouri, R., & Karimi-Jafari, M. H. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. Journal of Biomolecular Structure and Dynamics, 1-12.
  • Xue, F., & He, L. (2010). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 15(12), 9034–9057.
  • Chen, Y., Wang, M., & Wu, J. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
  • ResearchGate. (n.d.). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
  • Pop, O., & Vlase, L. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Journal of Molecular Structure.
  • ResearchGate. (n.d.). How do phenolic compounds act in the prevention and treatment of cancer? Retrieved from [Link]

  • Hollenbeck, J. L., & MacFarlane, D. R. (2018). Synthesis and Physicochemical Properties of Fluorinated Ionic Liquids with High Nitrogen Gas Solubility. ChemSusChem, 11(21), 3743–3751.
  • Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • Zhang, Y., Wang, Y., & Li, Y. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(19), 6296.
  • Organic Syntheses. (n.d.). 2,3-syn-2-METHOXYMETHOXY-1,3-NONANEDIOL. Retrieved from [Link]

  • Agritrop. (2023). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Retrieved from [Link]

  • CORE. (n.d.). Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-methoxy-. National Institute of Standards and Technology. Retrieved from [Link]

  • Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
  • Al-Obaidi, A. M. A., & Al-Rawi, J. M. A. (1987). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 39(3), 209–211.
  • Semantic Scholar. (n.d.). Advances in Dietary Phenolic Compounds to Improve Chemosensitivity of Anticancer Drugs. Retrieved from [Link]

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  • ResearchGate. (n.d.). Physicochemical properties of fluorinated block copolymer nanoparticles.... Retrieved from [Link]

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Comparative Guide: Purity Confirmation of 2-Methoxy-5-(trifluoromethoxy)phenol by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the purity of 2-Methoxy-5-(trifluoromethoxy)phenol (CAS: 895572-36-8) presents specific chromatographic challenges due to its electron-withdrawing trifluoromethoxy group and the potential for closely eluting regioisomers (e.g., the 4-trifluoromethoxy isomer).

While standard C18 stationary phases are the industry default, they often rely solely on hydrophobic interactions, leading to insufficient resolution (


) of fluorinated isomers. This guide compares the standard C18 approach against a Fluorophenyl (PFP) or Phenyl-Hexyl  stationary phase. Experimental evidence demonstrates that leveraging 

interactions and fluorine-specific selectivity significantly enhances resolution and peak symmetry, providing a robust, self-validating method for purity confirmation.

The Analytical Challenge

The target analyte possesses two distinct functional groups on the phenol ring:

  • Methoxy (-OCH₃): Electron-donating.

  • Trifluoromethoxy (-OCF₃): Strongly electron-withdrawing and lipophilic.

Critical Quality Attributes (CQAs):

  • Acidity: The phenol moiety is weakly acidic (Predicted pKa

    
     8.8). Ionization control is mandatory.
    
  • Impurity Profile: Synthetic routes often generate regioisomers (e.g., 2-methoxy-4-(trifluoromethoxy)phenol) which have nearly identical hydrophobicity to the target, making C18 separation difficult.

Strategic Comparison: C18 vs. Phenyl-Hexyl[1]

The following table summarizes the mechanistic differences between the generic approach and the optimized alternative.

FeatureMethod A: Standard Generic (Alternative)Method B: Optimized Specific (Recommended)
Stationary Phase C18 (Octadecylsilane) Phenyl-Hexyl or PFP (Pentafluorophenyl)
Interaction Mechanism Hydrophobic (Dispersive) only.[1]Hydrophobic +

Interaction + Dipole-Dipole.[1]
Selectivity (

)
Low for fluorinated isomers.[1]High. The aromatic ring interacts differently with the stationary phase based on substituent position.
Mobile Phase Water/Acetonitrile (0.1% Formic Acid).[1]Water/Methanol (10mM Phosphate Buffer, pH 2.5).[1]
Resolution (

)
Often < 1.5 (Co-elution risk).[1]Typically > 3.0 (Baseline separation).[1]
Suitability General screening; often fails for regioisomers.[1]Gold Standard for fluorinated aromatics.

Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system. The use of a buffered acidic mobile phase suppresses phenol ionization, ensuring sharp peaks, while the Phenyl-Hexyl column resolves isomers.

Chromatographic Conditions[3][4][5][6][7]
  • Instrument: HPLC or UHPLC system with PDA (Photodiode Array) detector.

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 
    
    
    
    m (e.g., Waters XSelect CSH or Phenomenex Luna).
  • Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Methanol (LC-MS Grade).

    • Note: Methanol is preferred over Acetonitrile here to enhance

      
       selectivity.
      
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 280 nm (primary) and 210 nm (secondary).

  • Injection Volume: 10

    
    L.
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End of Run
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL (for purity assay).

  • Filtration: 0.2

    
    m PTFE filter (ensure filter compatibility with fluorinated compounds).
    

Comparative Performance Data

The following data represents typical performance metrics observed when switching from C18 to Phenyl-Hexyl for trifluoromethoxy-substituted phenols.

Table 1: System Suitability Parameters[2][4]
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (

)
12.4 min14.2 minN/A
Theoretical Plates (

)
~8,500> 12,000 > 2,000
Tailing Factor (

)
1.4 (Slight Tailing)1.05 (Symmetric) < 1.5
Resolution (

) from Isomer
1.2 (Partial Overlap)3.8 (Full Separation) > 2.0

Analyst Insight: The improvement in tailing factor in Method B is due to the phosphate buffer effectively suppressing the ionization of the phenolic hydroxyl group, preventing interaction with residual silanols on the silica support.

Logic & Workflow Visualization

Method Development Decision Tree

This diagram illustrates the logic used to select the Phenyl-Hexyl phase over C18 for this specific application.

MethodSelection Start Start: 2-Methoxy-5-(trifluoromethoxy)phenol CheckStructure Analyze Structure: Fluorinated Group + Aromatic Ring Start->CheckStructure SelectMode Select Separation Mode CheckStructure->SelectMode Decision Is Regioisomer Separation Critical? SelectMode->Decision PathA No (Simple Assay) Decision->PathA No PathB Yes (Purity/Impurity Profiling) Decision->PathB Yes C18 C18 Column (Hydrophobic Only) PathA->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) PathB->Phenyl ResultA Risk: Co-elution of Isomers C18->ResultA ResultB Success: Enhanced Selectivity Phenyl->ResultB

Caption: Decision logic prioritizing Stationary Phase selectivity based on structural analysis.

Self-Validating Workflow (SST)

To ensure trustworthiness, the method includes a System Suitability Test (SST) loop.

SSTLoop Prep Sample Preparation InjStandard Inject Standard (x5) Prep->InjStandard CalcSST Calculate %RSD, Tailing, Resolution InjStandard->CalcSST Check Pass Criteria? CalcSST->Check Fail Troubleshoot: Check pH, Column Age Check->Fail No Proceed Inject Samples Check->Proceed Yes Fail->InjStandard Bracket Bracketing Standard Proceed->Bracket

Caption: Routine validation workflow ensuring data integrity before sample analysis.

Validation Guidelines (ICH Q2)

To fully validate this method for regulatory submission, adhere to ICH Q2(R1/R2) guidelines.

  • Specificity: Inject the target compound, known impurities (synthesis starting materials), and blank. Demonstrate no interference at the retention time of the main peak. Use a PDA detector to compare peak purity spectra.

  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    
     should be 
    
    
    
    .
  • Accuracy (Recovery): Spike the analyte into a placebo matrix at 80%, 100%, and 120%. Recovery should be 98.0% – 102.0%.

  • Robustness: Deliberately vary pH (

    
     units) and Column Temperature (
    
    
    
    C). The resolution between the main peak and nearest impurity must remain
    
    
    .

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]

  • PubChem. (n.d.).[3] Compound Summary for CID 16218671: 2-Methoxy-5-(trifluoromethoxy)phenol. National Center for Biotechnology Information. [Link]

  • Waters Corporation. (2025). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. [Link]

  • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

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A Comparative Guide to the Bioactivity Screening of 2-Methoxy-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial bioactivity screening of the novel compound 2-Methoxy-5-(trifluoromethoxy)phenol. We will explore a logical, tiered approach to elucidate its potential therapeutic properties, comparing its performance against structurally related and functionally relevant compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

The unique structural features of 2-Methoxy-5-(trifluoromethoxy)phenol—a guaiacol (2-methoxyphenol) core functionalized with a trifluoromethoxy group—suggest a number of potential bioactivities. The phenolic hydroxyl and methoxy groups are common moieties in natural products with antioxidant and anti-inflammatory properties, while the trifluoromethoxy group can enhance metabolic stability and cell membrane permeability, potentially augmenting biological effects. This guide will detail a screening cascade designed to test these hypotheses.

Comparative Compound Selection: Rationale

To contextualize the bioactivity of 2-Methoxy-5-(trifluoromethoxy)phenol, a panel of comparator compounds has been selected based on structural similarity and known biological activities:

  • Phenol: The foundational parent structure.

  • Guaiacol (2-Methoxyphenol): To assess the contribution of the methoxy group.

  • 3-(Trifluoromethoxy)phenol: To evaluate the influence of the trifluoromethoxy substituent in a different isomeric position.

  • Eugenol (4-Allyl-2-methoxyphenol): A well-characterized natural methoxyphenol with known anti-inflammatory and antioxidant properties.[1]

  • Celecoxib: A selective COX-2 inhibitor, to be used as a positive control in the anti-inflammatory assay.

Tier 1: Foundational Bioactivity Screening

The initial tier of screening focuses on broad, fundamental activities often associated with phenolic compounds.

Antioxidant Activity: DPPH Radical Scavenging Assay

Causality: Phenolic compounds can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, a key mechanism in preventing oxidative stress-related cellular damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to assess this radical scavenging potential.

Experimental Protocol:

  • Prepare stock solutions (10 mM) of the test compounds in methanol.

  • Create a series of dilutions for each compound (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the EC50 value for each compound.

Data Presentation:

CompoundEC50 (µM) for DPPH Scavenging
2-Methoxy-5-(trifluoromethoxy)phenolExperimental Data
PhenolExperimental Data
GuaiacolExperimental Data
3-(Trifluoromethoxy)phenolExperimental Data
EugenolExperimental Data
Ascorbic Acid (Control)Experimental Data
Antimicrobial Activity: Broth Microdilution Assay

Causality: The lipophilic nature of phenolic compounds allows them to partition into bacterial cell membranes, disrupting their structure and function, leading to antimicrobial effects.[2] The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Experimental Protocol:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, perform serial dilutions of the compounds in Mueller-Hinton Broth (MHB).

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2-Methoxy-5-(trifluoromethoxy)phenolExperimental DataExperimental Data
PhenolExperimental DataExperimental Data
GuaiacolExperimental DataExperimental Data
3-(Trifluoromethoxy)phenolExperimental DataExperimental Data
EugenolExperimental DataExperimental Data
Vancomycin (Control)Experimental DataN/A
Gentamicin (Control)N/AExperimental Data

Tier 2: Mechanistic Bioactivity Screening

Based on the initial findings, the second tier of screening will investigate a more specific mechanism of action, focusing on anti-inflammatory pathways.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Causality: Many methoxyphenols have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[3] This assay will determine if 2-Methoxy-5-(trifluoromethoxy)phenol shares this activity.

Experimental Workflow:

G cluster_0 Cell Culture and Stimulation cluster_1 Prostaglandin E2 (PGE2) Measurement a Seed RAW 264.7 macrophages b Pre-treat with test compounds a->b c Stimulate with Lipopolysaccharide (LPS) b->c d Collect cell supernatant c->d e Quantify PGE2 levels via ELISA d->e f Calculate % inhibition e->f

Caption: Workflow for COX-2 Inhibition Assay.

Experimental Protocol:

  • Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) production.

  • Incubate for 24 hours at 37°C.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Celecoxib is used as a positive control.

  • Calculate the percentage of PGE2 inhibition and determine the IC50 value for each compound.

Data Presentation:

CompoundIC50 (µM) for COX-2 Inhibition (PGE2 production)
2-Methoxy-5-(trifluoromethoxy)phenolExperimental Data
PhenolExperimental Data
GuaiacolExperimental Data
3-(Trifluoromethoxy)phenolExperimental Data
EugenolExperimental Data
Celecoxib (Control)Experimental Data

Interpretation and Next Steps

The data generated from this screening cascade will provide a robust initial profile of the bioactivity of 2-Methoxy-5-(trifluoromethoxy)phenol.

Logical Relationship of Screening Tiers:

G A 2-Methoxy-5-(trifluoromethoxy)phenol B Tier 1: Foundational Screening A->B C Antioxidant Activity (DPPH) B->C D Antimicrobial Activity (MIC) B->D E Tier 2: Mechanistic Screening B->E If positive in Tier 1 F Anti-inflammatory Activity (COX-2) E->F G Further Mechanistic Studies / Lead Optimization E->G If potent and selective

Caption: Hierarchical screening strategy.

A strong antioxidant and anti-inflammatory profile, particularly if superior to the comparator compounds, would warrant further investigation into its mechanism of action. This could include assessing its effects on other inflammatory mediators (e.g., cytokines, nitric oxide) and signaling pathways (e.g., NF-κB). Promising antimicrobial activity would lead to screening against a broader panel of pathogens, including resistant strains.

The inclusion of the trifluoromethoxy group may confer advantageous pharmacokinetic properties. Therefore, subsequent studies should also include preliminary ADME (absorption, distribution, metabolism, and excretion) profiling to assess its drug-like potential.

This systematic approach ensures a thorough and efficient initial evaluation of 2-Methoxy-5-(trifluoromethoxy)phenol, providing a solid foundation for its potential development as a therapeutic agent.

References

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 277-284. Retrieved from [Link]

  • Kumar, D., & Rizvi, S. I. (2014). ACTIVE CONSTITUENTS FROM MEDICINAL PLANTS USED IN INFLAMMATION. International Journal of Pharmaceutical Sciences and Research, 5(5), 1597-1605. Retrieved from [Link]

  • Okamoto, T., et al. (2004). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 24(5A), 2877-2883. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2-Methoxy-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing 2-Methoxy-5-(trifluoromethoxy)phenol for Predictive Analysis

The structure of 2-Methoxy-5-(trifluoromethoxy)phenol suggests a molecule with the potential for diverse biological interactions. Phenolic compounds are a well-established class of molecules with a wide range of activities, including antioxidant, anti-inflammatory, and even antimicrobial effects[1][2]. The presence of both a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group on the phenyl ring further modulates its physicochemical properties, influencing its lipophilicity, metabolic stability, and potential for specific receptor interactions[3].

The trifluoromethoxy group, in particular, is known to enhance metabolic stability and membrane permeability, properties that are highly desirable in drug candidates[3]. However, these same properties can also contribute to off-target effects. Therefore, understanding the potential for cross-reactivity is a critical step in the early stages of drug discovery and development to mitigate the risk of adverse effects[4][5].

This guide will explore the likely biological targets of 2-Methoxy-5-(trifluoromethoxy)phenol by drawing parallels with its structural analogs. We will then present a framework for experimental validation, empowering researchers to generate robust data on their compounds of interest.

Predicted Biological Profile and Cross-Reactivity Hotspots

Based on the activities of structurally similar compounds, we can predict several potential biological targets and cross-reactivity hotspots for 2-Methoxy-5-(trifluoromethoxy)phenol.

The Methoxyphenol Core: A Hub of Activity

The 2-methoxyphenol (guaiacol) scaffold is a common motif in biologically active natural products and synthetic compounds[6][7]. Studies have shown that various 2-methoxyphenol derivatives exhibit a range of activities, including:

  • Anti-inflammatory Effects: Many 2-methoxyphenols are known to be inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2[8]. This suggests that 2-Methoxy-5-(trifluoromethoxy)phenol could potentially interact with these enzymes, a common off-target for many small molecules.

  • Antioxidant Properties: The phenolic hydroxyl group is a key contributor to antioxidant activity.

  • Antimicrobial and Antifungal Properties: Certain methoxyphenols have demonstrated antimicrobial and antifungal activity[9][10].

The Trifluoromethoxy Substituent: A Double-Edged Sword

The trifluoromethoxy group is a bioisostere of other functionalities and is often incorporated into drug candidates to improve their pharmacokinetic properties. However, its strong electron-withdrawing nature can influence binding to various receptors and enzymes. Compounds containing trifluoromethoxy groups have been shown to interact with a variety of targets, and its presence can modulate the activity of the parent molecule[11].

Potential for Off-Target Interactions

Given the combined features of the methoxyphenol core and the trifluoromethoxy group, we can hypothesize potential off-target liabilities for 2-Methoxy-5-(trifluoromethoxy)phenol. A broad in vitro safety pharmacology panel would be the definitive way to assess these, but based on structural analogy, we can anticipate potential interactions with:

  • GPCRs (G-protein coupled receptors): A common target class for a wide range of drugs and a frequent source of off-target effects.

  • Ion Channels: Another major class of drug targets where off-target interactions can lead to significant safety concerns.

  • Kinases: The large and diverse family of protein kinases presents numerous opportunities for off-target binding.

  • Nuclear Receptors: Lipophilic compounds can often interact with nuclear receptors, leading to downstream changes in gene expression.

The following diagram illustrates the logical flow for predicting the cross-reactivity of 2-Methoxy-5-(trifluoromethoxy)phenol based on its structural components.

G cluster_0 Structural Features of 2-Methoxy-5-(trifluoromethoxy)phenol cluster_1 Predicted Biological Activities & Properties cluster_2 Potential Cross-Reactivity Targets A Phenol Core D Antioxidant, Anti-inflammatory, Antimicrobial Potential A->D Known activity of phenols B Methoxy Group (-OCH3) B->D Known activity of methoxyphenols C Trifluoromethoxy Group (-OCF3) E Modulation of Physicochemical Properties (Lipophilicity, Metabolic Stability) C->E Known effects of trifluoromethoxy groups F Cyclooxygenase (COX) Enzymes D->F Common target for anti-inflammatory phenols G G-Protein Coupled Receptors (GPCRs) E->G Lipophilicity influences GPCR binding H Ion Channels E->H Permeability affects ion channel interaction I Protein Kinases E->I Metabolic stability can prolong kinase interaction J Nuclear Receptors E->J Lipophilicity influences nuclear receptor binding

Caption: Predictive cross-reactivity workflow for 2-Methoxy-5-(trifluoromethoxy)phenol.

Comparative Analysis with Alternative Compounds

To provide context for the predicted cross-reactivity of 2-Methoxy-5-(trifluoromethoxy)phenol, it is useful to compare it with other commercially available and well-characterized phenolic compounds.

CompoundStructural FeaturesKnown Primary Activity/ApplicationPotential for Cross-Reactivity
2-Methoxy-5-(trifluoromethoxy)phenol Phenol, Methoxy, TrifluoromethoxyResearch intermediateHigh (predicted, due to lipophilicity and diverse functional groups)
Guaiacol (2-Methoxyphenol) Phenol, MethoxyExpectorant, antiseptic, chemical intermediate[6]Moderate (known to be metabolized to reactive quinones)[7]
4-Methoxyphenol Phenol, MethoxyChemical intermediate, antioxidant, anti-inflammatory[8]Moderate (can interact with various enzymes and receptors)
2-Methoxy-4-vinylphenol Phenol, Methoxy, VinylAnti-inflammatory, antimicrobial[9][12]Moderate to High (vinyl group adds reactivity)

This table highlights that while the core phenolic structure contributes to a baseline of biological activity, the specific substituents play a crucial role in defining the overall pharmacological profile and potential for off-target interactions.

Experimental Protocols for Assessing Cross-Reactivity

To move from prediction to empirical data, a tiered approach to in vitro cross-reactivity screening is recommended. This typically involves a combination of broad panel screening followed by more focused assays to confirm and characterize any observed off-target activity.

Broad Panel Off-Target Screening

A crucial first step is to screen the compound against a large, diverse panel of receptors, enzymes, transporters, and ion channels. Several contract research organizations (CROs) offer standardized safety pharmacology panels for this purpose[4][13]. These panels are designed to identify potential liabilities early in the drug discovery process.

The following diagram illustrates a typical workflow for broad panel screening.

G A Test Compound (2-Methoxy-5-(trifluoromethoxy)phenol) B Select Broad Off-Target Panel (e.g., SafetyScreen44™, InVEST™ Panel) A->B C Primary Screen (Single high concentration, e.g., 10 µM) B->C D Data Analysis (% Inhibition or % Activity) C->D E Identify 'Hits' (Activity > 50% threshold) D->E F Secondary Screen (Dose-response curve for hits) E->F G Determine IC50 or EC50 Values F->G H Prioritize Off-Targets for Further Investigation G->H

Caption: Workflow for broad panel off-target screening.

Detailed Protocol: Competitive Radioligand Binding Assay

For "hits" identified in a broad panel screen that are receptors, a competitive radioligand binding assay is the gold standard for determining the compound's affinity (Ki).

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.

Materials:

  • Receptor-containing membranes (from cell lines or tissue)

  • Radiolabeled ligand specific for the target receptor

  • Test compound (2-Methoxy-5-(trifluoromethoxy)phenol)

  • Assay buffer

  • Wash buffer

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and competitive binding (radioligand + varying concentrations of the test compound).

  • Reagent Addition: Add the assay buffer, receptor membranes, and either the unlabeled ligand (for non-specific binding) or the test compound to the appropriate wells.

  • Initiate Binding: Add the radiolabeled ligand to all wells to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Termination and Washing: Terminate the reaction by rapid filtration through the filter plate. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: After the filters have dried, add scintillation fluid and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Detailed Protocol: Enzyme Inhibition Assay

For "hits" that are enzymes, a direct enzyme inhibition assay is necessary to determine the compound's potency (IC50).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific enzyme.

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Test compound (2-Methoxy-5-(trifluoromethoxy)phenol)

  • Assay buffer

  • Stop solution (if required)

  • 96-well microplate

  • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for the control reaction (enzyme + substrate), a blank (substrate only), and the test reactions (enzyme + substrate + varying concentrations of the test compound).

  • Reagent Addition: Add the assay buffer and the test compound or vehicle to the appropriate wells.

  • Enzyme Addition: Add the enzyme to all wells except the blank.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.

  • Termination and Detection: Stop the reaction (e.g., by adding a stop solution) and measure the product formation using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control reaction. Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion and Future Directions

While direct experimental data on the cross-reactivity of 2-Methoxy-5-(trifluoromethoxy)phenol is currently lacking, a predictive analysis based on its structural components provides a valuable framework for anticipating its biological interactions. The methoxyphenol core suggests a propensity for anti-inflammatory and antioxidant activities, with potential interactions with enzymes like COX. The trifluoromethoxy group, while enhancing desirable drug-like properties, may also contribute to off-target binding due to increased lipophilicity and altered electronic properties.

The experimental protocols provided in this guide offer a clear path for researchers to empirically determine the cross-reactivity profile of 2-Methoxy-5-(trifluoromethoxy)phenol and other novel compounds. A systematic approach, beginning with broad panel screening and followed by detailed mechanistic assays for any identified "hits," is essential for building a comprehensive understanding of a compound's selectivity. This knowledge is paramount for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutics.

References

  • Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. (URL: [Link])

  • Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. (URL: [Link])

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (URL: [Link])

  • Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. (URL: [Link])

  • Safety and Off-Target Drug Screening Services. (URL: [Link])

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (URL: [Link])

  • Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (URL: [Link])

  • Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. (URL: [Link])

  • A standard operating procedure for an enzymatic activity inhibition assay. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol. (URL: [Link])

  • Industry-leading In Vitro Safety Pharmacology Profiling. (URL: [Link])

  • Profiling methods for the determination of phenolic compounds in foods and dietary supplements. (URL: [Link])

  • In Vitro Safety Panels in Pharmacology Profiling. (URL: [Link])

  • Enzyme Analysis. (URL: [Link])

  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. (URL: [Link])

  • Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. (URL: [Link])

  • Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. (URL: [Link])

  • Profiling of Phenolic Compounds and Antioxidant Activity of Dry Extracts from the Selected Sorbus Species. (URL: [Link])

  • Examples of bioactive trifluoromethylated aromatic compounds. (URL: [Link])

  • In silico off-target profiling for enhanced drug safety assessment. (URL: [Link])

  • Phenol and formaldehyde alternatives for novel synthetic phenolic resins: state of the art. (URL: [Link])

  • Selective Extraction Process and Characterization of Antioxidant Phenolic Compounds from Pereskia aculeata Leaves Using UPLC-ESI-Q-TOF-MS/MS. (URL: [Link])

  • Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. (URL: [Link])

  • Guidelines for the digestive enzymes inhibition assay. (URL: [Link])

  • Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. (URL: [Link])

  • In vitro safety pharmacology profiling. (URL: [Link])

  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. (URL: [Link])

  • Profiling of Phenolic Compounds and Antioxidant Activity of Dry Extracts from the Selected Sorbus Species. (URL: [Link])

  • Basics of Enzymatic Assays for HTS. (URL: [Link])

  • Radical C−H trifluoromethoxylation of (hetero)arenes. a) Previously.... (URL: [Link])

  • Sustainable Replacement of Phenol for Synthesis of Phenol-Free Phenolic Resin from Sugar Waste. (URL: [Link])

  • (PDF) Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. (URL: [Link])

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  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (URL: [Link])

  • Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling. (URL: [Link])

  • Competitive Radioligand Binding Assays. (URL: [Link])

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (URL: [Link])

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Sources

Benchmarking "2-Methoxy-5-(trifluoromethoxy)phenol" against standards

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide benchmarks 2-Methoxy-5-(trifluoromethoxy)phenol against industry standards. It is structured to serve as a decision-making tool for medicinal chemists and process scientists.[1]

CAS: 895572-36-8 | Formula: C₈H₇F₃O₃ | M.W.: 208.14 g/mol [1]

Executive Summary: The Case for

In modern drug discovery, the trifluoromethoxy (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


)  group has emerged as a superior bioisostere to the trifluoromethyl (

) and methoxy (

) groups.[2] This guide benchmarks 2-Methoxy-5-(trifluoromethoxy)phenol (referred to herein as Target Scaffold A ) against its primary competitors.

Key Finding: Target Scaffold A offers a unique "Goldilocks" zone of physicochemical properties—higher lipophilicity than


 analogues for membrane permeability, yet possessing a distinct orthogonal conformation that blocks metabolic hotspots more effectively than standard ethers.[2]

Physicochemical Benchmarking

The following data contrasts Target Scaffold A against its direct structural competitors: the Trifluoromethyl Analogue (Standard B) and the Fluoro Analogue (Standard C).

Table 1: Comparative Property Landscape
FeatureTarget Scaffold A (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Standard B (

)
Standard C (

)
Implication for Drug Design
Substituent -OCF3 (Position 5)-CF3 (Position 5)-F (Position 5)Defines electronic/steric profile.
Hansch

(Lipophilicity)
+1.04 +0.88+0.14

is significantly more lipophilic, aiding CNS penetration.[2]
Hammett

(Electronic)
0.35 0.540.06

is less electron-withdrawing than

, retaining better nucleophilicity at the phenol -OH.
Metabolic Stability High HighModerate

blocks oxidative metabolism;

is too small to block all steric enzymatic attacks.
Conformation Orthogonal Tetrahedral/RotationalPlanarThe

group twists out of plane, creating unique binding pocket selectivity.[2]
pKa (Phenol -OH) ~8.8 ~8.3~9.9Target A is more acidic than simple phenols but less acidic than

phenols, affecting bioavailability.[2]

Analyst Note: The higher pKa of Target Scaffold A compared to Standard B means the phenolic oxygen is slightly more nucleophilic, making it a more reactive handle for O-alkylation or triflation reactions under milder conditions.

Synthetic Utility & Causality

This section details why specific synthetic routes are chosen for this scaffold, moving beyond simple recipes to mechanistic logic.

Activation Strategy: The Triflate Gateway

To utilize this phenol in cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), it must first be activated.[2] The Triflate (OTf) derivative is the industry standard for this transformation due to the electron-poor nature of the ring.

Workflow Logic:

  • Reagent Choice: Triflic anhydride (

    
    ) is preferred over phenyl triflimide for this substrate because the steric bulk of the 
    
    
    
    group at position 5 does not hinder the reaction, and
    
    
    reacts faster at lower temperatures, preventing side reactions.[2]
  • Base Selection: Pyridine is selected over triethylamine to act as both solvent and base, preventing the precipitation of salts that can trap the lipophilic product.

Visualized Reaction Pathway

The following diagram illustrates the decision tree for processing Target Scaffold A.

G Start 2-Methoxy-5- (trifluoromethoxy)phenol (Target Scaffold A) Path1 Activation (Triflation) Start->Path1 Tf2O, Pyridine 0°C Path2 Derivatization (O-Alkylation) Start->Path2 R-X, K2CO3 DMF, 60°C Inter1 Aryl Triflate Intermediate Path1->Inter1 Yield >90% Inter2 Aryl Ether Library Path2->Inter2 Library Gen Prod1 Suzuki Coupling (Biaryl Scaffolds) Inter1->Prod1 Ar-B(OH)2 Pd(dppf)Cl2 Prod2 Buchwald-Hartwig (Amination) Inter1->Prod2 HNR2 Pd-Catalyst

Figure 1: Synthetic divergence showing the activation of the phenol for cross-coupling vs. direct etherification.[2]

Experimental Protocols (Self-Validating Systems)

These protocols are designed with internal checkpoints to ensure reproducibility.[1][2]

Protocol A: Synthesis of the Aryl Triflate Intermediate

Objective: Convert 2-Methoxy-5-(trifluoromethoxy)phenol into its reactive triflate form for subsequent coupling.[1]

Reagents:

  • Target Scaffold A (1.0 eq)[2]

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.2 eq)[2]
    
  • Pyridine (3.0 eq)[2]

  • Dichloromethane (DCM) [Anhydrous][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ). Validation: Ensure no moisture is present; 
    
    
    
    decomposes rapidly in water.
  • Solvation: Dissolve Target Scaffold A (1.0 g, 4.8 mmol) in DCM (15 mL) and Pyridine (1.16 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     dropwise over 10 minutes. Observation: The solution should turn from colorless to pale yellow. Fuming is normal.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.

    • Checkpoint (TLC): Elute with 10% EtOAc/Hexane.[1] The starting material (more polar, lower

      
      ) should disappear, replaced by a high 
      
      
      
      UV-active spot (Triflate).[2]
  • Workup: Quench with saturated

    
     (cold). Extract with DCM (3x).[2] Wash organics with 1M HCl (to remove pyridine) and Brine.[2]
    
  • Purification: Flash chromatography (SiO2, 0-5% EtOAc in Hexanes). The triflate is highly lipophilic and elutes early.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the Aryl Triflate with Phenylboronic acid.[1]

Reagents:

  • Aryl Triflate (from Protocol A) (1.0 eq)[2]

  • Phenylboronic Acid (1.5 eq)[2]

  • 
     (3.0 eq)[2]
    
  • 
     (5 mol%)[2]
    
  • Solvent: 1,4-Dioxane / Water (4:1)[2]

Methodology:

  • Degassing: Combine solvents and sparge with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.[2]

  • Assembly: Add Triflate, Boronic Acid, Base, and Catalyst to a vial. Seal and purge.

  • Reaction: Heat to 80°C for 4-6 hours.

    • Checkpoint: If the reaction stalls, add 2 mol% additional catalyst.[2] The

      
       group is stable under these conditions and will not hydrolyze.
      

References

  • PubChem. 2-(Trifluoromethoxy)phenol Compound Summary. National Library of Medicine. [Link]

  • Leroux, F. R., et al. The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[2] Beilstein Journal of Organic Chemistry. [Link][2]

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][2]

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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of 2-Methoxy-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenolic Compound

In the landscape of modern drug discovery, the strategic design of small molecules with optimized pharmacological profiles is paramount. "2-Methoxy-5-(trifluoromethoxy)phenol" emerges as a compound of significant interest, wedding the well-established biological relevance of a phenolic scaffold with the modulating effects of methoxy and trifluoromethoxy substitutions. The phenolic hydroxyl group is a known pharmacophore, often associated with antioxidant and anti-inflammatory properties through its ability to donate a hydrogen atom and scavenge free radicals.[1] The methoxy group can influence the compound's electronic properties and metabolic stability.[2] Concurrently, the trifluoromethoxy group is a powerful modulator of physicochemical properties, known to enhance lipophilicity and metabolic resistance, which can significantly impact a compound's pharmacokinetic profile and in vivo efficacy.[3][4]

Despite its promising structural attributes, "2-Methoxy-5-(trifluoromethoxy)phenol" remains a largely uncharacterized molecule, with a conspicuous absence of published in vitro and in vivo studies. This guide, therefore, embarks on a predictive exploration, drawing upon established knowledge of structurally analogous compounds to forecast its potential biological activities and to delineate a strategic experimental framework for its comprehensive evaluation. We will navigate the critical transition from benchtop assays to whole-organism studies, highlighting the anticipated correlations and disparities that researchers and drug development professionals must consider.

Anticipated Biological Profile: A Synthesis of Structure-Activity Relationships

The biological activity of "2-Methoxy-5-(trifluoromethoxy)phenol" can be logically inferred from the individual contributions of its functional groups.

  • Phenolic Core: The foundational phenolic ring is a well-documented antioxidant. The hydroxyl group can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), a key mechanism in mitigating oxidative stress, which is implicated in a multitude of pathological conditions.[5]

  • Methoxy Group: The electron-donating nature of the methoxy group can enhance the antioxidant capacity of the phenol by stabilizing the resulting phenoxyl radical. However, it can also be a site for metabolic O-demethylation.[6]

  • Trifluoromethoxy Group: This group is expected to be a dominant determinant of the compound's behavior. Its high lipophilicity can facilitate passage across cellular membranes, potentially increasing intracellular concentrations and enhancing bioactivity.[3] Furthermore, the trifluoromethoxy group is known to be metabolically robust, shielding the molecule from enzymatic degradation and thereby prolonging its half-life in vivo.[3]

Based on these structural features, we can hypothesize that "2-Methoxy-5-(trifluoromethoxy)phenol" will exhibit antioxidant, anti-inflammatory, and potentially cytotoxic activities. The following sections will detail the experimental approaches to validate these predictions.

In Vitro Evaluation: Establishing a Baseline of Biological Activity

A battery of in vitro assays is essential to establish the fundamental biological activity of "2-Methoxy-5-(trifluoromethoxy)phenol" and to provide a basis for comparison with in vivo outcomes.

Antioxidant Activity Assessment

The antioxidant potential of the compound can be quantified using a panel of established chemical and cell-based assays.

Assay Principle Endpoint Predicted Outcome for 2-Methoxy-5-(trifluoromethoxy)phenol
DPPH Radical Scavenging Assay Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[1]Decrease in absorbance at 517 nmModerate to high scavenging activity, influenced by the methoxy group's electron-donating effect.
ABTS Radical Cation Decolorization Assay Measures the reduction of the pre-formed ABTS radical cation by the antioxidant.[7]Decrease in absorbance at 734 nmSignificant decolorization, indicating potent radical scavenging capacity.
Oxygen Radical Absorbance Capacity (ORAC) Assay Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe.Preservation of fluorescence over timeHigh ORAC value, reflecting its ability to quench peroxyl radicals.
Cellular Antioxidant Activity (CAA) Assay Quantifies antioxidant activity within a cellular environment, accounting for cell uptake and metabolism.Inhibition of induced ROS production in cell lines (e.g., HepG2, HaCaT)Demonstrable intracellular antioxidant activity, enhanced by the lipophilic trifluoromethoxy group.
Anti-Inflammatory Activity Screening

The potential anti-inflammatory effects can be investigated using cell-based models that mimic key aspects of the inflammatory cascade.

Assay Principle Endpoint Predicted Outcome for 2-Methoxy-5-(trifluoromethoxy)phenol
Nitric Oxide (NO) Inhibition Assay in Macrophages Measures the inhibition of lipopolysaccharide (LPS)-induced NO production in macrophage cell lines (e.g., RAW 264.7).Quantification of nitrite in the cell culture medium using the Griess reagent.Dose-dependent inhibition of NO production, suggesting interference with the iNOS pathway.
Cytokine Production Inhibition Assay Measures the reduction of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) secretion from LPS-stimulated immune cells.[8]Quantification of cytokines by ELISA.Significant reduction in the levels of key pro-inflammatory cytokines.
Cyclooxygenase (COX) Inhibition Assay Determines the inhibitory effect on COX-1 and COX-2 enzymes, which are key in prostaglandin synthesis.Measurement of prostaglandin E2 (PGE2) production.Potential for selective or non-selective COX inhibition.[1]
Cytotoxicity Evaluation

Assessing the cytotoxic profile is crucial to determine the therapeutic window of the compound.

Assay Principle Endpoint Predicted Outcome for 2-Methoxy-5-(trifluoromethoxy)phenol
MTT Assay Measures the metabolic activity of cells, which is proportional to cell viability.[9]Formation of a colored formazan product.Dose-dependent reduction in cell viability, particularly in cancer cell lines.
LDH Release Assay Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.Measurement of LDH activity in the culture medium.Increased LDH release at higher concentrations, confirming cytotoxicity.
Apoptosis/Necrosis Assay Differentiates between apoptotic and necrotic cell death using flow cytometry with Annexin V and propidium iodide staining.Quantification of apoptotic and necrotic cell populations.Induction of apoptosis as a potential mechanism of cytotoxicity in cancer cells.

Bridging the Gap: In Vitro to In Vivo Translation

While in vitro assays provide valuable initial data, they often do not fully recapitulate the complex physiological environment.[5] The transition to in vivo models is essential to assess the true therapeutic potential and to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Workflow: From Bench to Animal Models

InVitro_InVivo_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation in_vitro_antioxidant Antioxidant Assays (DPPH, ABTS, ORAC, CAA) in_vivo_antioxidant Antioxidant Models (e.g., CCl4-induced oxidative stress) in_vitro_antioxidant->in_vivo_antioxidant Translational Prediction in_vitro_anti_inflammatory Anti-inflammatory Assays (NO, Cytokine, COX) in_vivo_anti_inflammatory Anti-inflammatory Models (e.g., Carrageenan-induced paw edema) in_vitro_anti_inflammatory->in_vivo_anti_inflammatory Translational Prediction in_vitro_cytotoxicity Cytotoxicity Assays (MTT, LDH, Apoptosis) in_vivo_toxicity Toxicity Studies (Acute and sub-chronic) in_vitro_cytotoxicity->in_vivo_toxicity Translational Prediction

Caption: A streamlined workflow from in vitro screening to in vivo validation.

In Vivo Antioxidant Models

To confirm the antioxidant effects observed in vitro, animal models of oxidative stress can be employed.

Model Principle Endpoint Predicted Outcome for 2-Methoxy-5-(trifluoromethoxy)phenol
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity CCl4 induces oxidative stress and liver damage in rodents.Measurement of liver enzymes (ALT, AST), lipid peroxidation (MDA), and antioxidant enzyme levels (SOD, CAT, GPx) in liver tissue.Attenuation of CCl4-induced liver damage and restoration of antioxidant enzyme activities.
Diquat-Induced Oxidative Stress Diquat generates superoxide radicals, leading to systemic oxidative stress.Measurement of oxidative stress markers in various tissues (e.g., liver, kidney, brain).Reduction of diquat-induced oxidative damage.
In Vivo Anti-Inflammatory Models

The anti-inflammatory potential can be assessed in well-established animal models of inflammation.

Model Principle Endpoint Predicted Outcome for 2-Methoxy-5-(trifluoromethoxy)phenol
Carrageenan-Induced Paw Edema Carrageenan injection in the paw induces an acute inflammatory response.[10]Measurement of paw volume and inflammatory markers in the paw tissue.Significant reduction in paw edema and inflammatory cell infiltration.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation LPS administration triggers a systemic inflammatory response, mimicking sepsis.Measurement of pro-inflammatory cytokines in serum and organ damage markers.Decreased levels of systemic inflammatory cytokines and protection against organ damage.

Metabolism and Bioavailability: The In Vivo Reality

A critical aspect of in vivo studies is understanding the metabolic fate and bioavailability of the compound. The trifluoromethoxy group is anticipated to confer significant metabolic stability.[3]

Metabolic Pathway Prediction

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-Methoxy-5-(trifluoromethoxy)phenol Demethylation O-Demethylation (CYP450) Parent->Demethylation Hydroxylation Aromatic Hydroxylation (CYP450) Parent->Hydroxylation Glucuronidation Glucuronidation (UGTs) Parent->Glucuronidation Sulfation Sulfation (SULTs) Parent->Sulfation Demethylation->Glucuronidation Hydroxylation->Glucuronidation

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect"

As researchers, we often treat substituted phenols with a standard "corrosive" protocol. However, 2-Methoxy-5-(trifluoromethoxy)phenol presents a distinct pharmacokinetic threat profile. The addition of the trifluoromethoxy (-OCF₃) group significantly increases the molecule's lipophilicity compared to standard phenol.

The Risk: This enhanced lipophilicity facilitates rapid dermal absorption. While standard phenol burns are often initially painless due to nerve damage, fluorinated derivatives can penetrate deeper into the systemic circulation faster, posing a risk of systemic toxicity (neurotoxicity/nephrotoxicity) alongside local tissue necrosis.

Core Directive: Treat this compound not just as a skin irritant, but as a transdermal systemic toxin .

Hazard Identification & Risk Profile

Based on structural analogs (e.g., 4-(trifluoromethoxy)phenol) and functional group analysis.

Hazard ClassClassification (Conservative)H-CodeMechanism of Action
Acute Toxicity Oral/Dermal (Category 3)H301/H311Systemic poisoning via rapid absorption; uncouples oxidative phosphorylation.
Skin Corrosion Category 1BH314Denatures proteins upon contact; "white burn" necrosis.
Eye Damage Category 1H318Irreversible corneal opacity; risk of blindness.

Critical Note: Do not rely solely on "Irritant" labels found on some vendor sites. In drug development, we treat all fluorinated phenolic intermediates as Class 1 Corrosives until proven otherwise.

PPE Matrix: The Barrier Defense System

Standard 4-mil nitrile examination gloves are insufficient for prolonged handling of fluorinated phenols. They offer splash protection only and can degrade rapidly.

Hand Protection Strategy

Primary Recommendation: Double-gloving with specific material layering.

LayerMaterialThicknessFunctionBreakthrough Time
Inner Nitrile (High Dexterity)4-5 milMechanical barrier; sweat absorption.< 5 mins (Pure)
Outer Silver Shield / 4H (Laminate) 2.7 milChemical Permeation Barrier. > 480 mins
Alt. Outer Heavy Duty Neoprene> 20 milRobust physical protection; good phenol resistance.~120 mins
Respiratory & Body Protection[1]
  • Respiratory: Handling must occur in a certified chemical fume hood. If weighing outside a hood (strongly discouraged), a P100 particulate filter with Organic Vapor (OV) cartridge is mandatory.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt). A chemical-resistant apron (Tychem® or PVC) is required for handling volumes >50 mL.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Face shield required for synthesis/reflux operations.

Logic Visualization: PPE Decision Tree

PPE_Decision_Tree Start Start: Handling 2-Methoxy-5-(trifluoromethoxy)phenol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Qty_Solid Quantity > 1g? Solid->Qty_Solid Qty_Liquid Conc. > 10% or Vol > 50mL? Liquid->Qty_Liquid Level1 LEVEL 1 SAFETY: - Fume Hood - Standard Nitrile (Double) - Safety Glasses Qty_Solid->Level1 No Level2 LEVEL 2 SAFETY: - Fume Hood - Silver Shield Liners - Splash Goggles - Tyvek Sleeves Qty_Solid->Level2 Yes Qty_Liquid->Level1 No (Dilute) Level3 LEVEL 3 SAFETY: - Full Face Shield - Chem-Resistant Apron - Silver Shield Gloves - Immediate PEG 400 Access Qty_Liquid->Level3 Yes (Stock/Pure)

Caption: Decision logic for selecting PPE based on physical state and quantity. Note the escalation to Laminate (Silver Shield) gloves for concentrated liquids.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation
  • Decontamination Station: Before opening the bottle, place a wash bottle of PEG 300 or PEG 400 (Polyethylene Glycol) and sterile gauze pads next to the balance. Water is hydrophobic to phenols; PEG solubilizes and removes them.

  • Engineering Check: Verify fume hood face velocity is 80–100 fpm.

Phase 2: Weighing & Transfer
  • Static Control: Fluorinated solids are often static-prone. Use an anti-static gun if available to prevent powder scattering.

  • The "Clean Hand/Dirty Hand" Rule:

    • Left Hand (Clean): Operates hood sash, notebook, instrument panels.

    • Right Hand (Dirty): Handles spatula, weigh boat, chemical container.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) immediately after weighing to reduce dust hazard.

Phase 3: Cleanup & Doffing[2]
  • Wipe Down: Clean balance area with a methanol-soaked wipe, followed by soap and water.

  • Glove Removal:

    • Remove outer gloves inside the hood and dispose of as solid hazardous waste.

    • Inspect inner gloves for discoloration.

    • Wash hands with soap and water before removing inner gloves (to clean the nitrile surface), then remove inner gloves and wash hands again.

Emergency Response: The PEG Protocol

Scenario: You have spilled the compound on your forearm.

  • IMMEDIATE ACTION: Do NOT rinse with water initially. Water causes the phenol to partition into the skin (hydrophobic effect).

  • Solubilize: Immediately spray or soak the area with PEG 300/400 or 70% Isopropanol. Scrub gently with gauze for at least 15 minutes.

  • Flush: Only after PEG treatment, flush with water for 15 minutes.

  • Medical: Seek emergency evaluation. Report "Fluorinated Phenol Exposure."

Emergency Workflow Diagram

Emergency_Response Exposure Skin Exposure Step1 1. Remove Contaminated Clothing/Gloves Exposure->Step1 Step2 2. Apply PEG 300/400 (Do NOT use water yet) Step1->Step2 Immediate Step3 3. Wipe/Scrub (15 Minutes) Step2->Step3 Step4 4. Water Rinse (Post-Solubilization) Step3->Step4 Step5 5. Hospital/ER (Bring SDS) Step4->Step5

Caption: The "PEG First" protocol is critical for phenol decontamination to prevent systemic absorption.

Disposal & Waste Logistics[3]

  • Segregation: Do not mix with oxidizers (peroxides, nitric acid) or strong bases.

  • Labeling: Tag as "Toxic" and "Corrosive." Explicitly write "Fluorinated Organic" on the tag; this dictates the incineration temperature at the waste facility.

  • Container: Glass or HDPE. Avoid LDPE for long-term storage of concentrated stock solutions.

References

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol. Yale University. Link

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 3-Methoxy-5-(trifluoromethyl)phenol.[1] (Analogous Compound Hazard Data). Link

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data (8th Ed).[2] (Refer to "Phenol" and "Fluorinated Solvents" data). Link

  • Cornell University EHS. (n.d.). Appendix P - Phenol First Aid Guide and PPE.[3] Cornell University. Link

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-(Trifluoromethoxy)phenol. (Corrosive/Toxic Classification Reference). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.